Cibinetide
Description
This compound is a Protein drug with a maximum clinical trial phase of II and has 1 investigational indication.
a synthetic 11-mer peptide that binds the tissue-protective recepto
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H84N16O21/c1-22(2)17-30(47(84)65-32(19-36(53)71)48(85)66-33(20-68)49(86)67-34(21-69)50(87)88)63-40(77)24(5)57-41(78)25(7-6-16-56-51(54)55)59-43(80)29(11-15-39(75)76)62-46(83)31(18-23(3)4)64-45(82)27(8-12-35(52)70)60-44(81)28(10-14-38(73)74)61-42(79)26-9-13-37(72)58-26/h22-34,68-69H,6-21H2,1-5H3,(H2,52,70)(H2,53,71)(H,57,78)(H,58,72)(H,59,80)(H,60,81)(H,61,79)(H,62,83)(H,63,77)(H,64,82)(H,65,84)(H,66,85)(H,67,86)(H,73,74)(H,75,76)(H,87,88)(H4,54,55,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTIQQBMSJTRBR-WYKNNRPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84N16O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208243-50-8 | |
| Record name | Cibinetide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208243508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cibinetide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CIBINETIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W5677JKDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cibinetide: A Targeted Approach to Mitigating Neuroinflammation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological and neurodegenerative disorders. The complex interplay of activated glial cells, pro-inflammatory cytokines, and subsequent neuronal damage presents a significant challenge for therapeutic intervention. Cibinetide (also known as ARA 290), a novel synthetic 11-amino acid peptide, has emerged as a promising therapeutic candidate with a unique mechanism of action that directly targets the resolution of inflammation and promotes tissue repair. This document provides a comprehensive overview of the role of this compound in reducing neuroinflammation, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.
Introduction: The Challenge of Neuroinflammation
Neuroinflammation is the defensive response of the central nervous system (CNS) to injury, infection, or disease. While acute inflammation is a necessary component of tissue repair, chronic neuroinflammation can become maladaptive, contributing to a cycle of neuronal damage and functional decline. Key cellular players in this process are microglia, the resident immune cells of the CNS, and astrocytes.[1] When activated, these cells release a cascade of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which can lead to neuronal dysfunction and death.[2][3] Developing therapies that can quell this inflammatory cascade without causing broad immunosuppression is a key goal in neurology.
This compound: Mechanism of Action
This compound is a synthetic peptide derived from the structure of erythropoietin (EPO).[2][4] However, it has been specifically engineered to separate the tissue-protective and anti-inflammatory effects of EPO from its erythropoietic (red blood cell production) activity.[2][5] This selective action is achieved through its targeted binding to the Innate Repair Receptor (IRR) .[2][4][5]
The IRR is a heteromeric receptor complex formed by the EPO receptor and the β common receptor (CD131).[5][6] This receptor is upregulated on tissues in response to injury or stress.[5] Upon binding of this compound to the IRR, a signaling cascade is initiated that leads to potent anti-inflammatory and tissue-protective effects.[4][5]
Key downstream effects of IRR activation by this compound include:
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Downregulation of Pro-inflammatory Cytokines: this compound has been shown to suppress the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2][7]
-
Modulation of NF-κB Signaling: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. This compound has been shown to inhibit the activation of the NF-κB subunit p65, thereby blocking the transcription of numerous inflammatory mediators.[4][7]
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Suppression of Microglial Activation: In preclinical models of neuropathic pain, this compound has been demonstrated to suppress the activation of spinal microglia, a key cell type driving neuroinflammation.[8]
This targeted engagement of the IRR allows this compound to promote a return to homeostasis by reducing inflammation and facilitating tissue repair, without the risks of increased red blood cell production, high blood pressure, or clotting associated with EPO.[5]
Signaling Pathway of this compound
Quantitative Data on this compound's Efficacy
The anti-inflammatory and neuro-regenerative effects of this compound have been evaluated in both preclinical and clinical settings. The following tables summarize key quantitative findings.
Table 1: Clinical Trial of this compound in Sarcoidosis-Associated Small Fiber Neuropathy
| Parameter | Placebo | This compound (1 mg) | This compound (4 mg) | This compound (8 mg) |
| N | ~16 | ~16 | ~16 | ~16 |
| Placebo-Corrected Mean Change in Corneal Nerve Fiber Area (CNFA) at Day 28 (μm²) | - | 109 | 697 (p=0.012) | 431 |
| Change in Intraepidermal GAP-43+ Fiber Length (μm/mm²) | -333.5 | 1181.1 | 1730.8 (p=0.035 vs placebo) | -344.4 |
| Change in 6-Minute Walk Test (6MWT) Distance at Day 28 (m) | 1.2 | 19.3 | 17.7 | 18.2 |
| Data from a Phase 2b, randomized, double-blind, placebo-controlled study in 64 patients treated for 28 days.[9][10] |
Table 2: Preclinical Study of this compound in a Rat Model of Neuropathic Pain
| Treatment Group | Mechanical Allodynia (Withdrawal Threshold in grams) |
| Vehicle | 0.004 ± 0.0 |
| This compound (3 μg/kg) | No significant relief (p=0.825 vs vehicle) |
| This compound (10 μg/kg) | No significant relief |
| This compound (30 μg/kg) | Significant relief (p=0.049 vs vehicle) |
| This compound (60 μg/kg) | Significant relief (p < 0.001 vs vehicle) |
| Data from a study using the spared nerve injury (SNI) model in rats, with treatment administered on days 1, 3, 6, 8, and 10 post-injury.[8] |
Experimental Protocols
Clinical Trial Protocol: this compound for Sarcoidosis-Associated Small Fiber Neuropathy (NCT02039687)
-
Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11][12][13][14][15]
-
Participants: 64 patients with a diagnosis of sarcoidosis and symptoms of painful small fiber neuropathy.[11][12][13]
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Intervention: Participants were randomized to one of four treatment groups: subcutaneous injections of 1 mg, 4 mg, or 8 mg of this compound, or placebo, administered daily for 28 consecutive days.[13][14][15]
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Primary Efficacy Endpoint: The change in corneal nerve fiber area (CNFA) from baseline to day 28, as quantified by corneal confocal microscopy (CCM).[9][11][14][15]
-
Secondary Endpoints:
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.[11]
Workflow for the Sarcoidosis Clinical Trial
Preclinical Protocol: Spared Nerve Injury (SNI) Model of Neuropathic Pain
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Animal Model: The spared nerve injury (SNI) model is a widely used rodent model of chronic neuropathic pain.[8][16]
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Surgical Procedure:
-
Anesthesia is induced in the animal (e.g., rat).
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The sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed in the thigh.
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The tibial and common peroneal nerves are tightly ligated and then transected, removing a small section of the distal nerve stump.[8]
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The sural nerve is left intact.
-
The muscle and skin are then closed in layers.
-
-
Behavioral Testing:
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Mechanical Allodynia: The withdrawal response to non-noxious mechanical stimuli is measured using von Frey filaments of varying forces applied to the lateral aspect of the paw (the region innervated by the intact sural nerve). A decreased withdrawal threshold indicates mechanical allodynia.[8]
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Cold Allodynia: The withdrawal response to a cold stimulus (e.g., a drop of acetone) applied to the paw is observed. An increased frequency or duration of response indicates cold allodynia.[16]
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Assessment of Neuroinflammation:
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Immunohistochemistry: At the end of the study, spinal cord tissue is collected. Sections of the dorsal horn are stained for markers of glial activation, such as Iba1 for microglia and GFAP for astrocytes.[8][16][17]
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Cytokine Analysis: Spinal cord or brain tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using techniques like ELISA or quantitative PCR.[17][18][19]
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Conclusion
This compound represents a targeted therapeutic approach for conditions characterized by neuroinflammation. Its selective activation of the Innate Repair Receptor provides a mechanism to dampen the pro-inflammatory cascade, particularly by inhibiting NF-κB signaling and reducing the production of key inflammatory cytokines, without the adverse effects associated with broader immunomodulators or erythropoiesis-stimulating agents.[2][4][5][7] The quantitative data from both clinical and preclinical studies provide compelling evidence for its efficacy in promoting nerve regeneration and alleviating symptoms associated with neuropathic conditions.[8][9][10] The detailed experimental protocols outlined herein provide a framework for the continued investigation and development of this compound as a novel, disease-modifying therapy for a range of neurological disorders driven by chronic inflammation.
References
- 1. Peptide discovery across the spectrum of neuroinflammation; microglia and astrocyte phenotypical targeting, mediation, and mechanistic understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]
- 3. Copper-binding peptides attenuate microglia inflammation through suppression of NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicalantiaging.com [medicalantiaging.com]
- 5. swolverine.com [swolverine.com]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. This compound dampens innate immune cell functions thus ameliorating the course of experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. This compound Improves Corneal Nerve Fiber Abundance in Patients With Sarcoidosis-Associated Small Nerve Fiber Loss and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stopsarcoidosis.org [stopsarcoidosis.org]
- 12. sarcoidosisnews.com [sarcoidosisnews.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Araim Pharmaeuticals' this compound (ARA 290) Regenerates Small Nerve Fibers And Improves Neuropathic Clinical Symptoms In The Orphan Disease Of Sarcoidosis - BioSpace [biospace.com]
- 15. Araim Pharmaceuticals' this compound (ARA 290) Regenerates Small Nerve Fibers and Improves Neuropathic Clinical Symptoms in the Orphan Disease of Sarcoidosis [prnewswire.com]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 17. researchgate.net [researchgate.net]
- 18. Methods to assess neuroinflammation. [sonar.ch]
- 19. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preclinical Studies of Cibinetide for Diabetic Neuropathy
This technical guide provides a comprehensive overview of the preclinical research on this compound (also known as ARA 290) for the treatment of diabetic neuropathy. It details the molecule's mechanism of action, the experimental models and protocols used in its evaluation, and a summary of key quantitative findings.
Introduction: The Challenge of Diabetic Neuropathy and the Rationale for this compound
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by progressive nerve damage that leads to pain, sensory loss, and autonomic dysfunction.[1] Current treatments primarily focus on glycemic control and symptomatic relief, with no approved therapies that address the underlying pathophysiology of nerve damage and promote regeneration.
This compound is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[2][3] It has been engineered to retain the tissue-protective and anti-inflammatory properties of EPO without stimulating red blood cell production, thereby avoiding the hematological side effects associated with EPO therapy.[3][4] this compound's selective mechanism of action makes it a promising candidate for a disease-modifying therapy for diabetic neuropathy.[3]
Mechanism of Action: The Innate Repair Receptor Pathway
This compound exerts its therapeutic effects by selectively binding to and activating the Innate Repair Receptor (IRR).[2][3] The IRR is a heterodimeric receptor complex composed of the EPO receptor (EPOR) and the β common receptor (CD131).[2] This receptor is typically expressed on tissues under stress or injury.[2]
Upon binding of this compound, the IRR initiates a signaling cascade that leads to:
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Anti-inflammatory Effects: Downregulation of inflammatory cytokines and modulation of immune cell activation.[2][5]
-
Tissue Protection: Activation of cellular survival pathways, reduction of oxidative stress, and protection of neurons from damage.[2]
-
Nerve Regeneration: Support for the regeneration and repair of small nerve fibers.[2][3]
A key aspect of this compound's mechanism is its interaction with the transient receptor potential vanilloid-1 (TRPV1) ion channel, a key integrator of nociception and neurogenic inflammation.[2] this compound has been shown to antagonize the TRPV1 channel, which may contribute to its ability to relieve mechanical hypersensitivity.[2]
Preclinical Models of Diabetic Neuropathy
The evaluation of this compound has utilized well-established rodent models that replicate key aspects of human diabetic neuropathy.
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Streptozotocin (STZ)-Induced Diabetes: This is the most common model, where diabetes is induced by injecting STZ, a chemical toxic to pancreatic β-cells.[5] This model is used in both rats and mice to simulate type 1 diabetes.
-
Akita (Ins2Akita) Mouse: This is a genetic model of type 1 diabetes caused by a spontaneous mutation in the insulin 2 gene. These mice develop hyperglycemia and have been used to study the effects of this compound on established neuronal dystrophy.[2]
-
Goto-Kakizaki (GK) Rat: This is a non-obese, spontaneously diabetic rat model of type 2 diabetes, used to evaluate the effects of this compound on metabolic parameters and insulin secretion.[6]
Experimental Protocols for Assessing Neuropathy
A standardized set of protocols is employed to assess the efficacy of this compound in preclinical models. These protocols evaluate functional, structural, and electrophysiological aspects of neuropathy.
Behavioral Testing
Behavioral tests are used to assess sensory deficits, such as allodynia (pain from a non-painful stimulus) and hyperalgesia.
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Mechanical Allodynia (von Frey Test):
-
Principle: Measures the paw withdrawal threshold in response to mechanical stimulation.
-
Methodology: Rodents are placed on an elevated mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The force at which the animal withdraws its paw is recorded. A lower withdrawal threshold in diabetic animals indicates mechanical allodynia.[7]
-
-
Thermal Sensitivity (Hargreaves Test):
-
Principle: Measures the latency of paw withdrawal from a thermal stimulus.
-
Methodology: A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw is measured. Changes in withdrawal latency can indicate thermal hyperalgesia or hypoalgesia.[8]
-
Electrophysiological Assessment
-
Nerve Conduction Velocity (NCV):
-
Principle: Measures the speed of electrical impulse conduction along a nerve, providing a quantitative measure of large nerve fiber function.
-
Methodology: Stimulating and recording electrodes are placed along a motor or sensory nerve (e.g., sciatic or sural nerve). The nerve is stimulated at two points, and the latency of the resulting muscle or nerve action potential is recorded. NCV is calculated by dividing the distance between the stimulation points by the difference in latencies. A decrease in NCV is a hallmark of diabetic neuropathy.[9]
-
Structural Analysis
Structural analysis provides direct evidence of nerve fiber damage and regeneration.
-
Intraepidermal Nerve Fiber Density (IENFD):
-
Principle: Quantifies the density of small sensory nerve fibers in the skin.
-
Methodology: A skin biopsy is taken from the hind paw. The tissue is sectioned and stained with antibodies against pan-neuronal markers, such as Protein Gene Product 9.5 (PGP9.5). Nerve fibers crossing the dermal-epidermal junction are counted under a microscope, and the density is expressed as fibers per millimeter of epidermal length. A reduction in IENFD is a sensitive marker of small fiber neuropathy.[7][10] Regenerating fibers can be specifically identified using markers like Growth Associated Protein-43 (GAP-43).[2]
-
-
Corneal Confocal Microscopy (CCM):
-
Principle: A non-invasive imaging technique to visualize and quantify corneal nerve fibers in vivo.
-
Methodology: The cornea is scanned using a confocal microscope. The density and morphology of the sub-basal nerve plexus are analyzed. This technique is highly reproducible and correlates well with IENFD.[11]
-
Summary of Preclinical Efficacy Data
Preclinical studies have demonstrated the efficacy of this compound across various models and endpoints of diabetic neuropathy.
Table 1: Effects of this compound on Nerve Structure and Function in Diabetic Models
| Animal Model | Treatment Details | Key Findings | Reference |
| Akita (Ins2Akita) Diabetic Mouse | Daily administration of this compound | Reversed established neuritic dystrophy in sympathetic ganglia. | [2] |
| STZ-Induced Diabetic Mouse | 30 or 60 µg/kg this compound (IP injection) for 12 weeks | Attenuated the decrease in photoreceptor (a-wave) and ON bipolar cell (b-wave) function. Ameliorated retinal thinning. | [5] |
| Goto-Kakizaki (GK) Rat (Type 2 Diabetes) | 30 µg/kg this compound (SC injection) daily for 4 weeks | Improved glucose tolerance and enhanced glucose-stimulated insulin secretion from pancreatic islets. | [6] |
Table 2: Effects of this compound in a Non-Diabetic Neuropathy Model
| Animal Model | Treatment Details | Key Findings | Reference |
| Spared Nerve Injury (SNI) Rat Model | 30 µg/kg this compound (IP injection) at 2-day intervals (5 doses) | Produced long-term (up to 15 weeks) relief of tactile and cold allodynia (p < 0.001 vs. vehicle). | [12] |
Note: While the SNI model is not a diabetic model, it provides strong evidence for the anti-allodynic effects of this compound in a neuropathic pain state.
Discussion and Future Directions
The preclinical data for this compound in models of diabetic neuropathy are promising. The compound has demonstrated neuroprotective and regenerative effects on both autonomic and sensory nerves, as well as functional improvements in sensory perception and nerve conduction. The consistent findings across different animal models and a range of endpoints suggest a robust therapeutic potential.
The mechanism of action, centered on the activation of the Innate Repair Receptor, represents a novel, disease-modifying approach that targets the underlying inflammation and tissue damage in diabetic neuropathy. This is a significant departure from current therapies that only manage symptoms.
Future preclinical research could further explore optimal dosing regimens, the therapeutic window for intervention, and the long-term effects on nerve structure and function. Additionally, studies in models of type 2 diabetes with comorbidities could provide further insights into the clinical utility of this compound. The strong preclinical foundation has supported the transition of this compound into clinical trials, where it has also shown promise in improving neuropathic symptoms and promoting nerve fiber regeneration in patients.[3][13]
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. swolverine.com [swolverine.com]
- 4. mdpi.com [mdpi.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. e-dmj.org [e-dmj.org]
- 8. Efficacy of a long-acting C-peptide analogue against peripheral neuropathy in streptozotocin-diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of C-Peptide on Diabetic Neuropathy in Patients with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Foretinib mitigates cutaneous nerve fiber loss in experimental diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ARA290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain: an experimental study in rats and β-common receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stopsarcoidosis.org [stopsarcoidosis.org]
The Tissue-Protective Effects of Cibinetide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cibinetide, also known as ARA 290, is a synthetic 11-amino acid peptide engineered from the helix-B domain of the erythropoietin (EPO) molecule.[1][2] It is designed to harness the tissue-protective, anti-inflammatory, and neuroprotective properties of EPO without inducing its hematopoietic effects, thereby avoiding the associated risks of increased red blood cell production, such as thrombosis and hypertension.[1][3] this compound selectively activates the Innate Repair Receptor (IRR), a heteromeric receptor complex that is upregulated in response to tissue injury and inflammation.[2][4] This selective activation triggers a cascade of downstream signaling events that collectively contribute to tissue protection, inflammation resolution, and pain reduction. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data from key clinical and preclinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways.
Mechanism of Action: The Innate Repair Receptor Signaling Pathway
This compound exerts its tissue-protective effects through the specific activation of the Innate Repair Receptor (IRR). The IRR is a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[2][3] Upon binding of this compound to the IRR, a signaling cascade is initiated, leading to the modulation of key intracellular pathways involved in inflammation, apoptosis, and cellular survival.
A critical downstream target of IRR activation is the nuclear factor-kappa B (NF-κB) signaling pathway.[5] In inflammatory states, NF-κB is typically activated, leading to the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. This compound, through IRR activation, has been shown to inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.[3] This anti-inflammatory action is a cornerstone of its tissue-protective effects.
Furthermore, IRR signaling promotes cellular survival by activating pro-survival pathways and inhibiting apoptotic signals.[2][3] This is particularly relevant in the context of ischemic injury and neurodegenerative processes, where preventing cell death is crucial for preserving tissue function.
References
- 1. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Confocal Imaging of Myeloid Cells in the Corneal Stroma of Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. bdbiosciences.com [bdbiosciences.com]
Cibinetide (ARA-290): A Paradigm Shift in Tissue-Protective Therapeutics Derived from Erythropoietin
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cibinetide, also known as ARA-290, is a synthetic 11-amino acid peptide that represents a significant advancement in the field of tissue-protective and anti-inflammatory therapeutics.[1][2] Engineered from the helix-B domain of erythropoietin (EPO), this compound was specifically designed to harness the cytoprotective properties of EPO while completely avoiding its hematopoietic effects.[1][3][4] This selective action is achieved through its specific binding to the innate repair receptor (IRR), a heterodimeric complex of the EPO receptor (EPOR) and the β-common receptor (CD131).[1][3][4][5] Activation of the IRR by this compound initiates a cascade of anti-inflammatory, anti-apoptotic, and pro-survival signaling pathways, demonstrating therapeutic potential in a range of conditions characterized by inflammation and tissue damage, including neuropathic pain, diabetic complications, and organ injury.[1][6][7] This technical guide provides a comprehensive overview of this compound's derivation, mechanism of action, and key experimental findings, presenting quantitative data in structured tables and visualizing complex pathways and protocols to facilitate a deeper understanding for researchers and professionals in drug development.
Derivation from Erythropoietin: Isolating Tissue Protection from Erythropoiesis
Erythropoietin is a well-characterized glycoprotein hormone that is the primary regulator of red blood cell production.[8][9][10] Its hematopoietic effects are mediated through binding to a homodimer of the erythropoietin receptor (EPOR) on erythroid progenitor cells.[11][12] However, research has revealed that EPO also possesses tissue-protective functions, which are mediated by a different receptor complex.[11][13] This tissue-protective receptor, now known as the innate repair receptor (IRR), is a heterodimer of the EPOR and the β-common receptor (CD131).[1][3][4][11]
The development of this compound was driven by the need to separate these two distinct functions of EPO. The goal was to create a therapeutic agent that could provide the tissue-protective benefits without the associated risks of increased hematocrit, such as thrombosis and hypertension.[1] Scientists identified that the helix-B domain of the EPO molecule was responsible for its tissue-protective and anti-inflammatory effects, but not its red blood cell-stimulating activity.[1][5] By isolating and synthesizing this 11-amino acid sequence, they created this compound (ARA-290), a non-erythropoietic peptide that selectively activates the IRR.[1][5][14]
Table 1: Comparison of Erythropoietin (EPO) and this compound (ARA-290)
| Feature | Erythropoietin (EPO) | This compound (ARA-290) |
| Structure | 30,400 Dalton glycoprotein, 165 amino acids[9] | 1,382 Dalton synthetic 11-amino acid peptide[2] |
| Derivation | Endogenous hormone | Derived from the helix-B domain of EPO[1][5] |
| Primary Receptor | EPOR homodimer | Innate Repair Receptor (IRR): EPOR/CD131 heterodimer[1][3][4][11] |
| Primary Function | Stimulates red blood cell production (erythropoiesis)[8] | Tissue protection, anti-inflammation, nerve repair[1][6] |
| Hematopoietic Effects | Yes | No[1][3][4] |
| Therapeutic Use | Anemia[1] | Investigational for neuropathy, inflammation, organ protection[1][6] |
| Associated Risks | Increased hematocrit, thrombosis, hypertension[1] | Generally well-tolerated in clinical trials[1][15] |
Mechanism of Action: The Innate Repair Receptor Signaling Pathway
This compound exerts its therapeutic effects by selectively binding to and activating the innate repair receptor (IRR).[1][3][6] The IRR is typically upregulated in tissues under stress or injury.[1][7] Upon binding of this compound, the IRR initiates a downstream signaling cascade that leads to a multifaceted tissue-protective response.
Key signaling events following IRR activation by this compound include:
-
Suppression of Pro-inflammatory Cytokines: this compound has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][5]
-
Inhibition of NF-κB Activation: A central mechanism of its anti-inflammatory action is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2][6]
-
Anti-apoptotic Effects: this compound promotes cellular survival by inhibiting programmed cell death (apoptosis).[5][16]
-
Reduction of Oxidative Stress: The activation of the IRR stimulates cellular survival pathways and reduces oxidative stress.[1][16]
-
Promotion of Nerve Repair: this compound supports the regeneration of small nerve fibers, a crucial aspect of its efficacy in treating neuropathic conditions.[1][15]
Key Experimental Data and Protocols
A significant body of preclinical and clinical research has evaluated the safety and efficacy of this compound. A pivotal study is the Phase 2b clinical trial in patients with sarcoidosis-associated small fiber neuropathy and neuropathic pain.
Phase 2b Clinical Trial in Sarcoidosis-Associated Small Nerve Fiber Loss (SNFL)
This randomized, double-blind, placebo-controlled, two-center study assessed the safety and efficacy of daily subcutaneous administration of this compound over 28 days.[15][17][18]
Table 2: Quantitative Results from Phase 2b Study of this compound in Sarcoidosis-Associated SNFL
| Parameter | Placebo | This compound (1 mg/day) | This compound (4 mg/day) | This compound (8 mg/day) |
| Number of Patients | 16 | 16 | 16 | 16 |
| Change in Corneal Nerve Fiber Area (CNFA) at Day 28 (μm²) | -170.0 | -64.3 | +533.8 | +203.8 |
| Placebo-Corrected Mean Change in CNFA (μm²) | N/A | 109 | 697 (p=0.012) | 431 |
| Change in Intraepidermal GAP-43+ Fibers | Decrease | Not specified | Significant Increase (p=0.035) | Not specified |
| Pain Intensity Reduction (in patients with moderate-severe pain) | - | - | Clinically meaningful placebo-corrected decrease | - |
Data sourced from Culver, D.A. et al. Invest Ophthalmol Vis Sci 2017;58(6):BIO52-BIO60.[19]
Experimental Protocol: Phase 2b Sarcoidosis SNFL Trial
The following provides a detailed methodology for the aforementioned clinical trial.
1. Study Design:
-
A double-blind, randomized, placebo-controlled, two-center trial.[18][19]
-
Participants: 64 patients with sarcoidosis-associated small nerve fiber loss (SNFL) and neuropathic pain.[15][17]
2. Inclusion and Exclusion Criteria:
-
Inclusion: Patients with a diagnosis of sarcoidosis and confirmed small nerve fiber loss.
-
Exclusion: Body mass index ≥40, pregnancy or breastfeeding, history of serious malignancy, or use of biological anti-inflammatory agents or erythropoietin within 3 months prior to enrollment.[19]
3. Intervention:
-
Subcutaneous self-administration of this compound (1, 4, or 8 mg/day) or placebo for 28 consecutive days.[17][18][19]
4. Primary Efficacy Endpoint:
-
Change in corneal nerve fiber area (CNFA) at 28 days, quantified by corneal confocal microscopy (CCM).[15][17][19]
5. Secondary Endpoints:
-
Assessment of regenerating intraepidermal nerve fibers (GAP-43+).[19]
-
Pain severity.[19]
-
Functional capacity, measured by the 6-minute walk test (6MWT).[19]
6. Safety Assessment:
-
Monitoring and reporting of all adverse events.[19]
Preclinical Evidence
Numerous preclinical studies in various animal models have demonstrated the tissue-protective effects of this compound. For instance, in a mouse model of diabetic small nerve fiber loss, daily administration of this compound reversed neuronal dystrophy.[19] Furthermore, in models of neuropathic pain, this compound has been shown to provide effective and long-term pain relief, an effect attributed to the suppression of the spinal microglia response.[20] These preclinical findings provided a strong rationale for the clinical development of this compound in neuropathic and inflammatory conditions.
Conclusion and Future Directions
This compound (ARA-290) represents a novel and promising therapeutic approach that leverages the tissue-protective properties of erythropoietin without its hematopoietic side effects. Its selective activation of the innate repair receptor triggers a cascade of anti-inflammatory, anti-apoptotic, and neuro-regenerative effects. The robust data from preclinical studies and Phase 2 clinical trials, particularly in the context of sarcoidosis-associated neuropathy, highlight its potential as a disease-modifying therapy for a range of debilitating conditions.[15][19]
Future research should focus on larger, Phase 3 clinical trials to confirm these findings in broader patient populations and for other indications such as diabetic neuropathy, for which it has also shown positive results.[18] Further elucidation of the downstream signaling pathways and the long-term safety profile of this compound will be crucial for its successful translation into a widely available therapeutic agent. The development of this compound exemplifies a successful strategy in peptide engineering, isolating a specific beneficial function of a pleiotropic molecule to create a targeted and safer therapeutic.
References
- 1. swolverine.com [swolverine.com]
- 2. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]
- 3. nbinno.com [nbinno.com]
- 4. A small erythropoietin derived non-hematopoietic peptide reduces cardiac inflammation, attenuates age associated declines in heart function and prolongs healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [rawamino.com]
- 6. medicalantiaging.com [medicalantiaging.com]
- 7. happyhormonesmd.com [happyhormonesmd.com]
- 8. Erythropoietin - Wikipedia [en.wikipedia.org]
- 9. Structure, production and function of erythropoietin: implications for therapeutical use in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Non-Erythropoietic EPO Analogue this compound Inhibits Osteoclastogenesis In Vitro and Increases Bone Mineral Density in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agonists of the tissue-protective erythropoietin receptor in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptidesciences.com [peptidesciences.com]
- 15. stopsarcoidosis.org [stopsarcoidosis.org]
- 16. peptidesciences.com [peptidesciences.com]
- 17. | BioWorld [bioworld.com]
- 18. Araim Pharmaeuticals' this compound (ARA 290) Regenerates Small Nerve Fibers And Improves Neuropathic Clinical Symptoms In The Orphan Disease Of Sarcoidosis - BioSpace [biospace.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-inflammatory Properties of Cibinetide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cibinetide, a synthetic 11-amino acid peptide derived from the helix-B domain of erythropoietin, has emerged as a promising therapeutic agent with potent anti-inflammatory, tissue-protective, and neuro-reparative properties. Unlike its parent molecule, this compound does not stimulate erythropoiesis, thereby circumventing the associated adverse hematological effects.[1] This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, focusing on its interaction with the Innate Repair Receptor (IRR) and the subsequent modulation of key signaling pathways. We present a compilation of quantitative data from pivotal preclinical and clinical studies, detailed experimental protocols, and visual representations of the underlying molecular interactions to offer a comprehensive resource for researchers and drug development professionals in the field of inflammation and tissue repair.
Introduction
Chronic inflammation is a hallmark of numerous debilitating diseases, including diabetic neuropathy, sarcoidosis, and inflammatory bowel disease.[2][3] The resolution of inflammation is an active process of tissue repair and regeneration. This compound represents a novel therapeutic approach that harnesses the body's own reparative mechanisms.[4] By selectively activating the Innate Repair Receptor (IRR), a heterodimer of the erythropoietin receptor (EPOR) and the β-common receptor (CD131), this compound initiates a cascade of intracellular events that collectively suppress pro-inflammatory signaling and promote a pro-resolving microenvironment.[1][3]
Mechanism of Action: The Innate Repair Receptor (IRR) Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the activation of the IRR.[4] This receptor is typically expressed at low levels in healthy tissues but is upregulated in response to injury, inflammation, or metabolic stress.[5] The binding of this compound to the IRR triggers a conformational change that initiates downstream signaling through the Janus kinase 2 (JAK2) pathway.[1]
The JAK2/STAT3 Signaling Cascade
Upon this compound binding, JAK2 associated with the IRR cytoplasmic domain becomes activated through auto- and trans-phosphorylation.[6] Activated JAK2 then phosphorylates specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[7] Recruited STAT3 is subsequently phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus, where it modulates the transcription of target genes involved in anti-inflammatory and cytoprotective responses.[8]
Inhibition of the NF-κB Pro-inflammatory Pathway
A key anti-inflammatory mechanism of this compound is its ability to suppress the activity of Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.[9] The activation of the IRR by this compound leads to the inhibition of the NF-κB p65 subunit's activity.[1] This inhibitory action is mediated, at least in part, through the JAK2-dependent signaling cascade, which interferes with the canonical NF-κB activation pathway.[9] By preventing the nuclear translocation and transcriptional activity of p65, this compound effectively downregulates the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10]
Modulation of Macrophage Polarization
Macrophages play a critical role in the inflammatory response, existing on a spectrum from pro-inflammatory (M1) to anti-inflammatory and pro-resolving (M2) phenotypes. This compound has been shown to promote the polarization of macrophages from an M1 to an M2 state.[11] This is achieved by downregulating the expression of M1 markers such as inducible nitric oxide synthase (iNOS) and upregulating M2 markers like arginase-1 and CD206.[12][13] This shift in macrophage phenotype contributes significantly to the resolution of inflammation and the promotion of tissue repair.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various preclinical and clinical studies. The following tables summarize key findings.
Table 1: Preclinical Efficacy in Experimental Colitis
| Parameter | Model | Treatment | Outcome | p-value | Reference |
| Cytokine Levels (pg/mL) | DSS-induced colitis in mice | This compound | ↓ TNF-α, IL-6, IL-1β | <0.05 | [1] |
| Myeloid Cell Infiltration | DSS-induced colitis in mice | This compound | Reduced infiltration | <0.05 | [1] |
| NF-κB p65 Activity | LPS-activated primary macrophages | This compound | Inhibited activity | <0.05 | [1] |
Table 2: Clinical Efficacy in Sarcoidosis-Associated Small Nerve Fiber Loss
| Parameter | Study Design | Treatment Group (4 mg/day) | Placebo Group | p-value | Reference |
| Change in Corneal Nerve Fiber Area (μm²) | Phase 2b, randomized, placebo-controlled | +697 (95% CI: 159, 1236) | - | 0.012 | [14] |
| Change in Regenerating Intraepidermal Fibers (GAP-43+) | Phase 2b, randomized, placebo-controlled | Increased | No significant change | 0.035 | [14] |
| Pain Intensity (in patients with moderate-severe pain) | Phase 2b, randomized, placebo-controlled | Clinically meaningful decrease | - | 0.157 | [14] |
Table 3: Clinical Efficacy in Type 2 Diabetes with Painful Neuropathy
| Parameter | Study Design | Treatment Group (4 mg/day) | Outcome | Reference |
| Neuropathic Symptoms (PainDetect questionnaire) | Phase 2, randomized, placebo-controlled | ARA 290 | Significant improvement | [15] |
| Corneal Nerve Fiber Density (CNFD) | Phase 2, randomized, placebo-controlled | ARA 290 | Significant increase in subjects with abnormal baseline CNFD | [15] |
Detailed Experimental Protocols
DSS-Induced Colitis Model in Mice
-
Objective: To evaluate the in vivo anti-inflammatory effects of this compound in a model of inflammatory bowel disease.
-
Animal Model: C57BL/6 mice.
-
Induction of Colitis: Administration of 2.5-3% (w/v) Dextran Sulfate Sodium (DSS) in drinking water for 5-7 days.
-
Treatment: this compound (or vehicle control) is administered daily via subcutaneous or intraperitoneal injection at a specified dose (e.g., 30 µg/kg) starting from a predetermined day post-DSS induction.
-
Assessments:
-
Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and rectal bleeding.
-
Histological Analysis: Colon tissue is collected at the end of the study, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Cytokine Analysis: Colon tissue homogenates or serum are analyzed for levels of TNF-α, IL-6, and IL-1β using ELISA or multiplex bead arrays.
-
Myeloid Cell Infiltration: Flow cytometry analysis of immune cells isolated from the colonic lamina propria to quantify the infiltration of macrophages and neutrophils.
-
In Vitro Macrophage Polarization Assay
-
Objective: To assess the effect of this compound on macrophage polarization.
-
Cell Culture:
-
Isolation of bone marrow-derived macrophages (BMDMs) from mice or use of a macrophage cell line (e.g., RAW 264.7).
-
Differentiation of bone marrow cells into macrophages using M-CSF.
-
-
Polarization:
-
M1 Polarization: Stimulate macrophages with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 24 hours.
-
M2 Polarization: Stimulate macrophages with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) for 24 hours.
-
-
Treatment: Co-incubation with varying concentrations of this compound during the polarization period.
-
Assessments:
-
Gene Expression Analysis (qPCR): Measurement of mRNA levels of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1 (CD206), Fizz1).
-
Protein Analysis (ELISA/Western Blot): Quantification of secreted cytokines (TNF-α, IL-6, IL-10) and intracellular protein levels of iNOS and Arginase-1.
-
Flow Cytometry: Analysis of cell surface marker expression (e.g., CD86 for M1, CD206 for M2).
-
NF-κB p65 Nuclear Translocation Assay
-
Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
-
Cell Culture: Use of a suitable cell line, such as macrophages or endothelial cells.
-
Treatment: Pre-treat cells with this compound for a specified duration, followed by stimulation with a known NF-κB activator (e.g., LPS or TNF-α).
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA or serum).
-
Incubate with a primary antibody against NF-κB p65.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the nuclear-to-cytoplasmic ratio.
-
Conclusion
This compound's unique mechanism of action, centered on the selective activation of the Innate Repair Receptor, presents a compelling strategy for the treatment of a wide range of inflammatory conditions. By modulating the JAK2/STAT3 and NF-κB signaling pathways and promoting a shift towards an anti-inflammatory M2 macrophage phenotype, this compound addresses the underlying drivers of chronic inflammation and tissue damage. The quantitative data from both preclinical and clinical studies provide strong evidence for its therapeutic potential. The detailed experimental protocols outlined in this guide offer a framework for further investigation into the nuanced anti-inflammatory properties of this promising peptide. Continued research and development in this area hold the potential to deliver a new class of therapeutics for patients with unmet medical needs in the realm of inflammatory and neurodegenerative diseases.
References
- 1. Corneal Confocal Microscopy: A Novel Non-invasive Technique to Quantify Small Fibre Pathology in Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Methods for evaluation of corneal nerve fibres in diabetes mellitus by in vivo confocal microscopy: a scoping review protocol | BMJ Open [bmjopen.bmj.com]
- 4. Frontiers | Corneal Confocal Microscopy to Image Small Nerve Fiber Degeneration: Ophthalmology Meets Neurology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Jak2 catalytic activity requires phosphorylation of Y1007 in the kinase activation loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Targeting the innate repair receptor to treat neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Two Distinct Macrophage Subsets with Divergent Effects Causing either Neurotoxicity or Regeneration in the Injured Mouse Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. This compound Improves Corneal Nerve Fiber Abundance in Patients With Sarcoidosis-Associated Small Nerve Fiber Loss and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ARA 290, a nonerythropoietic peptide engineered from erythropoietin, improves metabolic control and neuropathic symptoms in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early clinical research on Cibinetide (also known as ARA 290) for the treatment of sarcoidosis-related small fiber neuropathy. It is designed to offer a detailed understanding of the scientific rationale, experimental methodologies, and clinical findings from key studies, aimed at professionals in the field of drug development and neurological research.
Introduction to this compound and its Mechanism of Action
Sarcoidosis is a multisystem inflammatory disease of unknown etiology that can lead to debilitating complications, including a painful small fiber neuropathy (SFN) characterized by the loss of small, unmyelinated C and thinly myelinated Aδ nerve fibers. Current treatment options are often limited in efficacy and can have significant side effects.[1]
This compound is a synthetic 11-amino acid peptide derived from the helix B surface of erythropoietin (EPO).[2] It has been engineered to selectively activate the Innate Repair Receptor (IRR) without stimulating erythropoiesis, thereby avoiding the hematological side effects associated with EPO.[3][4][5] The IRR is a heterocomplex of the EPO receptor and the β-common receptor (CD131).[3][4][5] Activation of the IRR by this compound is believed to initiate a signaling cascade that promotes tissue protection, reduces inflammation, and facilitates nerve regeneration.[2][3]
Signaling Pathway of this compound
Upon binding to the IRR, this compound triggers the activation of Janus kinase 2 (JAK2).[6] This, in turn, leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), which then translocates to the nucleus to regulate the expression of genes involved in anti-inflammatory and cytoprotective processes.[6][7] This pathway is crucial for mitigating the chronic inflammation-driven nerve damage seen in sarcoidosis-related neuropathy.[4][5]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. sarcoidosisnews.com [sarcoidosisnews.com]
- 3. Corneal confocal microscopy [bio-protocol.org]
- 4. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the innate repair receptor to treat neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cellular Targets of Cibinetide in In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cibinetide, also known as ARA 290, is a synthetic 11-amino acid peptide derived from the helix B surface of erythropoietin (EPO). It has garnered significant interest in the scientific and medical communities for its tissue-protective, anti-inflammatory, and neuroprotective properties, without the hematopoietic side effects associated with EPO. This compound's primary mechanism of action is the selective activation of the Innate Repair Receptor (IRR), a heterodimer of the EPO receptor (EPOR) and the β-common receptor (CD131). This technical guide provides a comprehensive overview of the cellular targets and mechanisms of this compound in various in vitro models, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Cellular Target: The Innate Repair Receptor (IRR)
This compound selectively binds to and activates the Innate Repair Receptor (IRR), a heterocomplex of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[1][2][3][4] This receptor is typically expressed on cells under conditions of stress or injury.[2] this compound exhibits a high, low nanomolar affinity for the IRR, allowing for sustained biological effects even with a short plasma half-life.[5] Activation of the IRR by this compound initiates a cascade of intracellular signaling events that mediate its therapeutic effects.
Key In Vitro Effects and Cellular Targets
This compound has been shown to exert its effects on a variety of cell types in vitro, primarily through the modulation of inflammatory and cell survival pathways.
Macrophages: Attenuation of Pro-inflammatory Responses
In vitro studies using bone marrow-derived macrophages (BMDMs) have demonstrated this compound's potent anti-inflammatory effects. Treatment with this compound significantly reduces the production of pro-inflammatory cytokines upon stimulation with lipopolysaccharide (LPS).
Quantitative Data: Effect of this compound on Cytokine Secretion in LPS-Stimulated BMDMs [6]
| Cytokine | Treatment Concentration | % Inhibition (relative to LPS control) |
| CCL2 | 2 pmol/mL | Significant reduction |
| TNF-α | 2 pmol/mL | Significant reduction |
| IL-1β | 2 pmol/mL | Significant reduction |
| IL-6 | 2 pmol/mL | Significant reduction |
Note: The source study demonstrated statistically significant reductions but did not provide percentage inhibition values. The effect was shown to be dependent on the presence of CD131.
Pancreatic Islets: Protection from Inflammatory Damage
This compound has shown significant protective effects on pancreatic islets in vitro when exposed to a pro-inflammatory environment. This suggests its potential in improving the outcomes of islet transplantation.
Quantitative Data: Protective Effects of this compound on Human and Rat Pancreatic Islets [7][8]
| Cell Type | Treatment | Parameter | Outcome |
| Human Islets | 100 nmol/L this compound + Pro-inflammatory cytokines | ATP Levels | Maintained |
| Human Islets | 100 nmol/L this compound + Pro-inflammatory cytokines | Caspase 3/7 Activity | Reduced |
| Human Islets | 100 nmol/L this compound + Pro-inflammatory cytokines | Glucose-Stimulated Insulin Secretion | Improved |
| Rat Islets | 100 nM this compound + Pro-inflammatory cytokines | Viability (MTT Assay) | Increased from 54.6% to 75.2% of control |
| Rat Islets | 100 nM this compound + Pro-inflammatory cytokines | Insulin Release (Stimulation Index) | Increased from 1.05 to 2.61 |
| Rat Islets | 100 nM this compound + Pro-inflammatory cytokines | Apoptosis (Caspase 3/7 activity) | Reduced from 182 to 152 (luminescence/dsDNA) |
Neuronal Cells (PC12): Neuroprotection Against Oxidative Stress
In vitro models using the rat pheochromocytoma cell line PC12 have indicated the neuroprotective potential of this compound against oxidative stress-induced cell death.
Quantitative Data: Neuroprotective Effects of an EPO-Derived Peptide (MK-X, similar to this compound) on PC12 Cells [9]
| Treatment | Stressor | Outcome |
| MK-X | Reactive Oxygen Species | Ameliorated neuronal death |
| MK-X | Oxidative Stress | Induced long-lasting ERK1/2 and Akt activation |
Note: This study used a peptide analogous to this compound. Specific quantitative data on cell viability percentage increase with this compound treatment in PC12 cells requires further investigation.
Dendritic Cells: Modulation of Maturation
In vitro experiments have indicated that this compound can lower the maturation of bone-marrow-derived immature dendritic cells, which in turn reduces the allogeneic T-cell response.[10] This suggests a role for this compound in modulating adaptive immune responses.
Signaling Pathways Activated by this compound
The binding of this compound to the IRR triggers downstream signaling cascades that are central to its cellular effects. The two primary pathways identified are the JAK2/STAT and the NF-κB signaling pathways.
JAK2/STAT Pathway
Activation of the IRR by this compound leads to the phosphorylation and activation of Janus Kinase 2 (JAK2).[5] Activated JAK2, in turn, phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in cell survival and inflammation.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[3] In inflammatory conditions, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to promote the transcription of inflammatory genes. This compound, through IRR activation, interferes with this process, leading to a reduction in the nuclear translocation of the p65 subunit of NF-κB.
References
- 1. researchgate.net [researchgate.net]
- 2. swolverine.com [swolverine.com]
- 3. medicalantiaging.com [medicalantiaging.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Protects Isolated Human Islets in a Stressful Environment and Improves Engraftment in the Perspective of Intra Portal Islet Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Effects of an Erythropoietin-Derived Peptide in PC1 2 Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of Islet Allograft Function Using this compound, an Innate Repair Receptor Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Cibinetide in Preclinical Research: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cibinetide, also known as ARA 290, is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1] It has been engineered to selectively activate the Innate Repair Receptor (IRR) without stimulating erythropoiesis, thus avoiding the hematological side effects associated with EPO.[1][2] This selective mechanism of action confers potent anti-inflammatory, tissue-protective, and neuroprotective properties, making this compound a promising therapeutic candidate for a range of conditions characterized by inflammation, tissue injury, and neuropathy.[2][3] Preclinical studies in various animal models have been instrumental in elucidating the pharmacodynamic effects and therapeutic potential of this compound. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound in these animal models, with a focus on quantitative data, experimental protocols, and key signaling pathways.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound in animal models is not extensively available in the public domain. However, human clinical studies provide some insight into its pharmacokinetic profile. Following a 4 mg subcutaneous dose in human volunteers, this compound exhibits a terminal half-life of approximately 20 minutes.[4] While these values may not be directly extrapolated to animal models, they suggest that this compound is rapidly cleared from the circulation. The short plasma half-life is contrasted by sustained biological effects, which are observed when plasma concentrations exceed the low nanomolar affinity for the Innate Repair Receptor.[5]
Table 1: Dosing Regimens of this compound in Animal Models and Observed Effects
| Animal Model | Disease/Condition | Dosing Regimen | Key Pharmacodynamic Effects |
| Mouse | Dextran Sodium Sulfate (DSS)-induced Colitis | Not specified | Ameliorated clinical course, improved weight gain and survival, preserved tissue integrity, reduced infiltration of myeloid cells, diminished production of pro-inflammatory mediators.[6][7] |
| Mouse | Pristane-induced and MRL/lpr genetic Systemic Lupus Erythematosus (SLE) | Not specified | Reduced signs of systemic inflammation, improved kidney function.[6] |
| Rat | Streptozotocin (STZ)-induced Diabetic Neuropathy | Not specified | Improved peripheral nerve function (increased nerve conduction velocity, increased Na+/K+ ATPase activity), amelioration of nerve structural changes.[8] |
| Mouse | Diabetic Small Nerve Fiber Loss (SNFL) | Daily administration | Reversed neuronal dystrophy.[5] |
| Rat | Spared Nerve Injury (Neuropathic Pain) | 30 µg/kg intraperitoneal injections (five at 2-day intervals, then once/week) | Effective, long-term relief of tactile and cold allodynia.[9] |
| Mouse | Chronic Unpredictable Mild Stress (CUMS) and Chronic Social Defeat Stress (CSDS) | 0.5 mg/kg daily | Ameliorated depression-like behavior.[10] |
| Rat | Aging-related Cardiac Decline | Not specified | Decreased age-related decline in heart function and frailty. |
| Mouse | Ischemia-Reperfusion Injury | Not specified | Tissue-protective and anti-apoptotic effects.[7] |
Pharmacodynamics
The primary mechanism of action of this compound is the activation of the Innate Repair Receptor (IRR). The IRR is a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[1] This receptor is typically expressed in tissues under conditions of injury, inflammation, or metabolic stress.[4]
Signaling Pathway
Upon binding of this compound to the IRR, a cascade of intracellular signaling events is initiated. This process is dependent on Janus kinase 2 (JAK2) functionality.[6] The activation of the IRR and subsequent JAK2 signaling leads to the inhibition of the pro-inflammatory transcription factor NF-κB (specifically the p65 subunit).[6][7] This inhibition results in the downregulation of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[1][6] Concurrently, IRR activation promotes cellular survival pathways and reduces oxidative stress.[1][2]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are generalized methodologies for key experiments cited in the literature.
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
-
Animal Model: C57BL/6 mice are commonly used.[7]
-
Induction of Colitis: Colitis is induced by administering 2-5% (w/v) DSS in the drinking water for a period of 5-7 days.[7] Disease activity is monitored daily by assessing body weight loss, stool consistency, and the presence of blood in the stool.
-
This compound Administration: Once colitis is established, mice are treated with this compound or a vehicle control. Administration is typically via subcutaneous or intraperitoneal injection. Dosing frequency can be daily or on alternating days.
-
Outcome Measures:
-
Clinical Score: A disease activity index (DAI) is calculated based on the parameters monitored daily.
-
Histological Analysis: At the end of the study, colonic tissue is collected for histological examination to assess tissue integrity, inflammatory cell infiltration, and mucosal damage.
-
Biochemical Analysis: Colon tissue can be homogenized to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and other inflammatory markers using techniques like ELISA or multiplex assays. Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, can also be quantified.
-
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Rats
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed in one hind limb. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact. This procedure results in hypersensitivity in the paw region innervated by the intact sural nerve.
-
This compound Administration: Treatment with this compound or vehicle is initiated, often 24 hours after surgery. A common regimen involves intraperitoneal injections of 30 µg/kg at 2-day intervals for the initial period, followed by weekly injections.[9]
-
Behavioral Testing:
-
Mechanical Allodynia: This is assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Cold Allodynia: This can be measured by applying a drop of acetone to the plantar surface of the paw and recording the duration of the withdrawal response.
-
-
Data Analysis: The withdrawal thresholds or response durations in the this compound-treated group are compared to the vehicle-treated group over time.
Conclusion
Preclinical studies in animal models have consistently demonstrated the significant pharmacodynamic effects of this compound across a range of diseases characterized by inflammation and tissue damage. Its mechanism of action, centered on the activation of the Innate Repair Receptor, provides a strong rationale for its therapeutic potential. While detailed quantitative pharmacokinetic data in animal models remains a knowledge gap, the available information on effective dosing regimens provides a solid foundation for future research. The experimental protocols outlined in this guide serve as a reference for designing and interpreting preclinical studies aimed at further exploring the therapeutic utility of this compound. Further investigation into the pharmacokinetics of this compound in different animal species will be crucial for optimizing dosing strategies and facilitating its translation to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. swolverine.com [swolverine.com]
- 6. mdpi.com [mdpi.com]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. ildcare.nl [ildcare.nl]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of Cibinetide on Cytokine Expression in Inflammatory Conditions: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cibinetide, a synthetic 11-amino acid peptide, represents a novel therapeutic approach for a variety of inflammatory conditions. Derived from the helix-B surface region of erythropoietin (EPO), this compound selectively activates the Innate Repair Receptor (IRR) without inducing erythropoiesis.[1] This selective activation triggers potent anti-inflammatory, tissue-protective, and neuroprotective effects, primarily through the modulation of cytokine expression. This technical guide provides an in-depth analysis of this compound's mechanism of action on cytokine signaling, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Mechanism of Action: The Innate Repair Receptor and Downstream Signaling
This compound exerts its anti-inflammatory effects by binding to the Innate Repair Receptor (IRR), a heterodimeric receptor complex composed of the EPO receptor (EPOR) and the β-common receptor (CD131).[2][3] Unlike the EPOR homodimer responsible for red blood cell production, the IRR is typically upregulated in tissues under stress or injury.[4]
Upon ligand binding, this compound initiates an intracellular signaling cascade that leads to the downregulation of pro-inflammatory cytokines. A key pathway involves the Janus kinase 2 (JAK2). Activation of the IRR by this compound leads to JAK2-mediated signaling that ultimately inhibits the activity of the nuclear factor-kappa B (NF-κB) subunit p65.[3] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. By impairing the activation of p65, this compound effectively blocks the transcriptional activation of these key inflammatory mediators.[3]
References
- 1. This compound Improves Experimental Colitis By Inhibiting Innate Immune Cell - www.pharmasources.com [pharmasources.com]
- 2. This compound dampens innate immune cell functions thus ameliorating the course of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Improves Corneal Nerve Fiber Abundance in Patients With Sarcoidosis-Associated Small Nerve Fiber Loss and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Safety and Tolerability of Cibinetide: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Cibinetide, also known as ARA 290, is a synthetic 11-amino acid peptide derived from the B-helix of erythropoietin (EPO).[1] It is designed to selectively activate the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β common receptor (CD131), without stimulating erythropoiesis.[2][3] This selective action allows this compound to harness the tissue-protective, anti-inflammatory, and neuroregenerative properties of EPO while avoiding the hematopoietic side effects, such as increased risk of thrombosis and hypertension, associated with erythropoiesis-stimulating agents.[2][4] Preclinical and clinical studies have investigated the potential of this compound in various conditions, including small fiber neuropathy, sarcoidosis, and diabetic complications.[2] This technical guide summarizes the initial safety and tolerability data from key clinical trials, details the experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Safety and Tolerability Data
The safety and tolerability of this compound have been evaluated in multiple Phase II clinical trials. Across these studies, this compound has been generally well-tolerated with no dose-limiting toxicity observed.[2] The most commonly reported adverse events are mild and transient.[2]
Table 1: Summary of Adverse Events in a Phase 2b Study of this compound in Sarcoidosis-Associated Small Nerve Fiber Loss
| Adverse Event | Placebo (n=not specified) | 1 mg (n=not specified) | 4 mg (n=not specified) | 8 mg (n=not specified) |
| Injection site pain | Present | Present | Present | Present |
| Diarrhea | Present | Present | Present | Present |
| Fatigue | Present | Present | Present | Present |
| Headache | Present | Present | Present | Present |
| Nausea | Present | Present | Present | Present |
| Serious Adverse Events | ||||
| Syncope | 0 | 1 | 0 | 0 |
| Headache | 0 | 1 | 0 | 0 |
| Enteritis | 0 | 1 | 0 | 0 |
| Suicidal ideation | 0 | 0 | 0 | 1 |
Data from a 28-day, randomized, placebo-controlled trial in 64 subjects with sarcoid-associated small nerve fiber loss and neuropathic pain. The serious adverse events in the 1 mg group were considered unrelated to the study drug. The suicidal ideation in the 8 mg group was considered possibly related.[5]
Table 2: Summary of Adverse Events in a Phase 2 Study of this compound in Diabetic Macular Edema
| Adverse Event | Number of Patients (n=9) |
| Increased triglycerides | 5 |
| Headache | 4 |
| Head cold | 4 |
| Increased glucose | 3 |
| Nausea | 2 |
| Decreased BCVA | 2 |
| Pneumonia | 1 |
| Staphylococcus aureus of toe | 1 |
All subjects in this 12-week study experienced at least one adverse event. There were no serious adverse events reported. Elevations in triglycerides and glucose were considered adverse events, but fasting status was not confirmed.[6]
Key Experimental Protocols
Study of this compound in Sarcoidosis with Small Fiber Neuropathy Symptoms
-
Study Design: A double-blind, placebo-controlled exploratory trial.[7][8]
-
Participants: 22 patients diagnosed with sarcoidosis and symptoms of small fiber neuropathy (SFN), with a spontaneous pain score of ≥5 on the Brief Pain Inventory (BPI).[7][8]
-
Intervention: Patients received either this compound (2 mg, n=12) or placebo (n=10) administered intravenously three times a week for 4 weeks.[7][8]
-
Endpoints: The primary endpoints were changes in pain intensity and the small fiber neuropathy screening list (SFNSL) score. Secondary endpoints included quality of life (SF-36), depressive symptoms (Inventory of Depressive Symptomatology; IDS), and fatigue (Fatigue Assessment Scale; FAS).[7][8]
-
Safety Assessments: Clinical and laboratory assessments were conducted to monitor safety.[7][8]
Phase 2b Study of this compound in Sarcoidosis-Associated Small Nerve Fiber Loss
-
Study Design: A 28-day, randomized, double-blind, placebo-controlled, two-center trial.[9]
-
Participants: 64 subjects with sarcoidosis-associated small nerve fiber loss and neuropathic pain.[9][10]
-
Intervention: Patients self-administered daily subcutaneous injections of this compound (1 mg, 4 mg, or 8 mg) or placebo for 28 days. The first injection was administered at the research site with a 1-hour post-dose observation period.[5][11]
-
Primary Endpoint: Change in corneal nerve fiber area (CNFA) at 28 days, as quantified by corneal confocal microscopy (CCM).[9][10]
-
Secondary Endpoints: Changes in regenerating intraepidermal nerve fibers (GAP-43+), pain severity, and functional capacity (6-minute walk test).[10]
-
Safety Assessments: Monitoring of adverse events throughout the study.[5]
Phase 2 Study of this compound in Painful Diabetic Neuropathy
-
Study Design: A Phase 2 study.[12]
-
Participants: Subjects with painful diabetic neuropathy (n=48).[12]
-
Intervention: Patients self-administered daily subcutaneous injections of this compound (4 mg, n=24) or placebo (n=24) for 28 days, followed by a one-month follow-up period without treatment.[12]
-
Endpoints: Efficacy was assessed by changes in neuropathic symptoms using the PainDetect questionnaire and changes in corneal nerve fiber density.[12]
-
Safety Assessments: Safety was monitored throughout the treatment and follow-up periods.[12]
Phase 2 Study of this compound for Diabetic Macular Edema
-
Study Design: A prospective, interventional, exploratory, investigator-led, pilot, phase 2, open-label clinical trial.[1]
-
Participants: Nine treatment-naïve patients with >400 µm central retinal thickness (CRT) diabetic macular edema (DME).[6]
-
Intervention: Patients self-administered this compound 4 mg/day subcutaneously for 12 weeks.[6]
-
Primary and Secondary Outcomes: Mean change from baseline to week 12 in best-corrected visual acuity (BCVA), CRT, central retinal sensitivity, tear production, patient-reported outcomes (NEI VFQ-25), adverse events, and antibodies to this compound.[6]
-
Safety Assessments: Monitoring for adverse events and the development of anti-cibinetide antibodies.[6]
Visualizations: Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound activates the IRR, initiating downstream pathways that lead to therapeutic effects.
Experimental Workflow: Phase 2b Sarcoidosis Neuropathy Trial
Caption: Workflow of the Phase 2b trial of this compound in sarcoidosis-associated neuropathy.
Conclusion
The initial clinical development of this compound demonstrates a favorable safety and tolerability profile across multiple studies in different patient populations. The reported adverse events are generally mild and do not appear to be dose-dependent. These findings, coupled with the promising efficacy signals in reducing neuropathic symptoms and promoting nerve regeneration, support the continued investigation of this compound as a novel therapeutic agent for inflammatory and neuropathic conditions.[7][10][13] Further large-scale, long-term studies are warranted to fully establish its safety and efficacy.[2][4]
References
- 1. A Phase 2 Clinical Trial on the Use of this compound for the Treatment of Diabetic Macular Edema [mdpi.com]
- 2. swolverine.com [swolverine.com]
- 3. ARA-290 | The Catalyst Clinic London [thecatalystclinic.com]
- 4. medicalantiaging.com [medicalantiaging.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. A Phase 2 Clinical Trial on the Use of this compound for the Treatment of Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ildcare.nl [ildcare.nl]
- 8. Safety and Efficacy of ARA 290 in Sarcoidosis Patients with Symptoms of Small Fiber Neuropathy: A Randomized, Double-Blind Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Araim Pharmaeuticals' this compound (ARA 290) Regenerates Small Nerve Fibers And Improves Neuropathic Clinical Symptoms In The Orphan Disease Of Sarcoidosis - BioSpace [biospace.com]
- 10. This compound Improves Corneal Nerve Fiber Abundance in Patients With Sarcoidosis-Associated Small Nerve Fiber Loss and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. qscience.com [qscience.com]
- 13. stopsarcoidosis.org [stopsarcoidosis.org]
Cibinetide and Organ Protection: A Technical Overview of its Core Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cibinetide, a synthetic 11-amino acid peptide derived from the helix-B domain of erythropoietin (EPO), represents a novel therapeutic approach to organ protection.[1][2] Unlike its parent molecule, this compound is non-erythropoietic, selectively activating the innate repair receptor (IRR) to elicit potent anti-inflammatory, tissue-protective, and pro-reparative effects.[3] This targeted mechanism of action positions this compound as a promising candidate for mitigating tissue damage in a variety of pathological conditions, including ischemic-reperfusion injury, chronic inflammation, and neuropathy. This technical guide provides an in-depth analysis of the basic research on this compound, focusing on its signaling pathways, experimental validation in organ protection models, and quantitative outcomes from key clinical trials.
Mechanism of Action: The Innate Repair Receptor (IRR) Signaling Pathway
This compound exerts its therapeutic effects by acting as a specific agonist for the Innate Repair Receptor (IRR).[4][5] The IRR is a heterodimeric receptor complex composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[2][3] Under normal physiological conditions, the expression of IRR on the cell surface is low. However, in response to tissue injury, inflammation, or metabolic stress, the expression of IRR is significantly upregulated, making it a highly specific target for therapeutic intervention in damaged tissues.[2][5]
Upon binding of this compound to the IRR, a downstream signaling cascade is initiated, leading to a multifaceted cellular response that promotes tissue protection and repair. A key initiating step in this cascade is the activation of Janus Kinase 2 (JAK2).[2]
Signaling Pathway Diagram
Caption: this compound activates the IRR, leading to JAK2-mediated signaling that promotes cytoprotective gene expression and inhibits pro-inflammatory pathways.
Activated JAK2 is believed to phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3).[6] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of anti-inflammatory and cytoprotective genes.
Furthermore, IRR activation has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] By inhibiting the degradation of IκB, the inhibitory subunit of NF-κB, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and adhesion molecules. This dual action of promoting anti-inflammatory responses while suppressing pro-inflammatory signaling is central to this compound's organ-protective effects.
Preclinical Evidence of Organ Protection
This compound has demonstrated significant protective effects in a wide range of preclinical models of organ injury. These studies have laid the foundation for its clinical development.
Renal Protection
In models of renal ischemia-reperfusion injury, a common cause of acute kidney injury, this compound has been shown to reduce tissue damage, inflammation, and apoptosis.[4]
Experimental Protocol: Murine Renal Ischemia-Reperfusion Injury
A standardized model for renal ischemia-reperfusion injury in mice involves the following steps:
-
Anesthesia: Mice are anesthetized using an appropriate agent (e.g., isoflurane).
-
Surgical Procedure: A flank incision is made to expose the renal pedicle.
-
Ischemia: A non-traumatic microvascular clamp is placed on the renal artery and vein for a defined period (typically 30-45 minutes) to induce ischemia.
-
Reperfusion: The clamp is removed to allow blood flow to be restored to the kidney.
-
Treatment: this compound or a vehicle control is administered, often prior to ischemia or at the onset of reperfusion, via intravenous or subcutaneous injection.
-
Assessment: Kidney function is assessed at various time points post-reperfusion by measuring serum creatinine and blood urea nitrogen (BUN) levels. Histological analysis of kidney tissue is performed to evaluate tubular necrosis, inflammation, and apoptosis.
Cardioprotection
Preclinical studies in models of myocardial infarction have shown that this compound can reduce infarct size, improve cardiac function, and decrease inflammation and fibrosis in the heart.[4]
Experimental Protocol: Rat Model of Myocardial Infarction
A common method for inducing myocardial infarction in rats is as follows:
-
Anesthesia and Ventilation: Rats are anesthetized and mechanically ventilated.
-
Thoracotomy: A left thoracotomy is performed to expose the heart.
-
Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.
-
Treatment: this compound or placebo is administered at the time of ligation or shortly after.
-
Functional Assessment: Cardiac function is evaluated using echocardiography at baseline and at specified intervals post-infarction to measure parameters such as ejection fraction and fractional shortening.
-
Histological Analysis: At the end of the study, the hearts are excised for histological staining to determine infarct size and assess for fibrosis and inflammation.
Protection in Other Organs
The protective effects of this compound have also been observed in preclinical models of liver fibrosis and acute lung injury.[2][7] The experimental protocols for these models generally involve inducing organ-specific injury (e.g., through chemical induction with carbon tetrachloride for liver fibrosis or intratracheal administration of lipopolysaccharide for lung injury) and then assessing the therapeutic effects of this compound on histological and biochemical markers of damage and inflammation.
Quantitative Data from Clinical Trials
The promising preclinical data for this compound has led to its evaluation in several clinical trials. The following tables summarize key quantitative data from two of these studies.
Table 1: Phase 2b Study in Sarcoidosis-Associated Small Nerve Fiber Neuropathy
| Parameter | Placebo | This compound (1 mg/day) | This compound (4 mg/day) | This compound (8 mg/day) |
| N | 16 | 16 | 16 | 16 |
| Treatment Duration | 28 days | 28 days | 28 days | 28 days |
| Change in Corneal Nerve Fiber Area (CNFA) (μm²) | - | 109 | 697 (p=0.012 vs placebo) | 431 |
| Change in GAP-43+ Nerve Fibers (regenerating) | - | - | Increased (p=0.035 vs placebo) | - |
| Pain Intensity Reduction (in patients with moderate-severe pain) | - | - | Clinically meaningful decrease | - |
Data from Culver et al. (2017).[2][8]
Table 2: Phase 2 Study in Diabetic Macular Edema
| Parameter | This compound (4 mg/day) |
| N | 9 (8 completed) |
| Treatment Duration | 12 weeks |
| Mean Change in Best Corrected Visual Acuity (BCVA) | -2.9 letters |
| Mean Change in Central Retinal Thickness (CRT) | +10 µm |
| Mean Change in NEI VFQ-25 Composite Score | +2.7 |
| Serious Adverse Events | 0 |
Data from Lois et al. (2020).[1][7]
Experimental Protocols from Clinical Trials
Phase 2b Study in Sarcoidosis-Associated Small Nerve Fiber Neuropathy (NCT02039687)
-
Study Design: A double-blind, randomized, placebo-controlled, two-center study.[5][9]
-
Patient Population: 64 patients with painful sarcoid neuropathy.[9]
-
Intervention: Daily subcutaneous self-administration of this compound (1, 4, or 8 mg) or placebo for 28 days.[9]
-
Primary Efficacy Endpoint: Change in corneal nerve fiber area (CNFA) as quantified by corneal confocal microscopy (CCM).[9]
-
Secondary Endpoints: Changes in skin intraepidermal nerve fiber density, pain scores, and functional capacity.[2]
Phase 2 Study in Diabetic Macular Edema (EudraCT: 2015-001940-12)
-
Study Design: An exploratory, open-label, single-center pilot study.[1]
-
Patient Population: 9 treatment-naïve patients with diabetic macular edema and a central retinal thickness >400 µm.[1]
-
Intervention: Daily subcutaneous self-administration of this compound (4 mg) for 12 weeks.[1]
-
Primary Outcome: Mean change from baseline in best-corrected visual acuity (BCVA).[1]
-
Secondary Outcomes: Changes in central retinal thickness (CRT), patient-reported outcomes (NEI VFQ-25), and safety.[1]
Experimental Workflow Visualization
Preclinical Organ Protection Study Workflow
Caption: A typical workflow for a preclinical study evaluating the organ-protective effects of this compound.
Conclusion
This compound is a promising, first-in-class therapeutic peptide with a well-defined mechanism of action centered on the activation of the Innate Repair Receptor.[4][9] Its ability to selectively target injured tissues and promote a coordinated anti-inflammatory and pro-reparative response has been demonstrated in a variety of preclinical organ protection models.[2] Early-phase clinical trials have provided evidence of its potential therapeutic utility and a favorable safety profile.[1][2] Further research, including larger, randomized controlled trials, is warranted to fully elucidate the therapeutic potential of this compound in a range of human diseases characterized by tissue injury and inflammation. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the continued exploration of this innovative therapeutic agent.
References
- 1. medicalantiaging.com [medicalantiaging.com]
- 2. swolverine.com [swolverine.com]
- 3. To develop a novel animal model of myocardial infarction: A research imperative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small erythropoietin derived non-hematopoietic peptide reduces cardiac inflammation, attenuates age associated declines in heart function and prolongs healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (ARA 290), the Innate Repair Receptor Ligand, Improves Engraftment in Pancreatic Islet Transplantation by Protecting Islets and Reducing Inflammatory Reactions. - ATC Abstracts [atcmeetingabstracts.com]
- 9. Protection from acute lung injury by a peptide designed to inhibit the voltage-gated proton channel - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development for Testing Cibinetide Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cibinetide, also known as ARA 290, is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1] It is designed to harness the tissue-protective and anti-inflammatory properties of EPO without stimulating red blood cell production, thus avoiding the associated adverse hematological effects.[1] this compound selectively binds to and activates the Innate Repair Receptor (IRR), a heterodimeric receptor complex composed of the EPO receptor (EPOR) and the β-common receptor (CD131). Activation of the IRR by this compound initiates a cascade of intracellular signaling events that collectively contribute to its therapeutic potential in conditions characterized by inflammation, tissue injury, and neuropathy.[1]
These application notes provide a detailed guide for the in vitro evaluation of this compound's efficacy, focusing on its anti-inflammatory properties. The protocols herein describe methods to quantify the modulation of key inflammatory mediators and to dissect the underlying signaling pathways.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects primarily through the activation of the IRR. This interaction triggers downstream signaling pathways that lead to the suppression of pro-inflammatory cytokine production and the modulation of key inflammatory signaling cascades, including the NF-κB, PI3K/Akt, and MAPK/ERK pathways.[1]
This compound Signaling Pathway
Key In Vitro Assays for Efficacy Testing
The following assays are crucial for evaluating the anti-inflammatory efficacy of this compound in a laboratory setting:
-
Cytokine Production Assay (ELISA): To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines.
-
NF-κB Activation Assay (Immunofluorescence): To visualize and quantify the inhibition of NF-κB nuclear translocation.
-
Signaling Pathway Analysis (Western Blot): To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.
I. Cytokine Production Assay
This assay measures the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in the supernatant of cultured cells.
Experimental Workflow: Cytokine ELISA
Protocol: Cytokine Measurement by ELISA
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages - BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (lyophilized powder)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water or PBS. Further dilute in cell culture medium to achieve the desired final concentrations for the dose-response experiment (e.g., 0.1, 1, 2, 10, 100 pM).
-
Pre-treatment: Remove the culture medium from the cells and replace it with medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound). Incubate for 1 hour.
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well for cytokine analysis.
-
ELISA: Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions provided with the kits.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of each cytokine in the samples by comparing the absorbance to a standard curve.
Data Presentation
Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | Below Detection Limit | Below Detection Limit | Below Detection Limit |
| LPS (100 ng/mL) | 1500 ± 120 | 800 ± 75 | 2500 ± 210 |
| LPS + this compound (2 pmol/mL) | 850 ± 90 | 450 ± 50 | 1400 ± 150* |
*Data are presented as mean ± S.E.M. from a representative study.[1] *p < 0.05 compared to the LPS-treated group.
II. NF-κB Activation Assay
This assay determines the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
Experimental Workflow: NF-κB Immunofluorescence
Protocol: Immunofluorescence Staining of NF-κB p65
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 as described in the Cytokine Production Assay protocol, using TNF-α (10 ng/mL) as the stimulus and a shorter incubation time (30 minutes).
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.
Data Presentation
Table 2: Quantification of NF-κB p65 Nuclear Translocation
| Treatment Group | Percentage of Cells with Nuclear p65 (%) |
| Control (Unstimulated) | 10 ± 2 |
| TNF-α (10 ng/mL) | 85 ± 5 |
| TNF-α + this compound (2 pmol/mL) | 30 ± 4* |
*Data are presented as mean ± S.E.M. from a representative experiment. At least 100 cells were counted per condition. *p < 0.05 compared to the TNF-α-treated group.
III. Signaling Pathway Analysis
This assay evaluates the effect of this compound on the phosphorylation of key signaling proteins, such as Akt and ERK, which are downstream of the IRR.
Experimental Workflow: Western Blotting
Protocol: Western Blot Analysis of p-Akt and p-ERK
Materials:
-
Endothelial cell line (e.g., HUVECs)
-
This compound
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibody: HRP-conjugated Goat anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Imaging system for chemiluminescence
Procedure:
-
Cell Culture and Treatment: Culture endothelial cells to 80-90% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 5, 10 nM) for a specific time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-p-Akt and anti-Akt, or anti-p-ERK and anti-ERK) overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 3: Effect of this compound on Akt and ERK Phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs)
| This compound Concentration (nM) | p-Akt / Total Akt (Relative Densitometry Units) | p-ERK / Total ERK (Relative Densitometry Units) |
| 0 | 1.00 ± 0.05 | 1.00 ± 0.08 |
| 1 | 1.50 ± 0.12 | 1.45 ± 0.15 |
| 2 | 2.10 ± 0.18 | 1.95 ± 0.20 |
| 5 | 2.05 ± 0.15 | 1.90 ± 0.18 |
| 10 | 1.98 ± 0.16 | 1.85 ± 0.17 |
*Data are presented as mean ± S.E.M. from a representative experiment. *p < 0.05 compared to the untreated control (0 nM). Note: In vitro studies have shown that concentrations in the 1-2 nM range provide a maximum effect on signaling pathway phosphorylation.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for assessing the anti-inflammatory efficacy of this compound. By quantifying its effects on cytokine production, NF-κB activation, and key signaling pathways, researchers and drug development professionals can gain valuable insights into its mechanism of action and therapeutic potential. The provided protocols and data presentation formats are intended to serve as a comprehensive guide for the systematic evaluation of this compound and other novel anti-inflammatory compounds.
References
Establishing a Dose-Response Curve for Cibinetide in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cibinetide, also known as ARA 290, is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO). Unlike EPO, this compound is non-hematopoietic and exerts its biological effects through selective activation of the innate repair receptor (IRR). The IRR is a heterodimer composed of the EPO receptor (EpoR) and the β-common receptor (CD131).[1][2][3][4][5] Activation of the IRR by this compound triggers a signaling cascade, primarily through the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription (STAT) proteins, leading to anti-inflammatory, tissue-protective, and neuroprotective outcomes.[6][7][8][9][10]
These application notes provide a comprehensive guide for establishing a dose-response curve for this compound in in vitro cell culture models. The protocols detailed below are designed to be adaptable for various research applications, from basic science to preclinical drug development.
Data Presentation
The following tables provide a structured overview of typical experimental parameters for establishing a this compound dose-response curve.
Table 1: Recommended Cell Lines and Seeding Densities
| Cell Type | Recommended Cell Line | Seeding Density (cells/well in 96-well plate) | Rationale |
| Macrophage | J774A.1, RAW 264.7, Bone Marrow-Derived Macrophages (BMDMs) | 1 x 104 - 5 x 104 | Macrophages are key mediators of inflammation; ideal for studying the anti-inflammatory effects of this compound.[11] |
| Endothelial | Endothelial Colony-Forming Cells (ECFCs), Human Umbilical Vein Endothelial Cells (HUVECs) | 5 x 103 - 2 x 104 | Relevant for investigating tissue protection, angiogenesis, and vascular leakage. |
| Neuronal | SH-SY5Y, PC12 | 1 x 104 - 4 x 104 | Suitable for assessing the neuroprotective and neuroregenerative properties of this compound. |
Table 2: Suggested Dose Range and Controls for this compound
| Parameter | Recommendation | Justification |
| This compound Concentration Range | 0.1 nM - 10 µM (Logarithmic dilutions) | Preclinical data suggests efficacy in the low nanomolar to low micromolar range. A wide range is crucial for capturing the full sigmoidal dose-response.[12] |
| Vehicle Control | Cell culture medium with the same solvent used to dissolve this compound (e.g., sterile PBS) | Essential for determining the baseline response and ensuring the solvent has no effect. |
| Positive Control (for anti-inflammatory assays) | Dexamethasone (10 µM) | A standard anti-inflammatory agent to validate the assay system. |
| Negative Control (for viability assays) | Untreated cells | Represents 100% cell viability. |
| Inducer (for anti-inflammatory assays) | Lipopolysaccharide (LPS) (100 ng/mL) | A potent inducer of inflammatory responses in macrophages.[11][13][14][15] |
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound activates the IRR, leading to JAK2/STAT signaling.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for this compound dose-response analysis in cell culture.
Experimental Protocols
Protocol 1: Anti-Inflammatory Activity in Macrophages (Cytokine Measurement)
This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of lipopolysaccharide (LPS)-stimulated macrophages treated with this compound.
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., mouse TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 2 x 104 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
This compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete medium. A suggested starting range for the 2x stock is 20 µM down to 0.2 nM.
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 50 µL of the 2x this compound dilutions to the respective wells.
-
Add 50 µL of complete medium to the vehicle control wells.
-
-
Inflammatory Stimulation:
-
Prepare a 200 ng/mL solution of LPS in complete medium.
-
Add 50 µL of the LPS solution to all wells except for the unstimulated control.
-
Add 50 µL of complete medium to the unstimulated control wells.
-
The final volume in each well will be 150 µL.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO2.[11]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer and store it at -80°C until analysis.
-
Cytokine Quantification: Perform ELISA for the target cytokines on the collected supernatants according to the manufacturer's instructions.[13][14]
Protocol 2: Cell Viability and Proliferation (MTT/alamarBlue Assay)
This protocol outlines the procedure for assessing the effect of this compound on the viability and proliferation of a chosen cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS, sterile
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS) or alamarBlue™ reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl with 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the appropriate density (see Table 1) in 100 µL of complete medium. Incubate overnight.
-
This compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete medium.
-
Cell Treatment:
-
Remove the old medium.
-
Add 100 µL of the various this compound dilutions or control medium to the wells.
-
-
Incubation: Incubate for 24 to 72 hours, depending on the cell doubling time and experimental goals.
-
Viability Assessment:
For MTT Assay: [16][17][18][19][20]
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C in a humidified chamber, protected from light.
-
Mix thoroughly and read the absorbance at 570 nm.
For alamarBlue™ Assay: [21][22][23][24][25]
-
Add 10 µL of alamarBlue™ reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Read fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm).
-
Data Analysis
-
Calculate Percentage Inhibition/Viability:
-
For cytokine assays, calculate the percentage inhibition of cytokine production relative to the LPS-stimulated control.
-
For viability assays, express the results as a percentage of the vehicle-treated control.
-
-
Generate Dose-Response Curve: Plot the percentage inhibition/viability against the logarithm of the this compound concentration.[26][27]
-
Determine EC50/IC50: Use a non-linear regression analysis (sigmoidal dose-response curve fit) to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).[27]
Conclusion
These protocols provide a robust framework for characterizing the in vitro dose-response relationship of this compound. By carefully selecting the appropriate cell model, dose range, and endpoint, researchers can effectively elucidate the biological activity of this promising therapeutic peptide. Adherence to proper controls and data analysis techniques will ensure the generation of reliable and reproducible results.
References
- 1. Targeting the innate repair receptor to treat neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rawamino.com [rawamino.com]
- 4. researchgate.net [researchgate.net]
- 5. stemedix.com [stemedix.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. researchgate.net [researchgate.net]
- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 24. allevi3d.com [allevi3d.com]
- 25. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SK [thermofisher.com]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
Application Notes and Protocols for Cibinetide in Animal Models of Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cibinetide, also known as ARA 290, is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO). It is designed to retain the tissue-protective and anti-inflammatory properties of EPO without stimulating red blood cell production, thereby avoiding the associated risks.[1] this compound selectively binds to the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131).[2] Activation of the IRR triggers a signaling cascade that downregulates inflammation, protects tissues from injury, and promotes repair.[2] In the context of diabetic neuropathy, this compound has shown promise in preclinical and clinical studies by reducing neuropathic pain, promoting nerve fiber regeneration, and improving metabolic control.[3][4]
These application notes provide an overview of commonly used animal models of diabetic neuropathy for studying the efficacy of this compound, along with detailed experimental protocols and a summary of available data.
Animal Models of Diabetic Neuropathy
The selection of an appropriate animal model is critical for the preclinical evaluation of therapeutic candidates for diabetic neuropathy. The most common models involve the induction of diabetes in rodents, primarily through chemical means or dietary manipulation.
Streptozotocin (STZ)-Induced Diabetic Neuropathy (Type 1 Diabetes Model)
The STZ-induced model is a widely used and well-characterized model of type 1 diabetes.[5] Streptozotocin is a chemical that is toxic to the insulin-producing β-cells of the pancreas, leading to insulin deficiency and hyperglycemia.[5]
High-Fat Diet (HFD)-Induced Diabetic Neuropathy (Type 2 Diabetes Model)
The high-fat diet model is used to mimic type 2 diabetes, characterized by insulin resistance and obesity.[6][7] Rodents fed a high-fat diet develop metabolic abnormalities that lead to the development of diabetic neuropathy.[6][7]
Akita (Ins2 >Akita>) Mouse Model (Genetic Model of Type 1 Diabetes)
The Akita mouse is a genetic model of type 1 diabetes that develops spontaneous hyperglycemia due to a mutation in the insulin 2 gene, leading to pancreatic β-cell death.[2] This model provides a robust and progressive representation of diabetic autonomic neuropathy.[2]
Experimental Protocols
Protocol 1: Induction of STZ-Induced Diabetic Neuropathy in Rats
Objective: To induce a model of type 1 diabetic neuropathy for the evaluation of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Blood glucose meter and test strips
-
This compound (ARA 290)
-
Saline (vehicle)
Procedure:
-
Fast rats for 12-18 hours prior to STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Induce diabetes with a single intraperitoneal (IP) injection of STZ (50-65 mg/kg).
-
Confirm diabetes 48-72 hours post-injection by measuring blood glucose levels from a tail vein sample. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
Allow 2-4 weeks for the development of diabetic neuropathy. Neuropathy can be assessed through behavioral tests and nerve conduction velocity measurements.
-
Initiate treatment with this compound or vehicle. The route of administration (e.g., subcutaneous, intraperitoneal) and dosage will depend on the specific study design. A previously reported dosing regimen for ARA290 in a spared nerve injury model in rats was five 30-μg/kg intraperitoneal injections at 2-day intervals, followed by once-weekly injections.[6]
-
Continue treatment for the desired duration (e.g., 4-8 weeks).
-
Monitor blood glucose, body weight, and neuropathy progression throughout the study.
Protocol 2: Induction of High-Fat Diet-Induced Diabetic Neuropathy in Mice
Objective: To induce a model of type 2 diabetic neuropathy for the evaluation of this compound.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Standard chow
-
Blood glucose meter and test strips
-
This compound (ARA 290)
-
Saline (vehicle)
Procedure:
-
At 6-8 weeks of age, divide mice into two groups: one receiving a high-fat diet and a control group receiving standard chow.
-
Maintain the diets for 8-16 weeks to induce obesity and insulin resistance.
-
Monitor body weight and blood glucose levels regularly.
-
Confirm the development of a pre-diabetic or diabetic state through glucose tolerance tests.
-
Assess the development of neuropathy using behavioral and physiological measures.
-
Begin treatment with this compound or vehicle.
-
Continue the respective diets and treatments for the specified study duration.
-
Perform endpoint analyses to evaluate the effects of this compound on neuropathy.
Protocol 3: Assessment of Neuropathy
1. Behavioral Testing: Mechanical Allodynia (von Frey Test)
-
Principle: Measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Procedure:
-
Place the animal in a testing chamber with a mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Record the filament force that elicits a paw withdrawal response.
-
A lower withdrawal threshold in diabetic animals compared to controls indicates mechanical allodynia.
-
2. Nerve Conduction Velocity (NCV)
-
Principle: Measures the speed of electrical impulse conduction along a nerve, which is often reduced in diabetic neuropathy.
-
Procedure:
-
Anesthetize the animal.
-
Place stimulating electrodes at two points along a nerve (e.g., sciatic or tail nerve) and recording electrodes at a corresponding muscle.
-
Measure the latency of the muscle response from each stimulation point.
-
Calculate NCV by dividing the distance between the stimulating electrodes by the difference in latencies.
-
3. Intraepidermal Nerve Fiber Density (IENFD)
-
Principle: A quantitative histological marker for small fiber neuropathy.
-
Procedure:
-
Collect a skin biopsy from the plantar surface of the hind paw.
-
Process and section the tissue.
-
Immunostain for a pan-axonal marker (e.g., PGP9.5).
-
Count the number of nerve fibers crossing the dermal-epidermal junction and express as fibers/mm.
-
Summary of Preclinical Data for this compound in Diabetic Neuropathy
While detailed quantitative data from preclinical studies of this compound in STZ and high-fat diet models of diabetic neuropathy are not extensively published, one key study in the Akita mouse model provides valuable insights.
| Animal Model | Treatment | Duration | Key Findings | Quantitative Data |
| Akita (Ins2 >Akita>) Mouse | ARA290 | 7 weeks | Decreased neuritic dystrophy in sympathetic ganglia | 55-74% decrease in neuritic dystrophy compared to untreated diabetic mice[2] |
Note: The specific dosage of ARA290 used in this Akita mouse study was not detailed in the available publication.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation in animal models of diabetic neuropathy.
Caption: Proposed signaling pathway of this compound via the Innate Repair Receptor.
References
- 1. pepdose.com [pepdose.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ildcare.nl [ildcare.nl]
- 5. peptidedosages.com [peptidedosages.com]
- 6. ARA290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain: an experimental study in rats and β-common receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Assessing Cibinetide-Induced Nerve Regeneration with Corneal Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cibinetide, an 11-amino acid peptide, is a selective agonist of the innate repair receptor (IRR) with demonstrated potential in promoting nerve regeneration.[1][2][3] This non-erythropoietic peptide, derived from erythropoietin, has shown promise in treating small fiber neuropathy by stimulating tissue protection and repair.[1][2][4] Corneal confocal microscopy (CCM) has emerged as a powerful, non-invasive ophthalmic imaging technique to quantitatively assess the regeneration of small nerve fibers in the cornea.[5][6][7][8] This document provides detailed application notes and protocols for utilizing CCM to evaluate the therapeutic efficacy of this compound in promoting corneal nerve regeneration.
Mechanism of Action of this compound
This compound exerts its regenerative effects by selectively binding to and activating the Innate Repair Receptor (IRR).[1][2][3][4] The IRR is a heterocomplex of the erythropoietin receptor (EPOR) and the β common receptor (CD131).[1][3] Activation of the IRR triggers a signaling cascade that promotes tissue protection, reduces inflammation, and enhances nerve repair, without stimulating red blood cell production, a key advantage over erythropoietin.[1][2]
Quantitative Data from Clinical Trials
A key phase 2b clinical trial investigated the effects of this compound on corneal nerve fiber abundance in patients with sarcoidosis-associated small nerve fiber loss.[3][9][10] The study demonstrated a significant increase in corneal nerve fiber area (CNFA) in patients treated with this compound compared to placebo.[3][9][10]
| Treatment Group | Dose | Mean Change from Baseline in CNFA (μm²) | 95% Confidence Interval | P-value (vs. Placebo) |
| This compound | 1 mg/day | 109 | -429, 647 | - |
| This compound | 4 mg/day | 697 | 159, 1236 | 0.012 |
| This compound | 8 mg/day | 431 | -130, 992 | - |
| Placebo | - | - | - | - |
| Data from Culver et al., Investigative Ophthalmology & Visual Science, 2017.[3][9][10] |
The 4 mg/day dose of this compound showed a statistically significant improvement in CNFA after 28 days of treatment.[3][9][10] This dose corresponded to an approximate 23% increase from baseline in corneal nerve fiber area.[11][12] Furthermore, changes in CNFA correlated with improvements in regenerating intraepidermal nerve fibers and functional capacity, as measured by the 6-minute walk test.[3][9]
Experimental Protocols
Protocol 1: Corneal Confocal Microscopy (CCM) Image Acquisition
This protocol outlines the steps for acquiring high-quality images of the sub-basal corneal nerve plexus using a corneal confocal microscope (e.g., Heidelberg Retina Tomograph with Rostock Cornea Module).
Materials:
-
Corneal confocal microscope (CCM)
-
Disposable sterile caps for the objective lens
-
Topical anesthetic eye drops (e.g., proparacaine hydrochloride 0.5%)
-
Viscous tear gel
-
Sterile wipes
Procedure:
-
Patient Preparation:
-
Explain the procedure to the patient and obtain informed consent.
-
Instill one to two drops of topical anesthetic into the eye to be examined.[13]
-
-
Microscope Preparation:
-
Clean the objective lens of the CCM with a sterile wipe.
-
Apply a small drop of viscous tear gel to the tip of the objective lens.[13]
-
Attach a new sterile disposable cap over the objective lens.
-
-
Image Acquisition:
-
Position the patient comfortably at the CCM, ensuring their head is stable in the headrest.
-
Use the joystick to gently bring the objective lens into contact with the central cornea.
-
Focus through the superficial epithelial layers to visualize the sub-basal nerve plexus. This layer is characterized by bright, linear nerve fibers.
-
Capture a series of high-quality, non-overlapping images from the central cornea. A standard protocol involves capturing 5-8 images.[14]
-
Ensure the images are clear, with good contrast and minimal movement artifacts.
-
-
Post-Procedure:
-
Gently retract the objective lens.
-
Advise the patient not to rub their eye for at least 30 minutes, as the cornea will still be numb.
-
Discard the disposable cap.
-
Protocol 2: Quantitative Analysis of Corneal Nerve Fibers
This protocol describes the manual or automated analysis of CCM images to quantify corneal nerve fiber parameters.
Materials:
-
CCM images
-
Image analysis software (e.g., CCMetrics, ACCMetrics, or other validated software)[13][15]
Procedure:
-
Image Selection:
-
Select the clearest, most representative images from the acquired set for analysis. Avoid images with excessive artifacts or out-of-focus areas.
-
-
Nerve Fiber Quantification:
-
Utilize the image analysis software to trace and quantify the corneal nerve fibers.
-
The primary parameters to be measured include:
-
Corneal Nerve Fiber Density (CNFD): The number of major nerve fibers per square millimeter (fibers/mm²).[5][16]
-
Corneal Nerve Fiber Length (CNFL): The total length of all nerve fibers and branches in millimeters per square millimeter (mm/mm²).[5][16]
-
Corneal Nerve Branch Density (CNBD): The number of branches emanating from the major nerve trunks per square millimeter (branches/mm²).[5][16]
-
Corneal Nerve Fiber Area (CNFA): The total area occupied by nerve fibers in square micrometers (μm²). This was the primary endpoint in the this compound trial.[3][9]
-
-
-
Data Analysis:
-
Calculate the average of each parameter across all analyzed images for each patient at each time point (e.g., baseline and post-treatment).
-
Perform statistical analysis to compare the changes in nerve fiber parameters between treatment and placebo groups.
-
Conclusion
Corneal confocal microscopy is a valuable and validated tool for the objective assessment of small nerve fiber regeneration.[5][6] The protocols and data presented here provide a framework for researchers and drug development professionals to effectively utilize CCM in evaluating the neuroregenerative potential of this compound and other novel therapeutic agents. The quantitative nature of CCM allows for sensitive and reproducible measurements, making it an ideal surrogate endpoint for clinical trials in peripheral neuropathy.[7][8]
References
- 1. swolverine.com [swolverine.com]
- 2. medicalantiaging.com [medicalantiaging.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. regentherapy.com [regentherapy.com]
- 5. Frontiers | Corneal Confocal Microscopy to Image Small Nerve Fiber Degeneration: Ophthalmology Meets Neurology [frontiersin.org]
- 6. Corneal confocal microscopy detects early nerve regeneration after pharmacological and surgical interventions: Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Corneal Confocal Microscopy to Assess Diabetic Neuropathy: An Eye on the Foot - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Improves Corneal Nerve Fiber Abundance in Patients With Sarcoidosis-Associated Small Nerve Fiber Loss and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stopsarcoidosis.org [stopsarcoidosis.org]
- 11. stopsarcoidosis.org [stopsarcoidosis.org]
- 12. sarcoidosisnews.com [sarcoidosisnews.com]
- 13. Video: Corneal Confocal Microscopy: A Novel Non-invasive Technique to Quantify Small Fibre Pathology in Peripheral Neuropathies [jove.com]
- 14. Methods for evaluation of corneal nerve fibres in diabetes mellitus by in vivo confocal microscopy: a scoping review protocol | BMJ Open [bmjopen.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. Normative Values for Corneal Nerve Morphology Assessed Using Corneal Confocal Microscopy: A Multinational Normative Data Set - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Changes in Nerve Fiber Density After Cibinetide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cibinetide (also known as ARA 290) is an 11-amino acid peptide that selectively activates the innate repair receptor (IRR).[1][2] The IRR is a heterodimer of the erythropoietin (EPO) receptor and the β-common receptor (CD131).[3][4] Activation of this receptor by this compound initiates a cascade of anti-inflammatory, tissue-protective, and neuroprotective signals, without stimulating red blood cell production, a known effect of EPO.[2][3][4] Clinical studies have demonstrated that this compound treatment can promote the regeneration of small nerve fibers, offering a potential disease-modifying therapy for small fiber neuropathies associated with conditions like sarcoidosis and diabetes.[2][5][6]
These application notes provide a summary of the quantitative effects of this compound on nerve fiber density and detailed protocols for the key methodologies used to assess these changes.
This compound Signaling Pathway
This compound exerts its therapeutic effects by binding to and activating the Innate Repair Receptor (IRR). This interaction triggers downstream signaling pathways that collectively reduce inflammation, protect tissues from damage, and promote nerve repair.
Caption: this compound activates the IRR, leading to therapeutic outcomes.
Quantitative Data on Nerve Fiber Density Changes
The following tables summarize the key quantitative findings from a Phase 2b clinical trial investigating the effects of this compound in patients with sarcoidosis-associated small fiber neuropathy.[7]
Table 1: Change in Corneal Nerve Fiber Area (CNFA) After 28 Days of Treatment
| Treatment Group | Placebo-Corrected Mean Change from Baseline (μm²) | 95% Confidence Interval | P-value |
| This compound 1 mg/day | 109 | -429, 647 | 0.953 |
| This compound 4 mg/day | 697 | 159, 1236 | 0.012 |
| This compound 8 mg/day | 431 | -130, 992 | 0.840 |
Data from a 28-day, randomized, placebo-controlled study in 64 subjects.[7]
Table 2: Change in Regenerating Intraepidermal Nerve Fibers (GAP-43+) After 28 Days
| Treatment Group | Change in GAP-43+ Fiber Length (μm/mm²) | Comparison to Placebo | P-value |
| Placebo | -333.5 ± 645 (SEM) | - | - |
| This compound 4 mg/day | 1730.8 ± 658 (SEM) | Increased | 0.035 |
GAP-43 is a marker for regenerating nerve fibers.[8] The 4 mg dose resulted in an approximate 23% increase from baseline.[8][9]
Table 3: Change in Intraepidermal Nerve Fiber Density (IENFD) After 28 Days
| Treatment Group | Least Squares (LS) Mean Change from Baseline (fibers/mm) |
| Placebo | 0.75 ± 0.60 (SEM) |
| This compound 1 mg/day | 0.45 ± 0.62 (SEM) |
| This compound 4 mg/day | 0.43 ± 0.64 (SEM) |
| This compound 8 mg/day | -0.55 ± 0.63 (SEM) |
No significant treatment group differences were observed for IENFD changes as determined by MMRM.[5][8]
Experimental Protocols and Workflows
Accurate quantification of nerve fiber density is critical for evaluating the efficacy of neuroregenerative therapies like this compound. The two primary methods employed in clinical trials are in vivo corneal confocal microscopy (CCM) and immunohistochemical analysis of skin biopsies.
Experimental Workflow Overview
Caption: Workflow for quantifying nerve fiber density.
Protocol 1: Quantification of Corneal Nerve Fibers by In Vivo Corneal Confocal Microscopy (CCM)
Objective: To non-invasively visualize and quantify the sub-basal nerve plexus of the cornea to assess changes in nerve fiber density and morphology.
Materials:
-
In Vivo Confocal Microscope (e.g., Heidelberg Retinal Tomograph with Rostock Cornea Module)[10]
-
Sterile, single-use contact caps
-
Topical anesthetic eye drops (e.g., 0.5% proparacaine hydrochloride)
-
Comfort gel (e.g., Viscotears®)
-
Image analysis software (e.g., ACCMetrics, CCMetrics)[10][11]
Procedure:
-
Patient Preparation:
-
Explain the procedure to the subject and obtain informed consent.
-
Administer one drop of topical anesthetic to the eye being imaged.
-
Position the patient comfortably at the CCM, ensuring their head is stable in the chin and forehead rest.
-
-
Image Acquisition:
-
Apply a drop of comfort gel to the tip of the sterile contact cap.
-
Gently bring the objective, covered by the cap, into contact with the central cornea.
-
Focus through the superficial epithelial layers to visualize the sub-basal nerve plexus, located between the basal epithelium and Bowman's layer.
-
Acquire a series of high-quality, non-overlapping digital images from the central cornea. A standard protocol involves capturing 5-8 images per eye.[12]
-
Ensure images are clear, well-focused, and free of artifacts (e.g., pressure lines, debris).
-
-
Image Analysis and Quantification:
-
Transfer the acquired images to a computer with specialized analysis software.
-
Use automated or manual tracing tools within the software to analyze the nerve fibers in each image.[11][13]
-
The software will calculate key metrics for each image, including:
-
Corneal Nerve Fiber Density (CNFD): The number of major nerves per square millimeter (fibers/mm²).[10][11]
-
Corneal Nerve Branch Density (CNBD): The number of primary branches emanating from the major nerve trunks (branches/mm²).[11]
-
Corneal Nerve Fiber Length (CNFL): The total length of all nerve fibers and branches in millimeters per square millimeter (mm/mm²).[10][11]
-
Corneal Nerve Fiber Area (CNFA): The total area occupied by nerve fibers in square micrometers (μm²).[5][10]
-
-
Calculate the average value for each metric across all images from a single eye to obtain a representative value for the subject.
-
Protocol 2: Quantification of Intraepidermal Nerve Fibers (IENFD) from Skin Biopsy
Objective: To quantify the density of small nerve fibers within the epidermis from a skin punch biopsy.
Materials:
-
3-mm punch biopsy tool[14]
-
Local anesthetic (e.g., 1% lidocaine)
-
Sterile surgical supplies (gloves, drapes, antiseptic solution)
-
Fixative (e.g., Zamboni fixative or 4% paraformaldehyde)
-
Cryostat or microtome
-
Microscope slides
-
Primary antibodies:
-
Secondary antibodies and detection reagents (e.g., horseradish peroxidase-conjugated secondary antibody and DAB substrate)
-
Bright-field microscope with a high-magnification objective
-
Image analysis software (optional)
Procedure:
-
Skin Biopsy Collection:
-
Select a standardized biopsy site. For distal symmetric neuropathies, a common site is the distal leg, approximately 10 cm above the lateral malleolus.[16]
-
Prepare the site using a sterile technique and administer local anesthetic.
-
Obtain a 3-mm punch biopsy, ensuring it includes the full thickness of the epidermis and dermis.[14]
-
Immediately immerse the tissue in the appropriate fixative.
-
-
Tissue Processing and Sectioning:
-
After fixation (typically 24 hours), cryoprotect the tissue (e.g., in sucrose solutions).
-
Embed the tissue in a cutting medium (e.g., OCT compound) and freeze.
-
Cut 50-μm thick sections using a cryostat.
-
Mount the sections on coated microscope slides.
-
-
Immunohistochemistry (IHC):
-
Wash the sections to remove the embedding medium.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites using a blocking solution (e.g., normal serum).
-
Incubate the sections with the primary antibody (e.g., rabbit anti-PGP9.5) overnight at 4°C. For assessing regeneration, parallel sections can be stained with anti-GAP-43.
-
Wash the sections and incubate with the appropriate biotinylated secondary antibody.
-
Apply an avidin-biotin-enzyme complex (e.g., ABC reagent).
-
Develop the signal using a chromogen substrate (e.g., DAB), which will produce a colored precipitate at the location of the antibody binding.
-
Counterstain the sections lightly (e.g., with hematoxylin) to visualize tissue morphology.
-
Dehydrate, clear, and coverslip the slides.
-
-
Quantification and Analysis:
-
Examine the stained sections under a bright-field microscope.
-
Identify and count all individual nerve fibers that cross the dermal-epidermal junction.[16]
-
Measure the length of the epidermis in the section.
-
Calculate the IENFD by dividing the total number of fibers by the length of the epidermis (expressed as fibers/mm).[14]
-
For GAP-43 stained sections, quantify the total length of labeled fibers within the epidermis per area (μm/mm²).
-
Analysis should be performed by at least two blinded observers to ensure reproducibility.[17]
-
Compare the resulting density to established age- and sex-matched normative values to determine if there is a reduction.[15]
-
References
- 1. sarcoidosisnews.com [sarcoidosisnews.com]
- 2. swolverine.com [swolverine.com]
- 3. The Non-Erythropoietic EPO Analogue this compound Inhibits Osteoclastogenesis In Vitro and Increases Bone Mineral Density in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. medicalantiaging.com [medicalantiaging.com]
- 7. This compound Improves Corneal Nerve Fiber Abundance in Patients With Sarcoidosis-Associated Small Nerve Fiber Loss and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stopsarcoidosis.org [stopsarcoidosis.org]
- 9. stopsarcoidosis.org [stopsarcoidosis.org]
- 10. Validation of a Novel Confocal Microscopy Imaging Protocol With Assessment of Reproducibility and Comparison of Nerve Metrics in Dry Eye Disease Compared With Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Corneal Confocal Microscopy to Image Small Nerve Fiber Degeneration: Ophthalmology Meets Neurology [frontiersin.org]
- 12. bmjopen.bmj.com [bmjopen.bmj.com]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Diagnosing Small Fiber Neuropathy Through the Use of Skin Bi [practicalneurology.com]
- 15. mdpi.com [mdpi.com]
- 16. Epidermal Nerve Fiber Density - Therapath Neuropathology [therapath.com]
- 17. Automated immunohistochemistry of intra-epidermal nerve fibres in skin biopsies: A proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cibinetide Administration in Preclinical Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of cibinetide (also known as ARA 290) in preclinical rodent models. The following protocols and data are compiled from various studies to assist in the design and execution of experiments investigating the therapeutic potential of this novel peptide.
Introduction
This compound is a synthetic 11-amino acid peptide derived from the helix-B domain of erythropoietin (EPO).[1][2] It selectively binds to the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131), to exert its therapeutic effects.[1] Unlike EPO, this compound is non-erythropoietic and therefore does not stimulate red blood cell production, avoiding the associated adverse effects.[1] Preclinical studies have demonstrated its potent anti-inflammatory, tissue-protective, and neuroprotective properties in a variety of rodent models.[3][4]
Mechanism of Action
This compound's mechanism of action is centered on its activation of the IRR. This interaction triggers a cascade of downstream signaling pathways that collectively contribute to tissue protection and repair.
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various preclinical rodent models.
Table 1: this compound Dosage in Rat Models
| Disease Model | Rat Strain | Administration Route | Dosage | Frequency | Duration | Key Outcomes |
| Diabetic Neuropathy | Goto-Kakizaki (GK) | Subcutaneous (s.c.) | 30 µg/kg | Daily | 4 weeks | Improved glucose control.[2] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Not Specified | Intraperitoneal (i.p.) | 35 µg/kg (low dose) | Not Specified | Not Specified | Slightly attenuated EAE severity.[2] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Not Specified | Intraperitoneal (i.p.) | 70 µg/kg (high dose) | Not Specified | Not Specified | Delayed onset and decreased severity of EAE.[2] |
| Neuropathic Pain (Spared Nerve Injury) | Sprague-Dawley | Intraperitoneal (i.p.) | 30 µg/kg | 5 injections at 2-day intervals, then weekly | Up to 15 weeks | Long-term relief of tactile and cold allodynia.[5] |
| Adjuvant-Induced Arthritis | Lewis | Not Specified | Not Specified | Daily | 20 days | Anti-inflammatory effects.[6] |
Table 2: this compound Dosage in Mouse Models
| Disease Model | Mouse Strain | Administration Route | Dosage | Frequency | Duration | Key Outcomes |
| Diabetic Neuropathy (Small Fiber) | Akita (Ins2Akita) | Not Specified | Not Specified | Daily | Not Specified | Reversed neuronal dystrophy.[3] |
| Diabetic Retinopathy | C57BL/6J (STZ-induced) | Intraperitoneal (i.p.) | 30 µg/kg | Not Specified | 12 weeks | Neuroprotective effects.[7] |
| Diabetic Retinopathy | C57BL/6J (STZ-induced) | Intraperitoneal (i.p.) | 60 µg/kg | Not Specified | 12 weeks | Attenuated decrease in rod a-wave and ON bipolar cell function.[7] |
| Critical Limb Ischemia (CLI) | Not Specified | Not Specified | Single injection | Not Specified | 28 days | Enhanced blood flow and capillary density.[2] |
| Acute Kidney Injury | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Mitigated renal and tubular dysfunction.[4] |
| Polymyxin-induced Acute Kidney Injury | C57BL/6 | Subcutaneous (s.c.) | 35 mg/kg | Daily | 3 days | Induced acute kidney injury (for model development).[8] |
Experimental Protocols
Protocol 1: Subcutaneous (s.c.) Administration in Rodents
This protocol is a general guideline for the subcutaneous administration of this compound.
Materials:
-
This compound (lyophilized powder)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile insulin syringes (28-31 gauge)
-
Animal scale
-
70% ethanol wipes
Procedure:
-
Reconstitution: Reconstitute lyophilized this compound with sterile saline or PBS to the desired stock concentration. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
Animal Preparation: Weigh the animal to determine the correct injection volume.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Administration: a. Clean the injection site with a 70% ethanol wipe and allow it to dry. b. Gently lift the skin to form a "tent." c. Insert the needle, bevel up, into the base of the skin tent at a 30-45 degree angle. d. Aspirate gently to ensure the needle is not in a blood vessel. e. Slowly inject the calculated volume of the this compound solution. f. Withdraw the needle and gently massage the injection site to aid dispersion.
Caption: Subcutaneous Injection Workflow.
Protocol 2: Intraperitoneal (i.p.) Administration in Rodents
This protocol provides a general guideline for the intraperitoneal administration of this compound.
Materials:
-
This compound (reconstituted solution)
-
Sterile syringes with appropriate needle size (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[9]
-
Animal scale
-
70% ethanol wipes
Procedure:
-
Animal Restraint: Properly restrain the animal to expose the abdomen. For mice, this can often be done by one person. For rats, a two-person technique may be safer and more effective.[9]
-
Injection Site: The recommended injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[9]
-
Administration: a. Wipe the injection site with 70% ethanol. b. Tilt the animal's head downwards to allow the abdominal organs to shift forward. c. Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal cavity.[9] d. Aspirate to check for the presence of blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder). If either is present, withdraw the needle and re-attempt with a fresh needle and syringe. e. Inject the solution into the peritoneal cavity. f. Withdraw the needle and return the animal to its cage.
Caption: Intraperitoneal Injection Workflow.
Important Considerations
-
Dose-Response: It is recommended to perform a dose-response study to determine the optimal therapeutic dose for a specific disease model and rodent strain.[7]
-
Vehicle Control: Always include a vehicle-treated control group to account for any effects of the injection procedure or vehicle solution.
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure the welfare of the animals.
-
Pharmacokinetics: this compound has a short plasma half-life.[3] The dosing frequency should be determined based on the pharmacokinetic and pharmacodynamic properties of the peptide in the specific rodent model.
These application notes and protocols are intended as a guide. Researchers should adapt these protocols based on their specific experimental needs and in compliance with all relevant regulations.
References
- 1. ARA290 (this compound) amelioration of frailty and preserved healthspan +Alzheimers prevention in mice - Rapamycin Longevity News [rapamycin.news]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. medicalantiaging.com [medicalantiaging.com]
- 5. ARA290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain: an experimental study in rats and β-common receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. An early and stable mouse model of polymyxin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes: Cibinetide Receptor Binding Affinity Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cibinetide, also known as ARA 290, is a synthetic 11-amino acid peptide derived from the helix-B surface domain of erythropoietin (EPO).[1] Unlike EPO, which primarily stimulates erythropoiesis, this compound is non-hematopoietic and selectively targets the innate repair receptor (IRR) to exert tissue-protective, anti-inflammatory, and anti-apoptotic effects.[1][2][3] The IRR is a heterodimeric receptor complex composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[4][5] This unique receptor selectivity makes this compound a promising therapeutic candidate for a variety of conditions, including neuropathic pain, diabetes, and tissue injury.[4][6]
Understanding the binding affinity of this compound to its receptor is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound to the IRR.
Data Presentation
While specific binding affinity data for this compound is described in the literature as being in the "low nanomolar" range, a precise dissociation constant (Kd) is not consistently reported across publications.[5] The following table summarizes representative binding affinity data for ligands targeting the erythropoietin receptor, providing a comparative context for this compound.
| Ligand | Receptor | Cell Line | Radioligand | Kd / IC50 | Reference |
| Erythropoietin (EPO) | EPOR | Mouse Erythroleukemia (SKT6) | 125I-EPO | Kd = 0.15 nM | [7] |
| Compound 1 (nonpeptide mimetic) | EPOR | Recombinant Human EPOR | 125I-EPO | IC50 = 59.5 µM | ResearchGate |
Signaling Pathway
Upon binding to the IRR, this compound initiates a signaling cascade that promotes tissue protection and repair. A key pathway activated is the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) pathway.[8][9] This pathway is crucial for mediating the anti-apoptotic and cell-survival signals elicited by this compound.
Caption: this compound binds to the IRR, leading to the activation of the JAK2/STAT5 signaling pathway.
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the IRR using whole cells expressing the recombinant human EPOR and CD131. The assay is based on the displacement of a radiolabeled ligand, 125I-Erythropoietin (125I-EPO), by unlabeled this compound.
Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) cells co-transfected with plasmids encoding for human EPOR and human CD131.
-
Radioligand: 125I-Erythropoietin (125I-EPO)
-
Unlabeled Ligand: this compound (ARA 290)
-
Competitor for Non-specific Binding: Unlabeled Erythropoietin (EPO)
-
Assay Buffer: Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA)
-
Wash Buffer: Cold PBS
-
Scintillation Cocktail
-
96-well filter plates
-
Scintillation counter
Experimental Workflow:
Caption: Workflow for the competitive radioligand binding assay to determine this compound's affinity for the IRR.
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells co-expressing human EPOR and CD131 in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer to a final concentration of 1 x 106 cells/mL.
-
-
Assay Setup:
-
In a 96-well filter plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer + 50 µL of 125I-EPO solution + 100 µL of cell suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled EPO (e.g., 1 µM) + 50 µL of 125I-EPO solution + 100 µL of cell suspension.
-
Competition: 50 µL of varying concentrations of unlabeled this compound + 50 µL of 125I-EPO solution + 100 µL of cell suspension. (The concentration of 125I-EPO should be close to its Kd for the receptor).
-
-
-
Incubation:
-
Incubate the plate at 4°C for 2-4 hours with gentle agitation to reach binding equilibrium.
-
-
Filtration and Washing:
-
Separate the bound and free radioligand by vacuum filtration through the filter plate.
-
Wash the filters three times with 200 µL of cold wash buffer per well.
-
-
Detection:
-
Dry the filter plate and add 200 µL of scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
-
Determine IC50 and Ki:
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of 125I-EPO) from the competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This application note provides a comprehensive protocol for determining the binding affinity of this compound to its receptor, the IRR. By employing a competitive radioligand binding assay, researchers can obtain quantitative data on the interaction between this compound and its target, which is essential for its continued development as a therapeutic agent. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the underlying biological processes and the experimental design.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. swolverine.com [swolverine.com]
- 4. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. stopsarcoidosis.org [stopsarcoidosis.org]
- 7. Activation of the EPOR-β common receptor complex by this compound ameliorates impaired wound healing in mice with genetic diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The activation of the JAK2/STAT5 pathway is commonly involved in signaling through the human IL-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Long-Term Effects of Cibinetide Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cibinetide, also known as ARA-290, is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1] It is designed to selectively activate the Innate Repair Receptor (IRR) to promote tissue protection, reduce inflammation, and support nerve repair without the hematopoietic side effects associated with EPO.[1][2] this compound has been investigated in Phase II and Phase III clinical trials for conditions such as diabetic neuropathy, sarcoidosis, and small fiber neuropathy.[1] Evaluating the long-term effects of this compound is crucial for establishing its profile as a potential disease-modifying therapy. However, most studies to date have been short to medium-term, and comprehensive long-term safety and efficacy data are still being gathered.[1][3]
These application notes provide a framework of methodologies and protocols for assessing the long-term therapeutic effects and safety of this compound, based on established clinical trial endpoints and preclinical evidence.
Molecular Mechanism of Action: The Innate Repair Receptor Pathway
This compound exerts its therapeutic effects by selectively binding to and activating the Innate Repair Receptor (IRR). The IRR is a heterodimeric receptor complex composed of the EPO receptor (EPOR) and the β common receptor (CD131).[1][4] This receptor is typically expressed in tissues under stress or injury.[1] Upon activation by this compound, the IRR initiates a signaling cascade, primarily through Janus Kinase 2 (JAK2), which leads to the activation of multiple downstream pathways.[4] These pathways collectively work to downregulate inflammatory cytokines, reduce immune overactivation, protect cells from oxidative stress, and promote tissue regeneration.[1][3] This targeted mechanism allows this compound to provide anti-inflammatory and neuro-regenerative benefits without stimulating red blood cell production.[1]
Protocols for Evaluating Long-Term Efficacy
Long-term evaluation should focus on demonstrating sustained symptomatic relief, functional improvement, and evidence of disease modification through tissue repair.
Assessment of Small Fiber Nerve Regeneration
A key proposed benefit of this compound is the regeneration of small nerve fibers.[5] Long-term monitoring of nerve fiber density is critical.
Protocol 2.1.1: Corneal Confocal Microscopy (CCM)
-
Objective: To non-invasively quantify changes in corneal nerve fiber abundance as a surrogate marker for systemic small nerve fiber regeneration.[4]
-
Methodology:
-
Patient Preparation: No topical anesthetic is required. The patient is positioned at the CCM instrument (e.g., Heidelberg Retinal Tomograph with Rostock Cornea Module).
-
Image Acquisition: A series of high-resolution images of the sub-basal nerve plexus in the cornea are captured for both eyes at baseline and at specified follow-up intervals (e.g., 6, 12, 24, and 36 months).
-
Image Analysis: Specialized software (e.g., ACCMetrics) is used to analyze the images. Key parameters to quantify include:
-
Corneal Nerve Fiber Area (CNFA)
-
Corneal Nerve Fiber Density (CNFD)
-
Corneal Nerve Fiber Length (CNFL)
-
-
Data Interpretation: A statistically significant increase in CNFA, CNFD, or CNFL over time compared to a placebo or baseline suggests a neuro-regenerative effect. In a 28-day study, this compound (4 mg) showed a significant placebo-corrected increase in CNFA.[4]
-
Protocol 2.1.2: Intraepidermal Nerve Fiber Density (IENFD) via Skin Biopsy
-
Objective: To directly quantify nerve fiber density in the skin, providing histological evidence of nerve regeneration.
-
Methodology:
-
Biopsy Collection: A 3-mm punch biopsy is taken from a standardized location, typically the distal leg (e.g., 10 cm above the lateral malleolus), at baseline and at end-of-study.
-
Tissue Processing: The tissue is fixed, sectioned, and processed for immunohistochemistry.
-
Staining: Sections are stained with antibodies against Protein Gene Product 9.5 (PGP9.5) to visualize all nerve fibers. To specifically assess regenerating fibers, co-staining with Growth Associated Protein-43 (GAP-43) is performed.[4][5]
-
Quantification: Nerve fibers crossing the dermal-epidermal junction are counted under a microscope according to established guidelines. The result is expressed as fibers/mm.
-
Data Interpretation: An increase in IENFD, particularly GAP-43+ fibers, in the treatment group compared to placebo or baseline indicates nerve regeneration. A 28-day study showed an increase in GAP-43+ fibers in the 4 mg this compound group.[4]
-
Assessment of Functional Capacity and Symptomatic Relief
Protocol 2.2.1: 6-Minute Walk Test (6MWT)
-
Objective: To assess functional capacity and global measure of ambulatory function.[4]
-
Methodology:
-
Procedure: Patients are instructed to walk as far as possible in 6 minutes along a flat, measured corridor. Standardized encouragement is provided.
-
Data Collection: The total distance walked is recorded. Vital signs may be monitored before and after the test.
-
Data Interpretation: An increase in the distance walked correlates with improved functional capacity. Changes in corneal nerve fiber area (CNFA) have been shown to positively correlate with changes in the 6MWT.[4]
-
Protocol 2.2.2: Patient-Reported Outcomes (PROs)
-
Objective: To quantify changes in neuropathic pain, quality of life, and visual function from the patient's perspective.
-
Methodology: Standardized and validated questionnaires are administered at baseline and regular follow-up visits.
-
Pain Assessment: Brief Pain Inventory (BPI) to assess pain severity and its impact on daily functions. In one study, patients with moderate-to-severe pain reported a clinically meaningful decrease in pain intensity.[4]
-
Quality of Life: National Eye Institute Visual Function Questionnaire (NEI VFQ-25) for patients with ocular conditions, which has shown improvements in scores for ocular pain in some cohorts.[3][6] General health-related quality of life can be assessed with the SF-36 questionnaire.
-
Neuropathy Symptoms: The modified Toronto Clinical Neuropathy Score (mTCNS) can be used to grade the severity of peripheral neuropathy.[7]
-
Assessment of Systemic and Metabolic Effects
This compound has shown potential for favorable effects on metabolic control.[6][8]
-
Objective: To monitor long-term changes in glycemic control and renal function.
-
Methodology:
-
Glycemic Control: Measure Glycated Hemoglobin (HbA1c) and Glycosylated Albumin at baseline and follow-up visits.[6]
-
Renal Function: Measure urinary albumin-to-creatinine ratio (ACR) to assess for changes in albuminuria.[6]
-
Inflammatory Markers: Monitor a panel of serum inflammatory biomarkers (e.g., C-reactive protein (CRP), TNF-α, IL-6, IL-10) to quantify the systemic anti-inflammatory effects of this compound.[9][10][11]
-
Protocols for Evaluating Long-Term Safety
While short-term studies suggest this compound is well-tolerated, long-term safety requires rigorous monitoring.[3]
Protocol 3.1: Monitoring of Adverse Events (AEs)
-
Objective: To systematically collect and evaluate all adverse events to determine the long-term safety profile.
-
Methodology:
-
Data Collection: At each study visit, systematically query patients for any new or worsening symptoms. Record all AEs, including their severity, duration, and perceived relationship to the study drug. The most frequent AEs reported in short-term trials include injection site pain, diarrhea, fatigue, and headache.[4]
-
Serious Adverse Events (SAEs): Establish a clear protocol for the immediate reporting and evaluation of any SAEs.
-
Hematopoietic Monitoring: Perform complete blood counts (CBC) at regular intervals to confirm the non-erythropoietic nature of this compound.[3]
-
Suicidal Ideation Monitoring: Given a single reported case of suicidal ideation possibly related to the drug, use a validated scale like the Columbia-Suicide Severity Rating Scale (C-SSRS) for monitoring.[4][8]
-
Protocol 3.2: Immunogenicity Assessment
-
Objective: To determine if long-term administration of this compound induces an immune response.
-
Methodology:
-
Sample Collection: Collect serum samples at baseline, periodically during treatment, and at the end of the study.
-
Antibody Screening: Use a validated immunoassay (e.g., ELISA) to screen for the presence of anti-cibinetide antibodies.
-
Confirmatory & Neutralizing Assays: If screening is positive, perform a confirmatory assay. If confirmed, a cell-based neutralizing antibody assay should be conducted to determine if the antibodies impact the biological activity of this compound. No anti-cibinetide antibodies were observed in a 12-week study.[6]
-
Quantitative Data Summary from Clinical Trials
The following tables summarize key quantitative outcomes from published this compound clinical trials.
Table 1: Phase 2b Results in Sarcoidosis-Associated Neuropathy (28-Day Treatment) [4]
| Endpoint | Placebo Group | This compound 1 mg | This compound 4 mg | This compound 8 mg |
|---|---|---|---|---|
| Placebo-Corrected Mean Change in CNFA (μm²) | N/A | 109 | 697 (p=0.012) | 431 |
| Change in GAP-43+ Fibers | N/A | Not Reported | Increase (p=0.035) | Not Reported |
| Pain Reduction (BPI Score, for baseline ≥5) | N/A | Not Significant | -1.01 (p=0.157) | Not Significant |
Table 2: Phase 2 Results in Diabetic Macular Edema (12-Week Treatment) [6][12]
| Endpoint | Mean Change from Baseline (± SD) |
|---|---|
| Best Corrected Visual Acuity (BCVA) | -2.9 ± 5.0 letters |
| Central Retinal Thickness (CRT) | +10 ± 94.6 microns |
| NEI VFQ-25 Composite Score | +2.7 ± 3.1 |
| Serious Adverse Events | 0 |
| Anti-Cibinetide Antibodies | 0 |
Visualized Experimental Workflows
A logical workflow is essential for a long-term evaluation study.
References
- 1. swolverine.com [swolverine.com]
- 2. ARA-290 | The Catalyst Clinic London [thecatalystclinic.com]
- 3. medicalantiaging.com [medicalantiaging.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Araim Pharmaeuticals' this compound (ARA 290) Regenerates Small Nerve Fibers And Improves Neuropathic Clinical Symptoms In The Orphan Disease Of Sarcoidosis - BioSpace [biospace.com]
- 6. A Phase 2 Clinical Trial on the Use of this compound for the Treatment of Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Acting C-Peptide and Neuropathy in Type 1 Diabetes: A 12-Month Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 2 Clinical Trial on the Use of this compound for the Treatment of Diabetic Macular Edema [mdpi.com]
- 9. Biomarkers for response in major depression: comparing paroxetine and venlafaxine from two randomised placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomarker Development in Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers of insulin sensitivity/resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 2 Clinical Trial on the Use of this compound for the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
Cibinetide for In Vivo Studies of Ischemic Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cibinetide, also known as ARA 290, is a synthetic 11-amino acid peptide derived from the helix-B surface of erythropoietin (EPO).[1] It is a selective agonist of the innate repair receptor (IRR), a heterocomplex of the EPO receptor (EPOR) and the β-common receptor (CD131).[2] Unlike EPO, this compound does not stimulate erythropoiesis, thus avoiding the associated risks of thromboembolic events and hypertension.[2] this compound has demonstrated significant tissue-protective, anti-inflammatory, and anti-apoptotic properties in a variety of preclinical models of ischemic injury, including cerebral, renal, and retinal ischemia.[1][2] These attributes make it a promising therapeutic candidate for clinical conditions arising from ischemic insults.
This document provides detailed application notes and protocols for the use of this compound in in vivo studies of ischemic injury, targeting researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
This compound exerts its protective effects by activating the IRR, which is expressed on various cell types, including neurons, renal tubular cells, and retinal cells, particularly under conditions of stress or injury. Activation of the IRR by this compound initiates a downstream signaling cascade that promotes cell survival and reduces inflammation.
The key signaling pathway involves:
-
Receptor Binding: this compound binds to the IRR, a heterodimer of the EPOR and βcR (CD131).
-
JAK2 Activation: This binding leads to the phosphorylation and activation of Janus kinase 2 (JAK2).
-
Downstream Signaling: Activated JAK2 phosphorylates several downstream targets, including:
-
Akt: Activation of the Akt pathway promotes cell survival and inhibits apoptosis.
-
NF-κB Inhibition: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Quantitative Data from In Vivo Ischemic Injury Studies
The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound in various models of ischemic injury.
Table 1: Cerebral Ischemia - Middle Cerebral Artery Occlusion (MCAO) Model in Mice
| Treatment Group | Dose | Administration Route | Timing of Administration | Infarct Volume Reduction (%) vs. Vehicle | Neurological Score Improvement | Reference |
| This compound | 30 µg/kg (bid) | Intraperitoneal | Beginning of reperfusion | Significant reduction | Significantly improved | [3] |
| This compound | 100 µg/kg (qd) | Intraperitoneal | Beginning of reperfusion | Significant reduction | Not specified | [3] |
bid: twice a day; qd: once a day.
Table 2: Renal Ischemia-Reperfusion Injury
| Animal Model | Treatment Group | Dose | Administration Route | Timing of Administration | Outcome Measures | Reference |
| Rat | This compound | 10 nmol/kg | Intraperitoneal | 1 and 4 hours post-reperfusion | Reduced serum creatinine, decreased IL-6 and TNF-α mRNA | Not specified in snippets |
| Pig | This compound | Not specified | Intravenous | 0, 2, 4, and 6 hours post-reperfusion | Increased glomerular filtration rate, reduced interstitial fibrosis | [4] |
Table 3: Retinal Ischemia
| Animal Model | Treatment Group | Administration Route | Outcome Measures | Reference |
| Mouse | This compound | Systemic | Decreased inflammatory mediators (IL-1β, TNF-α) | [5] |
Experimental Protocols
Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol describes the induction of transient focal cerebral ischemia and the administration of this compound.
Materials:
-
Male C57BL/6J mice (20-25 g)
-
This compound (lyophilized powder)
-
Sterile saline (0.9%)
-
Anesthesia (e.g., isoflurane)
-
6-0 nylon monofilament with a rounded tip
-
Surgical instruments
-
Heating pad
-
2,3,5-triphenyltetrazolium chloride (TTC)
Experimental Workflow:
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂. Maintain body temperature at 37°C using a heating pad.
-
MCAO Induction:
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a 6-0 nylon monofilament with a rounded tip into the ECA lumen and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). The duration of occlusion is typically 60-90 minutes.
-
-
Reperfusion: After the desired occlusion period, withdraw the filament to allow reperfusion.
-
This compound Administration:
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Longa or modified Neurological Severity Score).
-
Infarct Volume Measurement:
-
Euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of TTC at 37°C for 15-30 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Renal Ischemia-Reperfusion Injury Model in Rats
This protocol details the induction of renal ischemia and the application of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Sterile saline (0.9%)
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical instruments
-
Microvascular clamps
-
Blood collection tubes
-
Kits for serum creatinine and urea measurement
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., ketamine 80 mg/kg and xylazine 10 mg/kg, intraperitoneally). Place the animal on a heating pad to maintain body temperature.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the kidneys.
-
Carefully dissect the left renal pedicle (artery and vein).
-
Induce ischemia by clamping the left renal pedicle with a microvascular clamp for 45 minutes. The right kidney can be removed (nephrectomy) to isolate the effects on the ischemic kidney.
-
-
Reperfusion: After 45 minutes, remove the clamp to allow reperfusion.
-
This compound Administration:
-
Administer this compound or vehicle (saline) via intraperitoneal injection.
-
Dosage and Timing: 10 nmol/kg at 1 and 4 hours post-reperfusion.
-
-
Assessment of Renal Function:
-
Histological Analysis:
-
At the end of the experiment, euthanize the animals and harvest the kidneys.
-
Fix the kidneys in 10% formalin and embed in paraffin.
-
Stain sections with Hematoxylin and Eosin (H&E) to evaluate tubular necrosis, cast formation, and inflammation.
-
Retinal Ischemia-Reperfusion Injury Model in Mice
This protocol outlines the induction of retinal ischemia by elevating intraocular pressure.
Materials:
-
C57BL/6J mice
-
This compound
-
Sterile saline (0.9%)
-
Anesthesia (e.g., ketamine/xylazine)
-
30-gauge needle connected to a saline reservoir
-
Ophthalmoscope
-
Electroretinography (ERG) equipment
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on a heating pad.
-
Induction of Retinal Ischemia:
-
Cannulate the anterior chamber of one eye with a 30-gauge needle connected to a saline reservoir.
-
Raise the saline reservoir to elevate the intraocular pressure (IOP) to a level that induces ischemia (typically >110 mmHg), confirmed by the whitening of the retina as observed through an ophthalmoscope.
-
Maintain the elevated IOP for 60 minutes.[8]
-
-
Reperfusion: Lower the saline reservoir to normalize the IOP and remove the needle to allow reperfusion.
-
This compound Administration:
-
Administer this compound systemically (e.g., via intraperitoneal or subcutaneous injection). The exact dose and timing for retinal ischemia models require further optimization but can be based on doses used in other ischemic models (e.g., 30-100 µg/kg).
-
-
Assessment of Retinal Function (Electroretinography - ERG):
-
At various time points after reperfusion (e.g., 7 days), perform ERG to assess retinal function.
-
Dark-adapt the animals overnight.
-
Under anesthesia, place electrodes on the cornea, forehead (reference), and tail (ground).
-
Record the electrical responses of the retina to flashes of light to measure the a-wave (photoreceptor function) and b-wave (inner retinal function).[9][10]
-
-
Histological Analysis:
-
Euthanize the animals and enucleate the eyes.
-
Fix the eyes and prepare retinal cross-sections.
-
Stain with H&E to assess the thickness of retinal layers and cell loss, particularly in the ganglion cell layer and inner nuclear layer.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of ischemic injuries due to its targeted mechanism of action that promotes tissue protection and reduces inflammation without the adverse effects associated with EPO. The protocols outlined in this document provide a framework for researchers to investigate the efficacy of this compound in preclinical in vivo models of cerebral, renal, and retinal ischemia. Further studies are warranted to optimize dosing and treatment windows for different types of ischemic injury and to fully elucidate the downstream molecular mechanisms of this compound's protective effects.
References
- 1. medicalantiaging.com [medicalantiaging.com]
- 2. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 3. Erythropoietin‐derived peptide ARA290 mediates brain tissue protection through the β‐common receptor in mice with cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARA290, a non-erythropoietic EPO derivative, attenuates renal ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinal degeneration induced in a mouse model of ischemia-reperfusion injury and its management by pemafibrate treatment | Department of Ophthalmology [eye.hms.harvard.edu]
- 6. Renal Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of Retinal Ischemia-Reperfusion Injury in a Mouse Eye Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Troubleshooting Cibinetide solubility issues for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Cibinetide for in vitro assays, with a focus on troubleshooting common solubility issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter when preparing this compound solutions for your experiments.
Q1: My lyophilized this compound powder is not dissolving in my neutral aqueous buffer (e.g., PBS, pH 7.2). What should I do?
A1: This is a common issue as this compound has poor solubility in neutral aqueous buffers like PBS (pH 7.2)[1]. The peptide requires specific conditions to dissolve properly. Please follow the workflow below to troubleshoot this problem.
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
A2: This is known as "salting out" and can occur when a concentrated organic stock is diluted into an aqueous buffer. To mitigate this:
-
Lower the Stock Concentration: Use a lower concentration of your DMSO stock solution.
-
Stepwise Dilution: Add the DMSO stock to your medium drop-by-drop while gently vortexing or swirling the medium. This avoids localized high concentrations of DMSO.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Q3: My this compound solution appears cloudy or has formed a gel. Is it usable?
A3: A cloudy or gel-like solution indicates that the peptide is not fully dissolved or has aggregated. Do not use this solution in your experiments, as it can lead to inaccurate concentration calculations and inconsistent results. Refer to the troubleshooting workflow in Q1 to attempt redissolving the peptide under appropriate conditions. If the issue persists, the peptide quality may be compromised.
Frequently Asked Questions (FAQs)
General Handling and Solubility
Q: What is the best solvent for reconstituting this compound?
A: The optimal solvent depends on your experimental needs. Based on available data, here are the recommended options:
-
For high concentrations (Aqueous): Sterile water with the pH adjusted to 8.0 using dilute ammonium hydroxide (NH3·H2O) or 0.1 M Sodium Hydroxide (NaOH) can achieve solubilities of 50 mg/mL or higher[2][3][4].
-
For Organic Stock: High-purity DMSO is an effective solvent, with reported solubilities ranging from 5 mg/mL to over 34 mg/mL[1][2][5][6][7]. When using DMSO, it is crucial to use a fresh, unopened bottle to avoid hygroscopic effects that can impact solubility[2].
Q: Can I dissolve this compound directly in PBS?
A: It is not recommended. This compound is reported to be insoluble in PBS at a neutral pH of 7.2[1].
Q: How should I store lyophilized this compound and its stock solutions?
A: Proper storage is critical for maintaining peptide integrity.
-
Lyophilized Powder: Store at -20°C for long-term stability (≥4 years)[5]. Keep the vial sealed and protected from moisture[2].
-
Stock Solutions: Once reconstituted, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles[2]. Store these aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month)[2].
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Concentration | Notes | Source(s) |
| Water | >66 mg/mL | pH must be adjusted to 8.0 with NH3·H2O. | [2] |
| 0.1 M NaOH | ≥50 mg/mL | "≥" indicates it is soluble, but saturation was not determined. | [2] |
| DMSO | ≥34 mg/mL | Use fresh, non-hygroscopic DMSO. Sonication is recommended. | [2][6] |
| DMSO | ~5 mg/mL | - | [1][5][7] |
| PBS (pH 7.2) | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
| DMF | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Reconstitution of this compound for an Aqueous Stock Solution
This protocol is designed for preparing a high-concentration aqueous stock.
-
Preparation: Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the required volume of sterile, nuclease-free water to the vial to achieve the target concentration (e.g., for 10 mg of peptide to make a 20 mg/mL solution, add 500 µL of water).
-
pH Adjustment: Gently swirl the vial. The peptide will likely not dissolve. Add a dilute solution of ammonium hydroxide (NH3·H2O) or sodium hydroxide (NaOH) dropwise while gently swirling until the peptide fully dissolves. Check the pH to ensure it has reached ~8.0.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube[2].
-
Aliquoting and Storage: Dispense the solution into single-use aliquots. Store immediately at -20°C or -80°C.
Protocol 2: Reconstitution of this compound for a DMSO Stock Solution
This protocol is for preparing a concentrated stock in an organic solvent.
-
Preparation: Allow the lyophilized this compound vial to reach room temperature.
-
Solvent Addition: Add the desired volume of fresh, high-purity DMSO to the vial. For example, to prepare a 10 mg/mL stock from 5 mg of peptide, add 500 µL of DMSO.
-
Dissolution: Gently swirl the vial. If necessary, briefly sonicate the solution in a water bath to aid dissolution[6]. Ensure the solution is clear.
-
Aliquoting and Storage: Dispense into single-use, low-protein-binding tubes. Store immediately at -20°C or -80°C, protected from light.
Mechanism of Action & Signaling
Q: What is the mechanism of action for this compound?
A: this compound is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO)[3][5]. Unlike EPO, it does not stimulate the production of red blood cells[3][8]. Instead, it selectively binds to and activates the Innate Repair Receptor (IRR) [3][8]. The IRR is a heterodimer composed of the EPO receptor (EPOR) and the β-common receptor (CD131)[3]. This receptor is typically upregulated in response to tissue injury or inflammation. Activation of the IRR by this compound initiates signaling cascades that promote tissue protection and reduce inflammation[3][8].
This compound Signaling Pathway
Caption: this compound binds to the Innate Repair Receptor (IRR), activating downstream pathways.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. abmole.com [abmole.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. happyhormonesmd.com [happyhormonesmd.com]
Preventing degradation of Cibinetide in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cibinetide during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound, also known as ARA 290, is a synthetic 11-amino acid peptide.[1] It is a non-erythropoietic derivative of erythropoietin (EPO) that selectively activates the Innate Repair Receptor (IRR) to exert tissue-protective and anti-inflammatory effects.[2][3][4][5][6]
Key Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₁H₈₄N₁₆O₂₁ |
| Molecular Weight | 1257.32 g/mol |
| Sequence | Glp-Gln-Glu-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser-OH (where Glp is pyroglutamic acid) |
| Appearance | Lyophilized (freeze-dried) powder |
Q2: What are the primary degradation pathways for peptides like this compound?
A2: Peptides are susceptible to both chemical and physical degradation. Key chemical degradation pathways include:
-
Hydrolysis: Cleavage of peptide bonds, which can be accelerated by acidic or basic conditions. Peptides containing aspartic acid are particularly susceptible.[7]
-
Oxidation: Methionine and cysteine residues are prone to oxidation.[7]
-
Deamidation: The conversion of asparagine or glutamine residues to their corresponding carboxylic acids. This is a common degradation pathway for peptides.
-
Pyroglutamate Formation: The N-terminal glutamine of a peptide can cyclize to form a pyroglutamyl residue.[7][8] Since this compound already contains an N-terminal pyroglutamic acid, this pathway is relevant to its synthesis and potential degradation of related impurities. The pyroglutamyl link itself can be susceptible to hydrolysis under certain acidic conditions.[9]
Physical degradation pathways primarily involve aggregation and adsorption to surfaces.
Q3: What are the recommended long-term storage conditions for lyophilized this compound?
A3: For long-term stability, lyophilized this compound should be stored in a freezer at or below -20°C.[7] Storage at -80°C may provide additional stability. It is crucial to store the peptide in a tightly sealed container to protect it from moisture and light.
Q4: How should I store this compound once it is reconstituted in a solution?
A4: Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder. For short-term storage (up to a week), the solution should be kept in a refrigerator at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: How many freeze-thaw cycles can a this compound solution tolerate?
A5: It is best to avoid repeated freeze-thaw cycles as they can lead to peptide degradation. If frequent use is required, it is highly recommended to aliquot the stock solution into smaller, single-use vials before freezing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological activity in a stored sample. | - Improper storage temperature.- Multiple freeze-thaw cycles.- Exposure to light or moisture.- Chemical degradation (hydrolysis, oxidation). | - Verify storage conditions (temperature, protection from light and moisture).- Use a fresh vial of lyophilized peptide and prepare a new solution.- Aliquot new solutions to avoid freeze-thaw cycles.- Perform a stability-indicating HPLC analysis to check for degradation products. |
| Visible particles or cloudiness in a reconstituted solution. | - Aggregation of the peptide.- Poor solubility in the chosen solvent.- Microbial contamination. | - Gently vortex the solution. Do not shake vigorously.- If aggregation persists, consider using a different buffer or solubilizing agent, ensuring it is compatible with your experimental setup.- Prepare fresh solutions using sterile buffers and aseptic techniques. |
| Unexpected peaks in HPLC analysis. | - Presence of degradation products.- Impurities from the synthesis process.- Contamination of the sample or solvent. | - Perform a forced degradation study to identify potential degradation products.- Use high-purity solvents and clean equipment for sample preparation and analysis.- Compare the chromatogram to that of a freshly prepared standard. |
Quantitative Data on Storage Conditions
While specific public data on the degradation kinetics of this compound is limited, the following table provides general stability guidelines for peptides based on established best practices. These should be considered as starting points for designing your own stability studies.
Table of Recommended Storage Conditions and Expected Stability
| Form | Storage Temperature | Relative Humidity | Light Exposure | Expected Stability |
| Lyophilized Powder | -20°C to -80°C | Low (with desiccant) | Protected from light | Years |
| 2-8°C | Low (with desiccant) | Protected from light | Months | |
| Room Temperature | Low (with desiccant) | Protected from light | Days to Weeks | |
| Aqueous Solution | -20°C to -80°C | N/A | Protected from light | Months (with minimal freeze-thaw cycles) |
| 2-8°C | N/A | Protected from light | Days to a Week | |
| Room Temperature | N/A | Protected from light | Hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at 60°C for various time points.
-
Oxidation: Add 3% hydrogen peroxide to the this compound solution and store at room temperature, protected from light, for various time points.
-
Thermal Degradation: Incubate the lyophilized powder and a solution of this compound at elevated temperatures (e.g., 60°C, 80°C) for various time points.
-
Photostability: Expose the lyophilized powder and a solution of this compound to a calibrated light source according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).
-
-
Data Evaluation:
-
Identify and quantify the degradation products.
-
Determine the primary degradation pathways under each stress condition.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products and any process-related impurities.
Methodology:
-
Column and Mobile Phase Screening:
-
Screen various C18 and C8 columns with different particle sizes and dimensions.
-
Test different mobile phase compositions, typically a mixture of an aqueous buffer (e.g., phosphate buffer, ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol).
-
Evaluate different pH values for the aqueous buffer to optimize separation.
-
-
Method Optimization:
-
Optimize the gradient elution profile, flow rate, and column temperature to achieve the best resolution between this compound and its degradation products (identified from the forced degradation study).
-
-
Detection:
-
Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance (e.g., 210-230 nm).
-
Couple the HPLC system to a mass spectrometer (LC-MS) for peak identification and purity assessment.
-
-
Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Visualizations
Caption: this compound signaling via the Innate Repair Receptor.
Caption: Workflow for a forced degradation study of this compound.
Caption: Development of a stability-indicating HPLC method.
References
- 1. stopsarcoidosis.org [stopsarcoidosis.org]
- 2. Discovery of a Master Regulator of Injury and Healing: Tipping the Outcome from Damage toward Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rawamino.com [rawamino.com]
- 4. Targeting the innate repair receptor to treat neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Cibinetide in vivo study results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Cibinetide (also known as ARA-290) in vivo study results.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Question: We are observing high variability in the therapeutic effect of this compound between individual animals in the same treatment group. What could be the cause?
Answer:
High inter-animal variability is a common challenge in in vivo studies and can stem from several factors specific to this compound's mechanism of action and the experimental setup. Here are the primary aspects to investigate:
-
Innate Repair Receptor (IRR) Expression: this compound's efficacy is critically dependent on the expression of the Innate Repair Receptor (IRR), a heterodimer of the erythropoietin receptor (EPOR) and the β common receptor (CD131)[1][2][3]. Unlike constitutively expressed receptors, the IRR is upregulated in response to tissue injury, hypoxia, or metabolic stress[1][4][5]. Therefore, variability in the underlying pathology or the degree of tissue stress among animals can lead to differential IRR expression and consequently, a varied response to this compound.
-
Recommendation: Ensure that the animal model of disease is highly consistent and that the stage of the disease and the degree of tissue injury are as uniform as possible across all animals at the start of the study. Consider measuring IRR (EPOR and CD131) expression levels in the target tissue to correlate with the observed therapeutic effect.
-
-
Pharmacokinetics and Dosing: this compound is a peptide with a reported short plasma half-life of approximately 2 minutes[6]. This rapid clearance means that minor variations in the timing and route of administration can significantly impact the drug's exposure at the target site.
-
Recommendation:
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common[7]. Ensure the chosen route is used consistently and that the injection technique is standardized to minimize variability in absorption.
-
Dosing Schedule: Given the short half-life, the frequency of administration is crucial. Once-daily or multiple-times-per-week dosing has been used in clinical trials[8]. For preclinical models, the dosing schedule should be optimized to maintain sufficient target engagement.
-
Peptide Handling and Formulation: Ensure the peptide is properly stored (lyophilized at -20°C or below) and reconstituted according to the manufacturer's instructions[6]. Inconsistent formulation can lead to variability in the administered dose. The presence of counterions like trifluoroacetic acid (TFA) from the synthesis process can affect the net peptide weight and solubility[6].
-
-
-
General In Vivo Study Parameters: As with any in vivo study, several general factors can contribute to variability[9].
-
Animal Characteristics: Age, weight, sex, and genetic background of the animals can all influence drug metabolism and response.
-
Environmental Factors: Housing conditions, diet, and stress levels can impact physiological responses.
-
Technical Skill: Inconsistent handling, injection technique, or endpoint measurement can introduce significant error.
-
Question: We are not observing the expected therapeutic effect of this compound in our in vivo model. What are the potential reasons?
Answer:
A lack of efficacy can be disappointing, but a systematic troubleshooting approach can help identify the root cause.
-
Inadequate Innate Repair Receptor (IRR) Upregulation: As mentioned previously, the IRR is induced by tissue stress[1][4][5]. If the disease model does not involve a significant inflammatory or hypoxic component, IRR expression in the target tissue may be insufficient for this compound to exert its therapeutic effect.
-
Recommendation: Confirm that your animal model is characterized by an inflammatory or hypoxic state. You can assess this by measuring relevant biomarkers (e.g., pro-inflammatory cytokines like TNF-α and IL-1β) or by immunohistochemical analysis of the target tissue for IRR expression[10].
-
-
Suboptimal Dosing Regimen: The dose and frequency of this compound administration may not be optimal for your specific animal model and disease state.
-
Recommendation: Conduct a dose-response study to determine the optimal therapeutic dose. Given the short half-life, consider more frequent administration or the use of a continuous delivery system (e.g., osmotic mini-pumps) to maintain therapeutic concentrations.
-
-
Peptide Quality and Integrity: The quality of the this compound peptide is paramount.
-
Timing of Intervention: The therapeutic window for this compound's action may be specific to the pathophysiology of your disease model.
-
Recommendation: Consider initiating treatment at different stages of the disease progression (e.g., prophylactic vs. therapeutic administration) to identify the optimal time for intervention.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic 11-amino acid peptide derived from erythropoietin (EPO)[6]. It selectively activates the Innate Repair Receptor (IRR), a heterodimer of the EPO receptor (EPOR) and the β common receptor (CD131)[1][2][3]. Activation of the IRR initiates anti-inflammatory, tissue-protective, and regenerative signaling pathways without stimulating red blood cell production (erythropoiesis)[10].
Q2: What are typical in vivo doses for this compound in preclinical studies?
A2: Dosing can vary depending on the animal model and the indication being studied. The following table summarizes some reported doses:
| Animal Model | Route of Administration | Dose Range | Reference |
| Rats (Diabetic) | Subcutaneous (s.c.) | 30 µg/kg once daily | [7] |
| Rats (Experimental Autoimmune Encephalomyelitis) | Intraperitoneal (i.p.) | 35-70 µg/kg | [7] |
| Mice (Critical Limb Ischemia) | Single injection | Not specified | [7] |
Q3: What is the recommended vehicle for reconstituting and administering this compound?
A3: Phosphate-buffered saline (PBS) is a commonly used vehicle for subcutaneous or intraperitoneal administration of this compound in preclinical studies[7]. Always refer to the manufacturer's instructions for specific recommendations.
Q4: How should this compound be stored?
A4: Lyophilized this compound should be stored at -20°C or below. Once reconstituted, it is recommended to use the solution promptly or store it at -80°C for short-term storage, following the supplier's guidelines to avoid repeated freeze-thaw cycles[6][7].
Experimental Protocols
Standard In Vivo Efficacy Study Protocol (Generic Example)
This protocol provides a general framework for an in vivo efficacy study of this compound. It should be adapted to the specific animal model and research question.
-
Animal Model:
-
Select a well-characterized animal model relevant to the therapeutic indication.
-
Ensure consistency in species, strain, age, and sex of the animals.
-
Acclimate animals to the housing facility for at least one week before the start of the experiment.
-
-
Experimental Groups:
-
Include the following groups as a minimum:
-
Sham/Control Group (no disease induction, vehicle treatment)
-
Disease Model + Vehicle Group
-
Disease Model + this compound Treatment Group(s) (at least one, preferably multiple doses for a dose-response assessment)
-
-
-
This compound Preparation and Administration:
-
Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration.
-
Administer this compound via the chosen route (e.g., subcutaneous or intraperitoneal injection) at the predetermined dose and frequency.
-
Ensure the injection volume is consistent across all animals.
-
-
Endpoint Measurement:
-
Define primary and secondary endpoints to assess therapeutic efficacy. These could include:
-
Functional readouts: Behavioral tests, physiological measurements.
-
Biomarker analysis: Measurement of inflammatory markers, gene expression analysis in the target tissue.
-
Histopathology: Microscopic examination of tissue sections for signs of damage or repair.
-
-
-
Data Analysis:
-
Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.
-
Account for potential confounding variables.
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: General experimental workflow for a this compound in vivo study.
Logical Relationship: Troubleshooting Variability
Caption: Troubleshooting logic for addressing variability in this compound studies.
References
- 1. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the innate repair receptor to treat neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The receptor that tames the innate immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound/ARA290 peptide [novoprolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Differential pharmacokinetic analysis of in vivo erythropoietin receptor interaction with erythropoietin and continuous erythropoietin receptor activator in sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Subcutaneous Delivery of Cibinetide to Rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the subcutaneous delivery of Cibinetide (also known as ARA-290) to rodents.
Troubleshooting Guide
This guide addresses common issues encountered during the subcutaneous administration of this compound to mice and rats.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Leakage from Injection Site | - Needle gauge too large- Injection volume too high for the site- Improper injection technique (e.g., shallow angle, rapid withdrawal)- Animal movement during injection | - Use a smaller gauge needle (e.g., 25-27G for mice, 23-25G for rats)[1][2][3].- Reduce the injection volume per site. For larger volumes, consider splitting the dose across multiple sites[1][3].- Ensure the needle is inserted at a 45-degree angle into a tented fold of skin. Inject slowly and pause briefly before withdrawing the needle[4].- Ensure proper restraint of the animal to minimize movement[2][5][6]. |
| Bleeding at Injection Site | - Nicking of a small blood vessel during injection. | - Apply gentle pressure to the site with sterile gauze until bleeding stops. This is usually self-limiting[2].- If bleeding is excessive or persistent, monitor the animal closely and consult with a veterinarian. |
| Bruising or Hematoma | - Damage to subcutaneous blood vessels.- Holding the skin too tightly during injection. | - This is typically self-limiting and will resolve on its own. Monitor the site daily[2].- Use a gentle but firm technique when tenting the skin. |
| Swelling or Inflammation at Injection Site | - Local reaction to the vehicle or this compound formulation.- High injection volume causing tissue distension.- Non-sterile injection technique leading to infection. | - Ensure the this compound solution is at an appropriate pH (around 6.5) and is iso-osmotic to minimize irritation[4].- Consider diluting the formulation if it is highly concentrated.- Adhere to aseptic techniques for all injections. Use a new sterile needle and syringe for each animal[4][7].- If swelling is severe, persistent, or accompanied by signs of distress, consult a veterinarian. |
| Poor or Variable Drug Absorption | - Injection into the dermis or muscle instead of subcutaneous space.- Dehydration of the animal, affecting subcutaneous blood flow.- Site of injection (absorption rates can vary between scruff and flank)[8].- Pre-systemic degradation of the peptide at the injection site. | - Ensure proper "tenting" of the skin to create a subcutaneous pocket for injection.- Ensure animals are adequately hydrated.- For consistency, use the same injection site for all animals within a study cohort.- Consider the formulation of this compound; excipients can influence stability and absorption. |
| Animal Distress or Pain | - Cold injection solution.- Irritating formulation (e.g., improper pH).- Repeated injections at the same site. | - Warm the this compound solution to room temperature before injection[2][7].- Verify the pH of the formulation. A pH of around 6.5 is used in some formulations[4].- Rotate injection sites if multiple doses are required[7]. |
Frequently Asked Questions (FAQs)
Formulation and Handling
-
Q1: How should I prepare this compound for subcutaneous injection? A1: this compound is a peptide that is typically provided as a lyophilized powder. It should be reconstituted in a sterile, biocompatible vehicle. For research purposes, sterile water or saline is often used. The pH of the final solution is crucial for stability; a pH of around 6.5 has been used in formulations for clinical studies[4]. It is recommended to consult the manufacturer's instructions for specific reconstitution and storage conditions.
-
Q2: What is the solubility of this compound? A2: this compound is soluble in water. One source indicates a solubility of >50 mg/mL in water. Another suggests a solubility of 2.5 mg/mL in PBS, which may require warming and sonication to achieve a clear solution[6].
-
Q3: What is the stability of this compound in solution? A3: Peptide stability in solution is often pH-dependent. For long-term storage, it is recommended to store reconstituted this compound at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term use, refrigerated temperatures (2-8°C) are typically suitable.
Dosing and Administration
-
Q4: What is a typical subcutaneous dose of this compound for rodents? A4: Doses used in rodent studies can vary depending on the experimental model. A commonly cited dose in rats is 30 µg/kg administered daily[6][9].
-
Q5: What are the recommended injection sites in mice and rats? A5: The most common and recommended site for subcutaneous injections in both mice and rats is the loose skin over the back, between the shoulder blades (the scruff)[6][7]. The flank is another acceptable site[6].
-
Q6: What are the maximum recommended injection volumes for subcutaneous administration in rodents? A6: To avoid tissue damage and ensure proper absorption, it is important to adhere to recommended injection volumes.
| Species | Maximum Volume per Site |
| Mouse | 0.5 - 1.0 mL |
| Rat | 1.0 - 2.0 mL |
For larger volumes, the dose should be split across multiple injection sites[1][3].
Pharmacokinetics
-
Q7: What is the subcutaneous bioavailability of this compound in rodents? A7: Specific pharmacokinetic data for this compound following subcutaneous administration in rodents is not readily available in the public domain. However, a study in healthy human volunteers showed a subcutaneous bioavailability ranging from 11% to 25%[9]. The bioavailability of peptides can be influenced by factors such as molecular weight and pre-systemic degradation at the injection site. For comparison, the subcutaneous bioavailability of another peptide, CLBQ14, in rats was reported to be 90.0%[10][11].
-
Q8: What are the expected Cmax and Tmax of this compound after subcutaneous injection in rodents? A8: Rodent-specific Cmax and Tmax data for this compound are not readily available. In a human study, peak plasma concentrations (Cmax) were observed between 12 and 15 minutes (Tmax) after subcutaneous administration[9]. A study on a different pentapeptide in mice reported a Tmax of 10 minutes and a Cmax of 623 µg/L after a 50 mg/kg subcutaneous dose[12].
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound (ARA-290) after Subcutaneous Administration in Healthy Human Volunteers
| Parameter | Value | Reference |
| Bioavailability | 11 - 25% | [9] |
| Cmax | > 1.25 ng/mL | [9] |
| Tmax | 12 - 15 minutes | [9] |
| Terminal Half-life | 17 - 26 minutes | [9] |
| Note: This data is from a human study and should be used as a reference. Rodent pharmacokinetics may differ. |
Table 2: Example Pharmacokinetic Parameters of a Thymus Immunosuppressive Pentapeptide after Subcutaneous Administration in Mice (50 mg/kg dose)
| Parameter | Mean ± SD | Reference |
| Cmax (µg/L) | 623 ± 185 | [12] |
| Tmax (min) | 10 | [12] |
| AUC(0-t) (µg/L*min) | 7982.05 ± 1488.44 | [12] |
| Half-life (t1/2) (min) | 5.987 ± 1.824 | [12] |
| Note: This data is for a different peptide and is provided for illustrative purposes. |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound to Mice
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Injection Site Preparation: If necessary, the injection site can be wiped with 70% ethanol, though this is not always required.
-
Skin Tenting: Create a "tent" of skin by lifting the scruff.
-
Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 45-degree angle into the base of the skin tent.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Injection: Slowly inject the this compound solution.
-
Needle Withdrawal: Pause for a moment before smoothly withdrawing the needle. Apply gentle pressure to the injection site with a sterile gauze to prevent leakage.
-
Monitoring: Monitor the mouse for any adverse reactions.
Protocol 2: Subcutaneous Administration of this compound to Rats
-
Animal Restraint: Restrain the rat securely. For those unfamiliar with manual restraint, a commercial restrainer can be used.
-
Injection Site Preparation: As with mice, the injection site can be cleansed with 70% ethanol if desired.
-
Skin Tenting: Lift the loose skin over the back (scruff) to form a tent.
-
Needle Insertion: Use a 23-25 gauge needle and insert it at a 45-degree angle into the base of the tented skin.
-
Aspiration: Perform a quick aspiration to check for blood.
-
Injection: Administer the this compound solution at a steady pace.
-
Needle Withdrawal: Remove the needle smoothly and apply gentle pressure to the site.
-
Monitoring: Observe the rat for any signs of discomfort or adverse reactions post-injection.
Visualizations
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. queensu.ca [queensu.ca]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. Subcutaneous bioavailability of therapeutic antibodies as a function of FcRn binding affinity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Daily subcutaneous injections of peptide induce CD4+ CD25+ T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cibinetide Technical Support Center: Minimizing Off-Target Effects in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects when working with Cibinetide (also known as ARA-290) in cell-based assays. This compound is a synthetic 11-amino acid peptide that selectively activates the Innate Repair Receptor (IRR), a heterodimer of the erythropoietin (EPO) receptor and the β-common receptor (CD131).[1][2][3] Its targeted action promotes anti-inflammatory and tissue-protective pathways without the hematopoietic effects associated with EPO.[2][4] While this compound is known for its high specificity, understanding potential pitfalls in experimental design is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound selectively binds to and activates the Innate Repair Receptor (IRR).[2][3][4] The IRR is typically upregulated in response to tissue injury or stress.[2] Upon activation by this compound, the IRR initiates downstream signaling cascades that lead to anti-inflammatory effects, tissue protection, and nerve regeneration.[2][4]
Q2: What are the known off-target effects of this compound in cell-based assays?
A2: Preclinical and clinical studies have generally shown this compound to be well-tolerated with a favorable safety profile, suggesting minimal off-target effects.[2] It is specifically designed to avoid activation of the classical EPO receptor homodimer, thus preventing hematopoietic responses.[2] However, in any in vitro system, non-specific binding or cellular stress at high concentrations can be a potential issue for any peptide. It is crucial to work within the recommended concentration range to minimize the risk of observing effects that are not mediated by the IRR.
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, published studies have shown biological effects in the low nanomolar range. For example, peak plasma concentrations of approximately 2.4 nmol/L have been shown to be effective in human studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound to maintain its activity and prevent degradation?
A4: Proper handling and storage are critical for maintaining the integrity of peptide therapeutics. Lyophilized this compound should be stored at -20°C.[5] For creating stock solutions, use a sterile, high-purity solvent as recommended by the supplier. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during cell-based assays with this compound, potentially stemming from off-target effects or experimental artifacts.
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal or non-specific effects | Peptide Aggregation: At high concentrations, peptides can form aggregates that may lead to non-specific cellular responses. | 1. Ensure complete solubilization of the lyophilized peptide. 2. Briefly sonicate the stock solution if necessary. 3. Filter the stock solution through a 0.22 µm filter. 4. Perform experiments within the recommended nanomolar concentration range. |
| Contaminants in Peptide Preparation: Impurities from the synthesis process, such as trifluoroacetate (TFA), can sometimes cause cellular stress. | 1. Use high-purity (>95%) this compound. 2. If possible, obtain this compound with a different salt form (e.g., acetate) for sensitive assays. | |
| Non-specific binding to plasticware or other surfaces: Peptides can adhere to plastic surfaces, reducing the effective concentration and potentially leading to inconsistent results. | 1. Pre-treat pipette tips and microplates with a blocking agent like bovine serum albumin (BSA). 2. Include a surfactant such as Tween-20 (at a low concentration, e.g., 0.01%) in your assay buffer, if compatible with your cell type and assay. | |
| Inconsistent or not reproducible results | Peptide Instability: The peptide may be degrading in the culture medium over long incubation periods. | 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. For long-term experiments, consider replenishing the medium with fresh this compound at appropriate intervals. |
| Variability in Cell Health and Density: The physiological state of the cells can significantly impact their response to stimuli. | 1. Ensure consistent cell seeding density across all wells. 2. Regularly check for and address any cell culture contamination. 3. Use cells within a consistent passage number range for all experiments. | |
| Unexpected cytotoxic effects | High Peptide Concentration: Very high concentrations of any peptide can induce cytotoxicity through osmotic stress or other non-specific mechanisms. | 1. Perform a dose-response curve to identify the optimal, non-toxic concentration range. 2. Use a well-established cell viability assay (e.g., MTT, MTS) to confirm that the working concentration of this compound is not affecting cell viability. |
| Solvent Toxicity: The solvent used to dissolve the peptide (e.g., DMSO) may be toxic to the cells at the final concentration. | 1. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). 2. Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity if desired.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Cytokine Release Assay
This protocol provides a general framework for measuring cytokine release from immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), in response to this compound.
Materials:
-
Isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) or other appropriate positive control
-
96-well cell culture plates
-
ELISA or multiplex bead-based assay kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI medium.
-
Prepare dilutions of this compound in complete RPMI medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control and a positive control (e.g., LPS).
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Measure the concentration of the desired cytokines in the supernatant using a commercially available ELISA or multiplex assay kit, following the manufacturer's instructions.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound assays.
References
Best practices for preparing Cibinetide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing, storing, and troubleshooting Cibinetide stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as ARA-290, is a synthetic 11-amino acid peptide derived from erythropoietin (EPO).[1][2] It is engineered to retain the tissue-protective and anti-inflammatory properties of EPO without stimulating red blood cell production.[1][2]
Q2: What is the molecular weight of this compound?
The molecular weight of this compound is approximately 1257.31 g/mol .[3][4][5][6]
Q3: In what form is this compound typically supplied?
This compound is usually supplied as a lyophilized (freeze-dried) powder.[1] This form ensures stability during shipping and storage.[1][7]
Q4: What are the recommended solvents for reconstituting this compound?
The choice of solvent depends on the intended experimental use. Common solvents include:
-
Dimethyl sulfoxide (DMSO): this compound is soluble in DMSO.[3][7]
-
Water: this compound is soluble in water, though adjusting the pH to 8 with ammonium hydroxide may be necessary to achieve higher concentrations.[6][8]
-
0.1 M NaOH: This is another aqueous solvent option for achieving a stock solution.[6][8]
-
Bacteriostatic water: For clinical or in vivo studies where sterility is crucial, bacteriostatic water is often used for reconstitution.[1][9]
Q5: How should lyophilized this compound powder be stored?
Lyophilized this compound should be stored in a freezer at or below -20°C for long-term storage (up to 3 years) and protected from light.[1][3][7] For short-term storage, it can be kept in a refrigerator at 2-8°C for up to 2 years.[1]
Q6: What is the stability of reconstituted this compound stock solutions?
Once reconstituted, the stability of the stock solution depends on the solvent and storage temperature:
-
In solvent at -80°C: Stable for up to 1 year.[3]
-
Reconstituted in bacteriostatic water and refrigerated (2-8°C): Stable for up to 6 weeks.[1]
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[9][10]
Q7: Does the presence of trifluoroacetic acid (TFA) salt in the peptide preparation affect experiments?
TFA is a common counterion from the HPLC purification process and can be present in the lyophilized powder.[2] While it can affect the net weight of the peptide, for most in vitro assays, the residual TFA levels do not typically cause interference.[2] However, for highly sensitive cellular or biochemical studies, its presence should be noted.[2] Some suppliers offer TFA-removed versions of the peptide.[2]
Quantitative Data Summary
This compound Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅₁H₈₄N₁₆O₂₁ | [3][4][6] |
| Molecular Weight | 1257.31 g/mol | [3][4][5][6] |
| CAS Number | 1208243-50-8 | [2][3][4][5][6][7] |
| Appearance | Lyophilized solid | [2][5] |
Solubility of this compound
| Solvent | Concentration | Notes | Source(s) |
| DMSO | ≥ 34 mg/mL (27.04 mM) | Sonication is recommended to aid dissolution. | [3][6] |
| Water | > 50 mg/mL | [5] | |
| 66.67 mg/mL (53.03 mM) | Adjust pH to 8 with NH₃·H₂O. | [6][8] | |
| 0.1 M NaOH | ≥ 50 mg/mL (39.77 mM) | [6][8] | |
| PBS | 2.5 mg/mL (1.99 mM) | Requires sonication, warming, and heating to 37°C. | [6] |
Storage and Stability
| Form | Storage Temperature | Duration | Source(s) |
| Lyophilized Powder | -20°C | Up to 3 years | [1][3][7] |
| 2-8°C | Up to 2 years | [1] | |
| In Solvent | -80°C | Up to 1 year | [3] |
| -20°C | Up to 1 month | [6][10] | |
| Reconstituted (Bacteriostatic Water) | 2-8°C | Up to 6 weeks | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound lyophilized powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming on the powder.
-
Mass Calculation: Determine the required volume of DMSO to achieve a 10 mM stock solution. Use the following formula:
Volume (mL) = [Mass of this compound (mg) / 1257.31 ( g/mol )] / 10 (mmol/L)
For example, to prepare a 10 mM stock from 1 mg of this compound:
Volume (mL) = [1 mg / 1257.31 mg/mmol] / 10 mmol/L = 0.0795 mL or 79.5 µL
-
Reconstitution: a. Carefully uncap the vial. b. Using a calibrated micropipette, add the calculated volume of DMSO to the vial. c. Recap the vial and gently vortex for 10-15 seconds to mix.
-
Ensuring Complete Dissolution: a. Visually inspect the solution for any undissolved particles. b. If particulates are present, sonicate the solution for 5-10 minutes. c. Re-inspect the solution to ensure it is clear and homogenous.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. b. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q: My this compound powder won't fully dissolve in the solvent. What should I do?
A: If you observe particulates after adding the solvent:
-
Vortex Thoroughly: Ensure the solution has been vortexed sufficiently.
-
Sonication: As recommended for DMSO, sonicating the solution can aid in dissolving the peptide.[3]
-
Gentle Warming: For aqueous solutions like PBS, gentle warming to 37°C can improve solubility.[6]
-
pH Adjustment: For aqueous solutions, especially water, solubility can be pH-dependent. Adjusting the pH to 8 with a weak base like ammonium hydroxide can significantly improve solubility.[6][8]
-
Solvent Choice: If dissolution issues persist, consider trying a different recommended solvent.
Q: The reconstituted solution appears cloudy or has precipitates after storage. Is it still usable?
A: Cloudiness or precipitation upon thawing can indicate several issues:
-
Low Solubility in Buffer: The peptide may be precipitating out of the aqueous buffer used for your working solution. This can sometimes be resolved by gently warming the solution.
-
Freeze-Thaw Degradation: Repeated freeze-thaw cycles can degrade the peptide, leading to aggregation. It is best to use fresh aliquots for each experiment.
-
Contamination: Microbial contamination can cause cloudiness. If you suspect contamination, discard the solution. Using sterile techniques and filtered solvents can prevent this.
Q: I'm concerned about the accuracy of my stock solution concentration due to the small volumes I'm working with. How can I improve accuracy?
A: To improve accuracy when preparing stock solutions:
-
Start with a Larger Mass: If possible, start with a larger mass of the lyophilized powder (e.g., 5 mg or 10 mg) to increase the required solvent volume, which reduces the impact of pipetting errors.
-
Calibrated Pipettes: Ensure your micropipettes are properly calibrated.
-
Gravimetric Confirmation: For highly sensitive applications, you can confirm the concentration by weighing the vial before and after adding the solvent, though this requires a highly sensitive balance.
Visualizations
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Troubleshooting Logic for this compound Solutions.
References
- 1. happyhormonesmd.com [happyhormonesmd.com]
- 2. This compound/ARA290 peptide [novoprolabs.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | C51H84N16O21 | CID 91810664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. abmole.com [abmole.com]
- 9. peptidedosages.com [peptidedosages.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Reproducibility of Cibinetide Experiments
Welcome to the technical support center for Cibinetide (also known as ARA 290). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to help troubleshoot common issues, thereby improving the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic 11-amino acid peptide derived from the B-helix of erythropoietin (EPO).[1] Unlike EPO, this compound is non-erythropoietic, meaning it does not stimulate the production of red blood cells.[2] Its therapeutic effects are mediated through the selective activation of the Innate Repair Receptor (IRR), a heterodimer of the EPO receptor (EPOR) and the β-common receptor (CD131).[2][3] The IRR is typically upregulated in response to tissue injury, inflammation, or metabolic stress.[3] Activation of the IRR by this compound initiates a signaling cascade that has anti-inflammatory, tissue-protective, and neuroprotective effects.[1][2]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily investigated for its therapeutic potential in conditions characterized by inflammation and tissue damage. Key research areas include:
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Neuropathic pain: this compound has been shown to alleviate neuropathic pain in various animal models and has been studied in clinical trials for sarcoidosis-associated and diabetic neuropathy.[1][2]
-
Diabetic complications: Research suggests this compound may improve metabolic control and mitigate complications of diabetes, such as neuropathy and diabetic macular edema.[4][5]
-
Tissue protection: Studies have explored its protective effects in models of ischemic injury, such as in the kidneys, heart, and retina.[2]
Q3: How should I store and handle this compound?
A3: Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration | Light Sensitivity |
| Lyophilized Powder | -20°C to -80°C | Up to 2 years | Protect from light |
| Reconstituted Solution | 2°C to 8°C | Up to 6 weeks | Protect from light |
Source: Information compiled from various supplier recommendations.
Note: Avoid repeated freeze-thaw cycles of the reconstituted solution.[6]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your this compound experiments.
In Vitro Cell-Based Assays
Problem: High variability or inconsistent results in my cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Peptide Quality and Handling | - Lot-to-lot variability: If you suspect variability between batches, perform a side-by-side comparison of the old and new lots. For critical experiments, consider having the peptide content and purity independently verified. - Improper storage: Ensure the lyophilized powder and reconstituted solutions are stored at the correct temperatures and protected from light. Avoid repeated freeze-thaw cycles. - Incorrect peptide concentration: Re-calculate the concentration, accounting for the net peptide content if provided by the supplier. The presence of counter-ions like TFA can affect the actual peptide weight.[6] |
| Cell Culture Conditions | - Inconsistent cell health: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment. - Variable seeding density: Optimize and maintain a consistent cell seeding density across all wells and experiments. Uneven cell distribution can lead to variable results. - IRR Expression: Confirm that your chosen cell line expresses the Innate Repair Receptor (EPOR and CD131 subunits). Expression levels can vary between cell types and with passage number. Consider verifying expression via qPCR or Western blot if results are consistently negative. |
| Assay Protocol | - Solvent/Vehicle effects: If using a solvent like DMSO, ensure the final concentration is low and consistent across all wells, including controls. Run a vehicle-only control to check for any effects of the solvent on your cells. - Incubation time: Optimize the incubation time with this compound. The biological response may be time-dependent. - Assay readout: Ensure your assay readout (e.g., fluorescence, luminescence) is within the linear range of the instrument. |
In Vivo Animal Studies
Problem: Lack of expected therapeutic effect (e.g., no reduction in neuropathic pain).
| Potential Cause | Troubleshooting Steps |
| Dosing and Administration | - Incorrect dose: Review the literature for effective dose ranges in your specific animal model. Dose-response studies may be necessary to determine the optimal dose for your experimental conditions.[7][8] - Improper administration: For subcutaneous injections, ensure the needle is correctly placed in the subcutaneous space. If a different route of administration is used, verify that it is appropriate for this peptide. - Vehicle selection: Ensure the vehicle is appropriate for the peptide and the route of administration. For subcutaneous injections in rodents, sterile saline or PBS are common choices. If a solubilizing agent like DMSO is used, it should be diluted to a non-toxic concentration. |
| Animal Model and Timing | - Model-specific factors: The pathophysiology of your animal model may influence the efficacy of this compound. Ensure the model is appropriate and that the timing of treatment initiation is relevant to the disease progression. - Timing of assessment: The therapeutic effects of this compound may not be immediate. Ensure your behavioral or physiological assessments are performed at appropriate time points post-treatment. |
| Peptide Stability and Bioavailability | - In vivo stability: While this compound is designed for improved stability, its in vivo half-life is still a consideration. The dosing frequency should be sufficient to maintain a therapeutic concentration. - Bioavailability: The subcutaneous route generally provides good bioavailability for peptides, but this can be influenced by factors such as injection volume and site. |
Experimental Protocols
In Vitro: Endothelial Cell Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Seeding:
-
Culture HUVECs in appropriate media (e.g., EGM-2).
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
This compound Preparation:
-
Reconstitute lyophilized this compound in sterile water or PBS to create a stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C.
-
On the day of the experiment, dilute the stock solution in cell culture media to the desired final concentrations (e.g., 1, 10, 100 nM).
-
-
Treatment:
-
Replace the media in the 96-well plate with media containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate for 24-48 hours.
-
-
Proliferation Assessment:
-
Use a standard proliferation assay, such as MTT, WST-1, or a BrdU incorporation assay, following the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the vehicle control and plot the dose-response curve.
-
In Vivo: Spared Nerve Injury (SNI) Model of Neuropathic Pain
This protocol provides a general framework for evaluating the analgesic effects of this compound in a rodent model of neuropathic pain.
-
Animals:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatize the animals to the housing facility and handling for at least one week before surgery.
-
-
SNI Surgery:
-
Anesthetize the animal.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
-
This compound Administration:
-
Prepare this compound in a sterile vehicle (e.g., 0.9% saline).
-
Begin daily subcutaneous injections of this compound (e.g., 30-60 µg/kg) or vehicle on a predetermined day post-surgery (e.g., day 1 or when allodynia is established).[9]
-
-
Behavioral Testing (Mechanical Allodynia):
-
Measure the paw withdrawal threshold in response to mechanical stimulation using von Frey filaments.
-
Perform baseline testing before surgery and at regular intervals post-surgery and treatment.
-
Acclimatize the animals to the testing apparatus before each session.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the this compound-treated and vehicle-treated groups over time.
-
Quantitative Data Summary
Clinical Trial Data: Sarcoidosis-Associated Small Nerve Fiber Loss
A Phase 2b, 28-day, randomized, placebo-controlled trial assessed the effect of this compound on corneal nerve fiber area (CNFA) in patients with sarcoidosis-associated small nerve fiber loss and neuropathic pain.[7][8]
| Treatment Group | Placebo-Corrected Mean Change from Baseline in CNFA (μm²) | 95% Confidence Interval | P-value |
| 1 mg/day | 109 | -429, 647 | - |
| 4 mg/day | 697 | 159, 1236 | 0.012 |
| 8 mg/day | 431 | -130, 992 | - |
Source: Culver, D. A., et al. (2017). Investigative Ophthalmology & Visual Science.[7][8]
Clinical Trial Data: Diabetic Macular Edema
A Phase 2 trial evaluated the effects of this compound (4 mg/day for 12 weeks) in patients with diabetic macular edema.[4]
| Outcome Measure | Mean Change from Baseline to Week 12 | Standard Deviation |
| Best Corrected Visual Acuity (letters) | -2.9 | 5.0 |
| Central Retinal Thickness (microns) | 10 | 94.6 |
| Central Retinal Sensitivity (dB) | -0.53 | 1.9 |
| Tear Production (mm) | -0.13 | 7.7 |
| NEI VFQ-25 Composite Score | 2.7 | 3.1 |
Source: Lois, N., et al. (2020). Journal of Clinical Medicine.[4]
Visualizations
Caption: this compound signaling pathway via the Innate Repair Receptor.
Caption: Experimental workflow for the Spared Nerve Injury (SNI) model.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. medicalantiaging.com [medicalantiaging.com]
- 2. swolverine.com [swolverine.com]
- 3. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 2 Clinical Trial on the Use of this compound for the Treatment of Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. This compound Improves Corneal Nerve Fiber Abundance in Patients With Sarcoidosis-Associated Small Nerve Fiber Loss and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Adjusting Cibinetide treatment protocols for different animal strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Cibinetide (also known as ARA 290). The focus is on adjusting treatment protocols for different animal strains and addressing common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1] Unlike EPO, which is known for stimulating red blood cell production, this compound is engineered to selectively leverage EPO's tissue-protective properties without the hematopoietic effects.[2][3] Its primary mechanism of action is the activation of the Innate Repair Receptor (IRR).[4][5] The IRR is a heterodimer complex formed by the EPO receptor and the β-common receptor (CD131), which is expressed on tissues under stress or injury.[2][4] Activation of the IRR by this compound initiates signaling cascades that reduce inflammation, protect against cell death (apoptosis), and promote tissue repair.[2][4][5]
Q2: What are the primary signaling pathways activated by this compound?
A2: Upon binding to the Innate Repair Receptor (IRR), this compound triggers a cascade of intracellular signaling events. This process begins with the activation of Janus kinase 2 (JAK2).[5] Following JAK2 activation, several downstream pathways are modulated, including the PI3K/AKT and MAPK pathways, which are crucial for cell survival, proliferation, and anti-inflammatory responses.[6][7] This selective activation leads to the downregulation of inflammatory cytokines and the promotion of cellular survival pathways, contributing to its therapeutic effects.[4]
Q3: Is this compound approved for clinical use?
A3: No, this compound is an investigational peptide and has not received full regulatory approval from agencies like the FDA or EMA for general medical use.[4] It is currently available for use in clinical research settings and has been evaluated in Phase II clinical trials for conditions such as diabetic neuropathy, sarcoidosis, and diabetic macular edema.[4][8][9]
Q4: How should this compound be stored and reconstituted?
A4: this compound is typically supplied as a lyophilized powder and should be stored at -20°C or -80°C for long-term stability. For reconstitution, it is recommended to use sterile, distilled water or a buffer like phosphate-buffered saline (PBS). Once reconstituted, the solution should be stored at 4°C and used promptly. For longer-term storage of the stock solution, it is advisable to keep it at -80°C for up to six months or -20°C for one month.[10] Always refer to the supplier's specific instructions for the best results.
Troubleshooting Guide: Adjusting Protocols for Animal Strains
Q5: We are not observing the expected therapeutic effect of this compound in our animal model. What could be the cause?
A5: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dose Optimization: The dose may be suboptimal for the specific animal strain, age, or disease model. Different strains can have variations in metabolism and receptor expression. A dose-response study is recommended to determine the optimal dose.
-
Route of Administration: The route of administration (e.g., subcutaneous vs. intraperitoneal) can affect the bioavailability and pharmacokinetics of the peptide. Ensure the chosen route is appropriate for your experimental goals.
-
Target Receptor Expression: The therapeutic effect of this compound is dependent on the presence of the β-common receptor (CD131).[3] Studies have shown that in β-common receptor knockout mice, this compound has no effect.[3][11] Verify that the target tissues in your animal model express the necessary receptor components.
-
Timing and Duration of Treatment: The timing of treatment initiation relative to disease onset and the duration of the treatment period are critical. For example, in Alzheimer's disease models, early treatment showed benefits in reducing pathology, whereas late-stage treatment was ineffective.[12]
Q6: How do we establish an optimal dose for a new animal strain we haven't worked with before?
A6: When transitioning to a new animal strain, it is crucial to perform a dose-ranging study.
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Literature Review: Start with doses reported for similar models in other strains (see Table 1). A common starting point for rodents is in the range of 30-100 µg/kg.[3][10][13]
-
Pilot Study: Design a pilot study with a small number of animals per group. Test at least three dose levels: a low dose, a medium dose based on the literature, and a high dose.
-
Define Endpoints: Clearly define your primary efficacy endpoints (e.g., reduction in neuropathic pain, improved cardiac function, decreased inflammation markers).
-
Assess Dose-Response: Measure the outcomes at each dose level to identify a dose that provides a significant therapeutic effect without adverse events.
-
Monitor for Safety: Although this compound is reported to have a good safety profile, monitor animals for any unexpected changes in weight, behavior, or general health.[3][11]
Q7: We are seeing high variability in our results between individual animals of the same strain. What are potential sources of this variability?
A7: High inter-animal variability can obscure treatment effects. Potential sources include:
-
Injection Technique: Inconsistent subcutaneous or intraperitoneal injection technique can lead to variable absorption. Ensure all personnel are thoroughly trained and use a standardized procedure.
-
Animal Health and Stress: The health status and stress levels of the animals can impact inflammatory and metabolic states. Ensure proper housing conditions and handling to minimize stress.
-
Circadian Rhythm: Administering the treatment at the same time each day is important, as physiological processes fluctuate with the light-dark cycle.
-
Reagent Preparation: Ensure the this compound solution is prepared fresh or properly stored to maintain its potency and is thoroughly mixed before each administration to ensure a uniform concentration.
Quantitative Data Summary
The following table summarizes this compound (ARA 290) dosages used in various preclinical animal models. This data can serve as a starting point for designing new experiments.
Table 1: Summary of this compound (ARA 290) Dosing in Rodent Models
| Animal Model | Strain | Condition / Disease | Dose | Route of Administration | Frequency | Reference |
| Rat | Fischer 344 x Brown Norway | Aging / Frailty | 100 µg/kg | Intraperitoneal (i.p.) | Tri-weekly | [13] |
| Rat | Goto-Kakizaki (GK) | Type 2 Diabetes | 30 µg/kg | Subcutaneous (s.c.) | Once daily | [10] |
| Rat | N/A | Neuropathic Pain (Spared Nerve Injury) | 30 µg/kg | Intraperitoneal (i.p.) | 5 injections over 2 weeks, then weekly | [3] |
| Rat | N/A | Experimental Autoimmune Encephalomyelitis (EAE) | 70 µg/kg | Intraperitoneal (i.p.) | N/A (Dose-dependent study) | [10] |
| Mouse | Wild-type & βcR-/- | Neuropathic Pain (Spared Nerve Injury) | 30 µg/kg | Intraperitoneal (i.p.) | 5 injections over 2 weeks, then weekly | [3] |
| Mouse | APP/PS1 | Alzheimer's Disease | N/A | N/A | Early systemic treatment | [12] |
| Mouse | N/A | Critical Limb Ischemia (CLI) | N/A | Single injection | Single dose post-cell transplant | [10] |
Experimental Protocols
Protocol 1: Induction and Treatment of Neuropathic Pain in Rats
This protocol is based on methodologies used in spared nerve injury (SNI) models.[3][11]
-
Animal Model: Adult male Sprague-Dawley rats (200-250g).
-
SNI Surgery:
-
Anesthetize the rat using isoflurane.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
-
Post-Operatve Care: Administer analgesics as per institutional guidelines and monitor for signs of infection.
-
Treatment Initiation: Begin this compound or vehicle (saline) treatment 24 hours post-surgery.
-
Dosing Regimen:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 30 µg/kg.
-
Inject the treatment at 2-day intervals for the first 5 injections, followed by once-weekly injections for the duration of the study.
-
-
Behavioral Testing (Allodynia):
-
Measure mechanical allodynia using von Frey filaments before surgery (baseline) and at regular intervals post-treatment.
-
Place the animal on an elevated mesh floor and apply filaments to the lateral plantar surface of the paw.
-
Determine the 50% paw withdrawal threshold. A significant increase in sensitivity (lower withdrawal threshold) in the vehicle group compared to the this compound-treated group indicates a therapeutic effect.
-
Protocol 2: Evaluation of this compound in a Rat Model of Type 2 Diabetes
This protocol is adapted from studies using Goto-Kakizaki (GK) rats, a model of non-obese type 2 diabetes.[10]
-
Animal Model: Male Goto-Kakizaki (GK) rats, approximately six weeks old. Use age-matched Wistar rats as non-diabetic controls.
-
Acclimatization: Acclimatize animals for at least one week before starting the experiment.
-
Treatment Groups:
-
Group 1: Wistar rats + Vehicle (PBS)
-
Group 2: GK rats + Vehicle (PBS)
-
Group 3: GK rats + this compound (30 µg/kg)
-
-
Dosing Regimen:
-
Administer treatment via subcutaneous (s.c.) injection once daily for 4 weeks.
-
Monitor body weight weekly.
-
-
Metabolic Assessments:
-
Blood Glucose: Measure non-fasted blood glucose weekly from a tail vein blood sample.
-
Intraperitoneal Glucose Tolerance Test (IPGTT): At the end of the treatment period, fast animals overnight. Administer an i.p. injection of glucose (2 g/kg). Collect blood samples at 0, 15, 30, 60, and 120 minutes to measure blood glucose levels. A significant reduction in the glucose area under the curve (AUC) in the this compound group compared to the vehicle group indicates improved glucose tolerance.
-
Visualizations: Pathways and Workflows
Caption: this compound signaling pathway.
Caption: General preclinical experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. medicalantiaging.com [medicalantiaging.com]
- 2. nbinno.com [nbinno.com]
- 3. ARA290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain: an experimental study in rats and β-common receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swolverine.com [swolverine.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - ProQuest [proquest.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Innate Repair Activator this compound Shows Potential for Efficacy in Diabetic Macular Edema - BioSpace [biospace.com]
- 9. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ARA290 (this compound) amelioration of frailty and preserved healthspan +Alzheimers prevention in mice - Rapamycin Longevity News [rapamycin.news]
- 13. A small erythropoietin derived non-hematopoietic peptide reduces cardiac inflammation, attenuates age associated declines in heart function and prolongs healthspan - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Cibinetide dose-response studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cibinetide. The information is designed to help address unexpected results and optimize experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic 11-amino acid peptide derived from erythropoietin (EPO). It selectively binds to and activates the Innate Repair Receptor (IRR), which is a heterodimer complex of the EPO receptor (EPOR) and the β common receptor (CD131).[1][2] This activation initiates tissue-protective, anti-inflammatory, and nerve-regenerative signaling pathways without stimulating red blood cell production, a key difference from EPO.[1][2] The downstream effects include the downregulation of inflammatory cytokines, reduction of apoptosis (cell death), and combating oxidative stress.[1][2]
Q2: What is a typical dose range for this compound in research?
A2: Dosing varies significantly between preclinical and clinical studies. In clinical trials involving subcutaneous administration, daily doses of 1 mg, 4 mg, and 8 mg have been evaluated.[3][4] Preclinical studies in rat models have used doses in the range of 30 to 70 μg/kg.[5] It's important to note that a clear dose-dependent effect is not always observed, and some studies suggest a threshold effect, where higher doses do not necessarily yield a greater response.[3]
Q3: How should this compound be stored?
A3: As a peptide, this compound is susceptible to degradation. For long-term storage, it should be kept in its lyophilized (powder) form at -20°C or -80°C, protected from light.[5][6] After reconstitution into a solution, it should be refrigerated (2–8 °C) and used promptly.[4] Avoid repeated freeze-thaw cycles, as this can degrade the peptide and affect its bioactivity.[6]
Q4: What are the known side effects of this compound in clinical trials?
A4: this compound has been generally well-tolerated in clinical studies.[1] Reported side effects are typically mild and can include headache, nausea, diarrhea, fatigue, and injection site pain.[3] Importantly, it does not carry the risks associated with EPO, such as increased red blood cell production, hypertension, or clotting.[1]
Troubleshooting Unexpected Results
This section addresses common issues encountered during this compound dose-response experiments.
Issue 1: High Variability or Poor Reproducibility Between Replicates
Q: My results are inconsistent across identical wells or animals. What could be the cause?
A: High variability can stem from several factors related to peptide handling and the experimental setup.
| Potential Cause | Recommended Solution |
| Inaccurate Peptide Concentration | Peptides are often supplied as salts (e.g., TFA salts) and can be hygroscopic (absorb water).[6][7] This means the total weight of the powder is not the net peptide content. Request a net peptide content analysis from your supplier or perform amino acid analysis to determine the exact peptide concentration. |
| Peptide Solubility Issues | This compound may not be fully dissolved, leading to inconsistent concentrations in your assays. Ensure you are using the recommended solvent and pH for dissolution.[6] A solubility test report from the supplier can provide the optimal conditions.[6] |
| Peptide Degradation | Improper storage or multiple freeze-thaw cycles can degrade the peptide, reducing its activity inconsistently.[6] Aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C. |
| Static Charge on Lyophilized Powder | Static electricity can make accurately weighing small amounts of lyophilized peptide difficult, especially in low-humidity environments.[7] Use anti-static weighing equipment or perform weighing in a humidity-controlled space.[7] |
Issue 2: No Observable Dose-Response Effect
Q: I am not seeing any effect of this compound, or the effect does not change with increasing concentration. Why?
A: The absence of a dose-response curve can be due to issues with the peptide's bioactivity, the experimental model, or the dose range selected.
| Potential Cause | Recommended Solution |
| Inactive Peptide | The peptide may have degraded due to improper storage or handling.[6] If possible, verify the peptide's integrity using mass spectrometry. Always use a fresh, properly stored batch for key experiments. |
| Inappropriate Dose Range | The selected dose range may be too high or too low. Preclinical data suggests that this compound may have a therapeutic window, and higher doses do not always produce a greater effect.[3] Perform a broad-range pilot study (e.g., from nanomolar to micromolar for in vitro assays) to identify the optimal concentration range. |
| TFA Counter-Ion Interference | Trifluoroacetic acid (TFA) is often used in peptide purification and can remain as a counter-ion.[6] At certain concentrations, TFA can be cytotoxic or inhibit cellular proliferation, masking the true effect of the peptide.[6] Consider using peptides purified with a different process (e.g., acetate or HCl salt exchange) for sensitive cellular assays.[8] |
| Lack of Target Receptor Expression | The cell line or animal model may not express the Innate Repair Receptor (IRR) at sufficient levels. Verify the expression of the EPOR and CD131 subunits using techniques like qPCR, Western blot, or flow cytometry. |
| Strong Placebo Effect (in vivo) | In studies measuring subjective endpoints like pain, a significant placebo effect can mask the pharmacological effect of the drug.[3] Ensure proper blinding and include appropriate control groups in your study design. |
Issue 3: In Vitro Efficacy Does Not Translate to In Vivo Models
Q: My in vitro experiments showed a clear dose-response, but the effect is absent or different in my animal model. What could be the reason?
A: Discrepancies between in vitro and in vivo results are a common challenge in drug development and can be attributed to complex biological differences.
| Potential Cause | Recommended Solution |
| Pharmacokinetic (PK) Issues | Peptides often have short half-lives and poor bioavailability due to rapid clearance and enzymatic degradation.[9] The dose and route of administration may not be achieving sufficient target tissue exposure. Conduct a PK study to determine the half-life and distribution of this compound in your animal model. |
| Species-Specific Biological Differences | The structure, function, and expression levels of the IRR may differ between humans (from which cell lines may be derived) and the animal model, leading to different responses.[10][11] Acknowledge these inherent limitations and, if possible, use animal models known to have pharmacological relevance for the target pathway.[12] |
| Immunogenicity | The animal's immune system may generate antibodies against the human-derived peptide, neutralizing its effect over time.[11] This is a known challenge when using human therapeutic proteins in animal models. |
| Complex In Vivo Biology | The in vivo environment involves complex interactions not present in a cell culture dish. The observed in vitro effect may be counteracted by other biological systems in a living organism. |
Quantitative Data from Clinical Trials
The following table summarizes dosing and key findings from a Phase 2b clinical trial of this compound in patients with sarcoidosis-associated small nerve fiber loss.
Table 1: Summary of this compound Phase 2b Trial Data (28-Day Dosing) [3]
| Treatment Group | Daily Dose (Subcutaneous) | Change in Corneal Nerve Fiber Area (CNFA) vs. Placebo (µm²) | P-value vs. Placebo |
| Placebo | N/A | - | - |
| This compound | 1 mg | Decrease observed | Not significant |
| This compound | 4 mg | +697.4 | 0.012 |
| This compound | 8 mg | Increase observed | Not significant |
Note: This study showed a statistically significant improvement in the primary endpoint for the 4 mg/day group, suggesting this may be an optimal dose in this context. The lack of a stronger effect at 8 mg suggests a potential ceiling or threshold effect.
Experimental Protocols
Protocol 1: General In Vitro Cytokine Release Assay
This protocol provides a framework for assessing the anti-inflammatory effect of this compound on cultured immune cells (e.g., macrophages).
-
Cell Culture: Plate macrophages (e.g., RAW 264.7 or primary cells) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Incubate for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS), to all wells except the negative control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) to allow for cytokine production.
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant.
-
Analysis: Measure the concentration of a target inflammatory cytokine (e.g., TNF-α) in the supernatant using an ELISA kit.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration and fit a dose-response curve to determine the IC50.
Protocol 2: General In Vivo Neuropathic Pain Model
This protocol outlines a general workflow for evaluating this compound in a rat model of neuropathic pain.
-
Model Induction: Induce neuropathic pain in rats using a standard surgical model (e.g., Chronic Constriction Injury).
-
Baseline Testing: Before treatment, assess the baseline pain response using methods like the von Frey test for mechanical allodynia.
-
Randomization: Randomize animals into treatment groups (e.g., Vehicle Control, this compound 30 µg/kg, this compound 70 µg/kg).
-
Administration: Administer this compound or vehicle via subcutaneous injection daily for the duration of the study (e.g., 4 weeks).[5]
-
Behavioral Testing: Perform behavioral tests at regular intervals (e.g., weekly) to assess pain levels. Ensure the experimenter is blinded to the treatment groups.
-
Endpoint Analysis: At the end of the study, collect tissues (e.g., dorsal root ganglia, spinal cord) for molecular analysis (e.g., qPCR for inflammatory markers) or histological analysis (e.g., nerve fiber density).
-
Data Analysis: Compare the pain thresholds and molecular markers between the treatment groups.
Visualizations
Caption: this compound signaling via the Innate Repair Receptor (IRR).
Caption: General workflow for a this compound dose-response experiment.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. swolverine.com [swolverine.com]
- 2. nbinno.com [nbinno.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. peptidedosages.com [peptidedosages.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. genscript.com [genscript.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. genscript.com [genscript.com]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 10. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 11. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emich.edu [emich.edu]
Long-term stability of Cibinetide in solution for chronic studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Cibinetide (also known as ARA 290) in solution for chronic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1][2] Unlike EPO, it does not stimulate red blood cell production.[1][3] Instead, it selectively binds to and activates the Innate Repair Receptor (IRR), which is a complex of the EPO receptor and the β-common receptor (CD131).[1][4] This activation triggers anti-inflammatory, tissue-protective, and neuroprotective pathways, making it a candidate for treating conditions involving chronic inflammation and nerve damage.[1][5][6]
Q2: How should lyophilized this compound powder be stored?
A2: Lyophilized this compound is stable for extended periods when stored correctly. For optimal long-term stability, it should be stored at -20°C, where it can be stable for up to 4 years.[7] It is also stable for up to 3 years in a freezer and 2 years in a refrigerator.[1] It is crucial to protect the lyophilized powder from light.[1]
Q3: What is the recommended procedure for reconstituting this compound?
A3: To reconstitute this compound, use a sterile technique. A common method involves injecting a sterile diluent, such as bacteriostatic water, slowly down the side of the vial to dissolve the lyophilized powder.[3] For example, 2.0 mL of bacteriostatic water can be added to a 16 mg vial to yield an 8 mg/mL solution.[3] It is important to gently swirl the vial to ensure the powder dissolves completely. Avoid vigorous shaking, as this can cause peptide degradation.[3] If using water as the solvent for a stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[4]
Q4: Which solvents can be used to dissolve this compound?
A4: this compound is soluble in several solvents. It is reported to be soluble in water at concentrations greater than 50 mg/mL[8] and at 66.67 mg/mL (with pH adjustment to 8 using NH3·H2O).[4] It is also soluble in DMSO at concentrations of approximately 5 mg/mL[7] to over 34 mg/mL.[4][9] For in vivo studies, phosphate-buffered saline (PBS) has been used as a vehicle.[5]
Q5: What is the stability of reconstituted this compound in solution?
A5: The stability of reconstituted this compound depends on the storage temperature and solvent. Once reconstituted, the solution should be refrigerated (2-8°C) and protected from light.[1][3] Under these conditions, it is reported to be stable for up to 6 weeks.[1] For longer-term storage, it is recommended to prepare aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][10] Stock solutions in DMSO are stable for up to 6 months at -80°C and 2 weeks at 4°C.[11]
Q6: How can I prevent degradation of this compound during long-term experiments?
A6: To minimize degradation:
-
Store Properly: Keep lyophilized powder at -20°C and reconstituted solutions refrigerated or frozen.[1][7]
-
Protect from Light: Store both powder and solutions away from light.[1][3]
-
Avoid Freeze-Thaw Cycles: Aliquot the reconstituted solution into single-use volumes before freezing.[3][4]
-
Maintain Stable Temperature: When refrigerating, avoid placing vials in the refrigerator door where temperatures fluctuate frequently.[1]
-
Use Sterile Technique: Follow aseptic techniques during reconstitution and handling to prevent microbial contamination.[3]
Data Presentation
Table 1: Storage and Stability of Lyophilized this compound Powder
| Storage Condition | Reported Stability Duration | Source(s) |
| -20°C | ≥ 4 years | [7] |
| -20°C (Freezer) | Up to 3 years | [1][9] |
| Refrigerator | Up to 2 years | [1] |
| Note: Always protect from light.[1] |
Table 2: Stability of Reconstituted this compound Solutions
| Solvent | Storage Temperature | Reported Stability Duration | Source(s) |
| Bacteriostatic Water | 2-8°C (Refrigerated) | 6 weeks | [1] |
| Not Specified | -20°C | 1 month | [4] |
| Not Specified | -80°C | 6 months | [4] |
| DMSO | 4°C | 2 weeks | [11] |
| DMSO | -80°C | 6 months | [11] |
| DMSO | -80°C | 1 year | [9] |
| Note: Protect reconstituted solutions from light and avoid repeated freeze-thaw cycles.[1][3][4] |
Table 3: Solubility of this compound
| Solvent | Reported Solubility | Source(s) |
| Water | > 50 mg/mL | [8] |
| H₂O | 66.67 mg/mL (adjust pH to 8 with NH₃·H₂O) | [4] |
| DMSO | ≥ 34 mg/mL | [4][9] |
| DMSO | ~5 mg/mL | [7] |
| 0.1 M NaOH | ≥ 50 mg/mL | [4] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Cloudy or Precipitated Solution After Reconstitution | - Incomplete dissolution.- Exceeded solubility limit for the chosen solvent/temperature.- Peptide degradation or aggregation. | - Ensure the powder is fully dissolved by gently swirling or rolling the vial. Avoid vigorous shaking.[3]- Confirm your final concentration is within the known solubility limits (see Table 3).- Consider sterile filtration through a 0.22 μm filter if appropriate for your application.[4] |
| Loss of Biological Activity in Chronic Study | - Degradation due to improper storage (temperature fluctuations, light exposure).- Repeated freeze-thaw cycles of the stock solution.- Chemical degradation over time in solution (e.g., hydrolysis, oxidation). | - Review storage procedures. Ensure consistent refrigeration or freezing and protection from light.[1]- Always prepare single-use aliquots to avoid freeze-thaw damage.[4][10]- For very long-term studies, consider preparing fresh solutions from lyophilized powder periodically. |
| Variable Experimental Results | - Inconsistent peptide concentration due to improper mixing or precipitation.- Degradation of the working solution during the experiment. | - Vortex gently before making dilutions from a stock solution to ensure homogeneity.- Prepare working solutions fresh for each experiment from a properly stored stock aliquot.- Perform a stability check on your specific formulation and experimental conditions if high variability persists. |
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro/In Vivo Studies
Objective: To prepare a sterile stock solution of this compound from lyophilized powder.
Materials:
-
Vial of lyophilized this compound
-
Sterile, pyrogen-free diluent (e.g., Bacteriostatic Water for Injection, sterile Phosphate-Buffered Saline (PBS), or DMSO)
-
Sterile syringes and needles
-
Alcohol swabs
-
Sterile, polypropylene microcentrifuge tubes for aliquots
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of diluent required to achieve the desired stock concentration. For example, to make a 4 mg/mL stock from a 16 mg vial, you would need 4.0 mL of diluent.
-
Wipe the rubber stopper of the this compound vial and the diluent vial with an alcohol swab.
-
Using a sterile syringe, draw up the calculated volume of diluent.
-
Slowly inject the diluent into the this compound vial, directing the stream against the inner wall of the vial to avoid foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously. [3]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If storing for long-term use, immediately dispense the stock solution into single-use aliquots in sterile polypropylene tubes.
-
Label the aliquots clearly with the peptide name, concentration, and date.
-
Store the aliquots at the appropriate temperature (-20°C or -80°C) and protect them from light.[4][10]
Protocol 2: General Method for Assessing Peptide Stability by RP-HPLC
Objective: To quantify the amount of intact peptide remaining in a solution over time to determine its stability under specific storage conditions. This is a general protocol, and specific parameters may need optimization.
Methodology:
-
Sample Preparation:
-
Prepare this compound solutions in the desired buffer or formulation at the target concentration.
-
Dispense samples into appropriate vials for each time point and storage condition (e.g., 5°C, 25°C, 40°C).
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve a vial from each storage condition.
-
-
RP-HPLC Analysis:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient appropriate for eluting the peptide, for example, from 5% B to 95% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Injection Volume: 20-100 µL.
-
-
Data Analysis:
-
At time zero (T=0), identify the peak corresponding to intact this compound and determine its retention time and peak area.
-
For each subsequent time point, analyze the chromatogram and measure the peak area of the intact peptide.
-
Calculate the percentage of intact peptide remaining relative to the T=0 sample: (% Remaining) = (Area at Time T) / (Area at Time 0) * 100.
-
Plot the percentage of remaining peptide against time for each storage condition to determine the degradation rate and calculate the shelf-life or half-life.
-
Visualizations
Caption: this compound signaling pathway via the Innate Repair Receptor.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for loss of this compound activity.
References
- 1. happyhormonesmd.com [happyhormonesmd.com]
- 2. This compound/ARA290 peptide [novoprolabs.com]
- 3. peptidedosages.com [peptidedosages.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicalantiaging.com [medicalantiaging.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. iscabiochemicals.com [iscabiochemicals.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Research Peptides for Sale Online - Buy Peptides (100% USA Made) [biolongevitylabs.com]
- 11. ARA-290(this compound) Datasheet DC Chemicals [dcchemicals.com]
How to avoid artifacts in microscopy when evaluating Cibinetide effects
Welcome to the technical support center for researchers evaluating the effects of Cibinetide using microscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid common artifacts and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your microscopy experiments with this compound.
Q1: I'm observing high background fluorescence in my immunofluorescence images when staining for neuronal markers after this compound treatment. What could be the cause and how can I fix it?
A1: High background fluorescence is a common artifact that can obscure your specific signal. Here are the likely causes and solutions:
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Autofluorescence: Tissues and cells have endogenous molecules (e.g., NADH, collagen, lipofuscin) that fluoresce naturally. Aldehyde-based fixatives like paraformaldehyde (PFA) can also induce autofluorescence.[1][2]
-
Troubleshooting:
-
Fixation: Use the lowest effective concentration of PFA and the shortest fixation time necessary to preserve morphology.[2] Consider alternative fixatives like chilled methanol or ethanol, especially for cell surface markers.[2]
-
Quenching: After fixation, quench autofluorescence using reagents like sodium borohydride or commercially available solutions.[1][2]
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Spectral Separation: Choose fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647), as autofluorescence is often more prominent in the blue and green channels.[1][3]
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Perfusion: If working with tissue sections, perfuse with PBS before fixation to remove red blood cells, which are a significant source of autofluorescence due to heme.[1][2]
-
-
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding to off-target sites.
-
Troubleshooting:
-
Blocking: Increase the concentration or duration of your blocking step. Use a blocking solution containing normal serum from the same species as your secondary antibody.[4] A common and effective blocker is 5% Bovine Serum Albumin (BSA).[5]
-
Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes specific signal while minimizing background.
-
Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[5]
-
Controls: Always include a secondary antibody-only control (omit the primary antibody) to check for non-specific binding of the secondary antibody.[6]
-
-
Q2: My neurite outgrowth assay results are inconsistent. What are the potential artifacts affecting the quantification of this compound-induced neurite elongation?
A2: Inconsistent neurite outgrowth results can stem from several factors related to both the experimental setup and the imaging process.
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Cell Culture Conditions:
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Inconsistent Seeding Density: Uneven cell plating can lead to variability in neurite growth.
-
Troubleshooting: Ensure a single-cell suspension before plating and allow cells to settle evenly before incubation. Use automated cell counters for accurate cell density determination.
-
-
Suboptimal Culture Medium: The composition of the culture medium can significantly impact neuronal health and neurite extension.
-
Troubleshooting: Optimize serum concentrations and ensure the freshness of neurotrophic factors.
-
-
-
Image Acquisition and Analysis:
-
Out-of-Focus Images: Inaccurate focus can lead to incorrect neurite tracing and length measurements.[7]
-
Troubleshooting: Utilize automated focusing systems on your microscope. For high-content screening, implement quality control steps to exclude out-of-focus images from the analysis.[7]
-
-
Subjectivity in Manual Tracing: Manual measurement of neurite length can be subjective and prone to user bias.
-
Phototoxicity in Live-Cell Imaging: Prolonged exposure to high-intensity light during live-cell imaging can damage neurons and inhibit neurite outgrowth.
-
Q3: I am trying to quantify the phosphorylation of proteins like IRAK-1 or STAT3 in response to this compound using immunofluorescence, but the signal is weak and variable. What could be wrong?
A3: Quantifying protein phosphorylation by immunofluorescence can be challenging due to the transient nature of this post-translational modification.
-
Sample Preparation:
-
Phosphatase Activity: Endogenous phosphatases can dephosphorylate your target protein during sample preparation, leading to signal loss.
-
Troubleshooting: It is crucial to work quickly and on ice. Include phosphatase inhibitors in all your lysis and wash buffers.
-
-
Fixation and Permeabilization: Harsh fixation or permeabilization can mask the phospho-epitope, preventing antibody binding.
-
Troubleshooting: Optimize your fixation and permeabilization protocol. Sometimes a milder fixation with PFA followed by a gentle permeabilization with a low concentration of Triton X-100 or saponin is effective.[1]
-
-
-
Antibody and Staining:
-
Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of the protein and has been validated for immunofluorescence.
-
Troubleshooting: Always include a positive control (e.g., cells treated with a known activator of the pathway) and a negative control (e.g., cells treated with a phosphatase) to validate your antibody and staining protocol.
-
-
Signal Amplification: The levels of phosphorylated proteins can be low.
-
Troubleshooting: Consider using a signal amplification system, such as tyramide signal amplification (TSA), to enhance the fluorescence signal.
-
-
Q4: I am observing photobleaching in my fluorescence microscopy experiments, making it difficult to capture high-quality images of this compound's effects. How can I minimize this?
A4: Photobleaching is the irreversible destruction of fluorophores upon exposure to excitation light, leading to signal loss.[11]
-
Image Acquisition Settings:
-
Reduce Light Exposure: Minimize the time your sample is exposed to the excitation light.[13][14] Use transmitted light to locate the region of interest before switching to fluorescence.[13]
-
Lower Light Intensity: Use the lowest possible light intensity that still provides a good signal-to-noise ratio.[11][14] Neutral density filters can be used to reduce illumination intensity.[11]
-
-
Reagents and Fluorophores:
-
Antifade Reagents: Use a mounting medium containing an antifade reagent (e.g., VECTASHIELD, ProLong Gold) to protect your fluorophores from photobleaching.[8][11][13]
-
Choose Photostable Fluorophores: Some fluorophores are inherently more resistant to photobleaching than others. Modern dyes like the Alexa Fluor series are generally more photostable than older dyes like FITC.[13][14]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the effects of this compound.
Table 1: Effect of this compound on Corneal Nerve Fiber Area (CNFA) and Regenerating Intraepidermal Nerve Fibers (GAP-43+) in Patients with Sarcoidosis-Associated Small Nerve Fiber Loss [1]
| Treatment Group | Placebo-Corrected Mean Change from Baseline in CNFA (μm²) at Day 28 (95% CI) | P-value vs. Placebo | Change in GAP-43+ Fiber Length (μm/mm²) | P-value vs. Placebo |
| This compound 1 mg/day | 109 (-429, 647) | - | - | - |
| This compound 4 mg/day | 697 (159, 1236) | 0.012 | +1730.8 ± 658 | 0.035 |
| This compound 8 mg/day | 431 (-130, 992) | - | - | - |
| Placebo | - | - | -333.5 ± 645 | - |
Data from a Phase 2b, 28-day, randomized, double-blind, placebo-controlled trial.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.
Protocol 1: In Vitro Neurite Outgrowth Assay
This protocol is adapted from standard neurite outgrowth assay methodologies and can be used to quantify the effect of this compound on neurite elongation.[5][14][15][16][17]
1. Cell Culture and Plating: a. Culture a suitable neuronal cell line (e.g., PC12, SH-SY5Y, or primary neurons) in appropriate growth medium. b. Plate cells in 96- or 384-well plates coated with an appropriate substrate (e.g., poly-L-lysine and laminin) at a density that allows for individual neurite visualization and tracing. c. Allow cells to adhere for at least 24 hours before treatment.
2. This compound Treatment: a. Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS). b. Dilute the this compound stock solution in culture medium to the desired final concentrations. Include a vehicle-only control. c. Replace the culture medium in the wells with the medium containing the different concentrations of this compound or vehicle. d. Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
3. Fixation and Staining: a. After the incubation period, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature. b. Gently wash the cells three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. d. Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature. e. Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C. f. Wash the cells three times with PBS. g. Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature in the dark. h. Wash the cells three times with PBS.
4. Image Acquisition and Analysis: a. Acquire images using a high-content imaging system or a fluorescence microscope. b. Use automated image analysis software to quantify neurite outgrowth. Key parameters to measure include:
- Total neurite length per neuron
- Number of primary neurites per neuron
- Number of branch points per neuron
- Length of the longest neurite
Protocol 2: Immunofluorescence Staining for GAP-43
This protocol is designed for the visualization and quantification of Growth Associated Protein-43 (GAP-43), a marker for nerve regeneration, in neuronal cells treated with this compound.[1][17][18]
1. Cell Culture and Treatment: a. Follow steps 1a-2d from Protocol 1.
2. Fixation and Permeabilization: a. Fix cells with 4% PFA in PBS for 15 minutes at room temperature. b. Wash three times with PBS. c. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Blocking and Antibody Incubation: a. Wash three times with PBS. b. Block with 10% normal goat serum in PBS for 1 hour at room temperature. c. Incubate with a primary antibody against GAP-43 overnight at 4°C. d. Wash three times with PBS. e. Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature in the dark. f. Wash three times with PBS.
4. Mounting and Imaging: a. Mount coverslips onto microscope slides using an antifade mounting medium. b. Acquire images using a confocal or fluorescence microscope.
5. Quantification: a. Measure the fluorescence intensity of GAP-43 staining within the neurites using image analysis software. b. Normalize the GAP-43 intensity to the length of the neurite or the cell body area.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the evaluation of this compound's effects.
Caption: Workflow for assessing this compound's effect on neurite outgrowth.
Caption: this compound's proposed signaling pathway through the IRR.
Caption: A logical approach to troubleshooting high background fluorescence.
References
- 1. The Neuronal Growth-Associated Protein GAP-43 Interacts with Rabaptin-5 and Participates in Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. mdpi.com [mdpi.com]
- 5. A specific STAT3-binding peptide exerts antiproliferative effects and antitumor activity by inhibiting STAT3 phosphorylation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of STAT3 through combined SRC and EGFR signaling drives resistance to a mitotic kinesin inhibitor in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An unstable variant of GAP43 leads to neurodevelopmental deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 11. agilent.com [agilent.com]
- 12. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A low-cost microwell device for high-resolution imaging of neurite outgrowth in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A method for the quantitative analysis of nerve growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sartorius.com [sartorius.com]
- 16. evotec.com [evotec.com]
- 17. researchgate.net [researchgate.net]
- 18. Immunohistochemical localization of GAP-43 in rat and human sympathetic nervous system--effects of aging and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tissue Harvesting and Processing for Cibinetide-Treated Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing tissue harvesting and processing of samples treated with Cibinetide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow with this compound-treated samples.
Issue 1: Inconsistent or Weak Signal in Western Blotting for Phosphorylated Signaling Proteins (e.g., pSTAT5, pAkt)
Possible Causes and Solutions
| Possible Cause | Solution |
| Rapid dephosphorylation post-harvest | Immediately snap-freeze tissues in liquid nitrogen upon harvesting. Use lysis buffers containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate). Keep samples on ice at all times during processing. |
| Low protein yield or degradation | Use a lysis buffer optimized for the target protein's cellular localization. Always include protease inhibitors in the lysis buffer. Ensure the sample has not undergone repeated freeze-thaw cycles.[1] |
| Suboptimal antibody performance | Use a primary antibody validated for Western Blotting. Titrate the primary antibody to determine the optimal concentration. Increase the incubation time (e.g., overnight at 4°C).[2] |
| Inefficient protein transfer | Verify successful transfer by staining the membrane with Ponceau S. For low molecular weight proteins, consider using a smaller pore size membrane (e.g., 0.2 µm) and optimizing transfer time to prevent over-transfer.[3][4] |
Issue 2: High Background or Non-Specific Staining in Immunohistochemistry (IHC)
Possible Causes and Solutions
| Possible Cause | Solution |
| Endogenous peroxidase activity | Quench endogenous peroxidase activity by incubating tissue sections in a 3% hydrogen peroxide solution before primary antibody incubation.[5] |
| Non-specific antibody binding | Use a blocking buffer appropriate for the primary antibody host species (e.g., normal goat serum for a goat-raised secondary antibody). Increase the duration and number of wash steps.[5] |
| Primary or secondary antibody concentration too high | Titrate both primary and secondary antibodies to find the optimal dilution that maximizes specific signal and minimizes background. |
| Fixation artifacts | Optimize fixation time. Over-fixation can mask antigens, while under-fixation can lead to poor tissue morphology and non-specific staining. Consider antigen retrieval methods (heat-induced or enzymatic) to unmask epitopes.[6] |
Issue 3: Degraded or Low-Yield RNA from Tissues
Possible Causes and Solutions
| Possible Cause | Solution |
| RNase contamination | Use RNase-free reagents and consumables. Work in a designated clean area. Wear gloves and change them frequently. |
| Inefficient tissue disruption and homogenization | Use a method appropriate for the tissue type (e.g., bead beating, rotor-stator homogenizer). Ensure complete homogenization to release all cellular contents. |
| Delayed tissue processing | Process fresh tissues immediately upon collection. Alternatively, stabilize tissues in an RNA stabilization reagent or snap-freeze in liquid nitrogen and store at -80°C. |
| Presence of inhibitors | Some tissues are rich in PCR inhibitors. Ensure the RNA purification kit used is effective at removing these contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for harvesting tissues treated with this compound to preserve the integrity of the drug and its downstream signaling molecules?
A1: To preserve the integrity of this compound and its induced signaling pathways, tissues should be harvested as rapidly as possible to minimize post-mortem changes. Immediately upon excision, tissues should be snap-frozen in liquid nitrogen and stored at -80°C until further processing. This method effectively halts enzymatic activity, including phosphatases and proteases, which can degrade phosphorylated signaling proteins and the peptide therapeutic itself.
Q2: Are there any specific considerations for choosing a lysis buffer for protein extraction from this compound-treated tissues?
A2: Yes, the choice of lysis buffer is critical. For analyzing the phosphorylation status of proteins in the this compound signaling pathway (e.g., JAK2, STAT5, Akt), it is imperative to use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors. A common choice is a RIPA buffer with added inhibitors. The buffer should be chilled, and all subsequent protein extraction steps should be performed on ice or at 4°C to maintain the integrity of the phosphoproteins.
Q3: How can I optimize my Western blot to detect the Innate Repair Receptor (IRR) components (EPOR and CD131)?
A3: Detecting membrane receptors like EPOR and CD131 can be challenging due to their relatively low abundance. To optimize detection:
-
Enrich for membrane proteins: Use a membrane protein extraction kit to enrich your sample for the target proteins.
-
Antibody selection: Use antibodies that have been validated for Western blotting and are specific for the target receptors.
-
Positive controls: Use a cell line known to express high levels of EPOR and CD131 as a positive control to validate your antibody and protocol.
-
Loading amount: Increase the amount of total protein loaded per lane (e.g., 30-50 µg).
Q4: What is the expected subcellular localization of activated signaling molecules downstream of this compound treatment in IHC experiments?
A4: Upon activation of the IRR by this compound, you can expect to see changes in the subcellular localization of key signaling proteins. For example, STAT5 will translocate from the cytoplasm to the nucleus upon phosphorylation. Therefore, in your IHC experiments on this compound-treated tissues, you should look for an increase in nuclear staining for pSTAT5 compared to untreated controls.
Q5: Can this compound treatment interfere with RNA extraction or downstream applications like qPCR?
A5: There is no direct evidence to suggest that this compound, as a peptide, interferes with standard RNA extraction protocols. However, the downstream anti-inflammatory effects of this compound could alter the gene expression profile of the tissue. When designing qPCR experiments, it is important to select stable housekeeping genes that are not affected by the treatment. It is recommended to validate your reference genes for the specific tissue and treatment conditions.
Experimental Protocols & Methodologies
Protocol 1: Western Blotting for Phosphorylated STAT5
-
Protein Extraction: Homogenize snap-frozen tissue samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total STAT5.
Protocol 2: Immunohistochemistry for Nuclear Translocation of pSTAT5
-
Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin for 24 hours. Process and embed in paraffin. Cut 5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Permeabilization and Blocking: Permeabilize sections with 0.2% Triton X-100 in PBS for 10 minutes. Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Washing: Wash sections three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI. Mount coverslips using an anti-fade mounting medium.
-
Imaging: Visualize sections using a fluorescence microscope.
Visualizations
Caption: this compound signaling through the Innate Repair Receptor (IRR).
Caption: Recommended experimental workflow for this compound-treated samples.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 6. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating the Neuroprotective Effects of Cibinetide in Primary Neuron Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective peptide Cibinetide with other established neuroprotective agents, namely Erythropoietin (EPO) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). The information presented is based on available preclinical data from primary neuron cultures to assist in the evaluation of this compound's therapeutic potential.
Executive Summary
This compound, a synthetic 11-amino acid peptide derived from the helix-B domain of EPO, is designed to exert tissue-protective effects without the hematopoietic side effects associated with its parent molecule.[1] It selectively activates the Innate Repair Receptor (IRR), a heterodimer of the EPO receptor (EPOR) and the β-common receptor (CD131), to initiate anti-inflammatory and pro-survival signaling cascades.[2][3] This guide summarizes the current understanding of this compound's neuroprotective mechanisms and compares its potential efficacy with EPO and PACAP based on in vitro studies in primary neuron cultures. While direct comparative quantitative data for this compound in these specific models is emerging, this guide consolidates available data to provide a framework for its evaluation.
Comparative Data on Neuroprotective Agents
The following table summarizes the neuroprotective effects of this compound, EPO, and PACAP in primary neuron cultures based on available literature. It is important to note that the experimental conditions may vary between studies, and direct head-to-head comparisons are limited.
| Agent | Neuron Type | Insult | Assay | Key Findings | Reference |
| This compound (ARA-290) | - | - | - | Preclinical models show neuroprotective and neurotrophic effects.[2] Reduces inflammatory cytokines.[4] In vivo studies show reversal of neuronal dystrophy.[2] | [2][4] |
| Erythropoietin (EPO) | Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Apoptosis Rate (Flow Cytometry) | Dose-dependently decreased OGD-induced apoptosis.[5] | [5] |
| Hippocampal Slices | NMDA Excitotoxicity | Propidium Iodide Uptake | Reduced neuronal cell death.[4][6] | [4][6] | |
| PACAP | Cerebellar Granule Neurons | Potassium Deprivation | DNA Fragmentation | Increased neuronal survival in a dose-dependent manner.[1][7] | [1][7] |
| Cerebellar Granule Neurons | Oxidative Stress (H2O2) | Cell Viability | Inhibited hydrogen peroxide-evoked cell death.[8] | [8] |
Signaling Pathways
The neuroprotective effects of this compound, EPO, and PACAP are mediated by distinct signaling pathways.
This compound Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Frontiers | Neuroprotective Potential of Pituitary Adenylate Cyclase Activating Polypeptide in Retinal Degenerations of Metabolic Origin [frontiersin.org]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. Erythropoietin in neuroprotection - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Cibinetide and Alpha-Lipoic Acid for the Promotion of Nerve Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral nerve injury and neuropathy represent significant clinical challenges with limited therapeutic options that promote nerve regeneration. This guide provides a detailed, objective comparison of two promising therapeutic agents, cibinetide and alpha-lipoic acid, for their potential to foster nerve repair. While no direct comparative studies have been identified, this document synthesizes the available preclinical and clinical evidence for each compound, focusing on their mechanisms of action, experimental data, and relevant signaling pathways.
Mechanism of Action
This compound: Activating the Innate Repair Receptor
This compound is a synthetic 11-amino acid peptide that selectively binds to and activates the Innate Repair Receptor (IRR).[1][2][3] The IRR is a heterodimer of the erythropoietin receptor (EPOR) and the β-common receptor (CD131), which is upregulated in response to tissue injury and inflammation.[4][5] Activation of the IRR by this compound initiates a signaling cascade that promotes tissue protection and repair. This pathway is distinct from the classical EPOR signaling that stimulates red blood cell production, thus avoiding erythropoietic side effects.[2] The downstream signaling of the IRR involves the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription (STAT) pathway, leading to the transcription of genes involved in anti-inflammatory and pro-reparative processes.[6]
Alpha-Lipoic Acid: A Multifaceted Antioxidant and Signaling Modulator
Alpha-lipoic acid (ALA) is a naturally occurring antioxidant that has been extensively studied for its neuroprotective effects, particularly in diabetic neuropathy.[7] Its primary mechanism is attributed to its potent antioxidant properties, including the scavenging of reactive oxygen species and the regeneration of other endogenous antioxidants like glutathione and vitamins C and E.[7] Beyond its direct antioxidant activity, ALA modulates key signaling pathways involved in inflammation and cellular stress responses. It has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and activate the Nrf2 (nuclear factor erythroid 2-related factor 2) antioxidant response element pathway, which upregulates the expression of protective antioxidant enzymes.[7][8][9][10][11]
Signaling Pathways
Caption: this compound Signaling Pathway.
Caption: Alpha-Lipoic Acid Signaling Pathways.
Preclinical Evidence for Nerve Regeneration
This compound
Preclinical studies have demonstrated the neuroprotective and neuroregenerative effects of this compound in various models of nerve injury.[1] These studies have shown that this compound can reduce neuropathic pain and promote the regeneration of small nerve fibers.[1]
Alpha-Lipoic Acid
ALA has been investigated in several preclinical models of nerve injury, most notably the sciatic nerve crush injury model in rats.[12][13][14][15] These studies have shown that ALA administration can improve functional recovery, as measured by the sciatic functional index, and promote histological signs of nerve regeneration, including increased axon diameter and myelin thickness.[15]
Clinical Evidence for Nerve Regeneration
This compound
The most robust clinical evidence for this compound's nerve regenerative properties comes from a Phase 2b trial in patients with sarcoidosis-associated small nerve fiber neuropathy.[3][16]
Table 1: Clinical Trial Data for this compound in Sarcoidosis-Associated Small Nerve Fiber Neuropathy
| Outcome Measure | Dosage | Treatment Duration | Result | p-value |
| Change in Corneal Nerve Fiber Area (CNFA) | 4 mg/day (subcutaneous) | 28 days | +697 µm² (placebo-corrected mean change)[16] | 0.012[16] |
| Change in Regenerating Intraepidermal Fibers (GAP-43+) | 4 mg/day (subcutaneous) | 28 days | Increased[16] | 0.035[16] |
| Pain Intensity (in patients with moderate-severe pain) | 4 mg/day (subcutaneous) | 28 days | Clinically meaningful decrease[16] | 0.157[16] |
Alpha-Lipoic Acid
Numerous clinical trials have evaluated the efficacy of ALA in treating diabetic peripheral neuropathy. The outcomes are often focused on symptom improvement and changes in nerve conduction studies.
Table 2: Summary of Key Clinical Trial Data for Alpha-Lipoic Acid in Diabetic Neuropathy
| Trial | Dosage & Administration | Treatment Duration | Key Findings |
| ALADIN I | 600 mg/day (intravenous) | 3 weeks | Significant reduction in Total Symptom Score (TSS) compared to placebo.[15] |
| SYDNEY 2 | 600 mg/day (oral) | 5 weeks | Significant improvement in TSS and Neuropathy Impairment Score (NIS).[3] |
| NATHAN 1 | 600 mg/day (oral) | 4 years | Clinically meaningful improvement and prevention of progression of neuropathic impairments (NIS).[17] |
Experimental Protocols
This compound: Phase 2b Clinical Trial (NCT02039687)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 64 patients with sarcoidosis-associated painful small nerve fiber neuropathy.
-
Intervention: Daily subcutaneous injections of this compound (1, 4, or 8 mg) or placebo for 28 days.[18]
-
Primary Endpoint: Change in corneal nerve fiber area (CNFA) from baseline to day 28, assessed by corneal confocal microscopy (CCM).[16]
-
Secondary Endpoints: Change in regenerating intraepidermal nerve fibers (GAP-43+), pain severity, and functional capacity.[16]
-
Corneal Confocal Microscopy (CCM): A non-invasive imaging technique used to visualize and quantify the density and morphology of corneal nerves.[6][19][20]
Caption: this compound Phase 2b Trial Workflow.
Alpha-Lipoic Acid: Sciatic Nerve Crush Injury Model
-
Animal Model: Wistar rats.
-
Injury Model: The sciatic nerve is exposed and crushed with a hemostatic clamp for a defined period (e.g., 30 seconds).
-
Intervention: Intraperitoneal or oral administration of ALA at various doses (e.g., 50-100 mg/kg/day) for a specified duration.[12][13][15]
-
Outcome Measures:
-
Functional Assessment: Sciatic Functional Index (SFI) calculated from walking track analysis.
-
Electrophysiology: Measurement of nerve conduction velocity (NCV) and amplitude.[21][22][23][24]
-
Histology: Morphometric analysis of nerve fibers (axon diameter, myelin sheath thickness) from nerve biopsies.
-
Caption: ALA Preclinical Experimental Workflow.
Discussion and Future Directions
Both this compound and alpha-lipoic acid have demonstrated potential in promoting nerve regeneration through distinct yet complementary mechanisms. This compound's targeted activation of the IRR represents a novel, disease-modifying approach, with clinical data supporting its ability to regenerate small nerve fibers. Alpha-lipoic acid, with its well-established antioxidant and anti-inflammatory properties, has a larger body of clinical evidence, primarily in the context of symptomatic relief and slowing the progression of diabetic neuropathy.
A significant gap in the current literature is the absence of head-to-head comparative studies. Future preclinical research should aim to directly compare the efficacy of these two agents in standardized models of nerve injury. Furthermore, long-term clinical trials for this compound are needed to confirm its promising early-phase results and to evaluate its efficacy in a broader range of neuropathic conditions. For alpha-lipoic acid, further research could focus on optimizing delivery methods to enhance its bioavailability and therapeutic effects on nerve regeneration.
References
- 1. medicalantiaging.com [medicalantiaging.com]
- 2. swolverine.com [swolverine.com]
- 3. stopsarcoidosis.org [stopsarcoidosis.org]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Alpha-Lipoic Acid as an Antioxidant Strategy for Managing Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alphalipoic Acid Prevents Oxidative Stress and Peripheral Neuropathy in Nab-Paclitaxel-Treated Rats through the Nrf2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. α-Lipoic acid alleviates pentetrazol-induced neurological deficits and behavioral dysfunction in rats with seizures via an Nrf2 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. The effect of Alpha-Lipoic Acid on nerve tissue healing after sciatic nerve crush injury in rats | Annals of Medical Research [bibliomed.org]
- 13. Intraperitoneal Alpha-Lipoic Acid to prevent neural damage after crush injury to the rat sciatic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of alpha-lipoic acid on nerve tissue healing after sciatic nerve crush injury in rats | Annals of Medical Research [annalsmedres.org]
- 15. The Effect of Alpha Lipoic Acid on the Recovery of Sciatic Nerve Injury in Rats: A Prospective Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Improves Corneal Nerve Fiber Abundance in Patients With Sarcoidosis-Associated Small Nerve Fiber Loss and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Role of the JAK/STAT signaling pathway in regulation of innate immunity in neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using Corneal Confocal Microscopy to Identify Therapeutic Agents for Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ijcrar.com [ijcrar.com]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Peripheral neuropathy - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
Cross-Validation of Cibinetide's Mechanism of Action: A Comparative Guide for Researchers
An Objective Analysis of Cibinetide's Performance Across Diverse Cell Lines
Introduction
This compound, also known as ARA 290, is a synthetic 11-amino acid peptide derived from the helix-B domain of erythropoietin (EPO).[1] Unlike its parent molecule, this compound has been engineered to selectively exert tissue-protective and anti-inflammatory effects without stimulating erythropoiesis, thereby avoiding the hematological side effects associated with EPO therapy.[1][2] This guide provides a comparative analysis of this compound's mechanism of action across different cell lines, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this promising therapeutic candidate.
Mechanism of Action of this compound
This compound's therapeutic effects are mediated through its specific interaction with the Innate Repair Receptor (IRR), a heteroreceptor complex formed by the EPO receptor (EPOR) and the β-common receptor (CD131).[1][3] This receptor is typically expressed in tissues under stress or injury.[1] Upon binding to the IRR, this compound triggers a signaling cascade primarily through the Janus kinase 2 (JAK2) pathway.[4] Activation of JAK2 leads to a series of downstream events that collectively contribute to the attenuation of inflammatory responses and the promotion of tissue repair. Key downstream effects include the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), a reduction in oxidative stress, and the inhibition of apoptosis.[1][3][5][6]
Cross-Validation in Different Cell Lines
The therapeutic potential of this compound is being explored in a variety of conditions, including those affecting the nervous, immune, and vascular systems. The following sections summarize the available data on its effects in different cell types.
Immune Cells (Macrophages)
Quantitative data from a study on bone marrow-derived macrophages (BMDMs) demonstrates this compound's potent anti-inflammatory effects. In this study, BMDMs were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. This compound was found to significantly inhibit the production of several key pro-inflammatory cytokines.
| Cytokine | Treatment Condition | Concentration (pg/mL) | % Inhibition |
| TNF-α | LPS + Vehicle | ~3500 | - |
| LPS + this compound (2 pmol/mL) | ~2000 | ~43% | |
| IL-1β | LPS + Vehicle | ~150 | - |
| LPS + this compound (2 pmol/mL) | ~75 | ~50% | |
| IL-6 | LPS + Vehicle | ~6000 | - |
| LPS + this compound (2 pmol/mL) | ~3000 | ~50% | |
| Ccl2 | LPS + Vehicle | ~1200 | - |
| LPS + this compound (2 pmol/mL) | ~600 | ~50% | |
| Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[1] |
Neuronal Cells
Endothelial Cells
This compound has shown protective effects on endothelial cells, which are crucial for vascular integrity. In experimental models of diabetic retinopathy, this compound has been observed to reduce vascular leakage and protect against retinal blood vessel degeneration.[3] These findings suggest that this compound may have a direct effect on endothelial cells, potentially by preserving endothelial cell function and preventing apoptosis. However, specific quantitative data on the modulation of signaling pathways, such as JAK2 phosphorylation, in endothelial cell lines treated with this compound is not yet available in the published literature.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.
Western Blotting for Phosphorylated JAK2
This protocol is designed to detect the phosphorylation of JAK2, a key event in the this compound signaling pathway.
-
Cell Culture and Treatment: Plate cells (e.g., endothelial cells, macrophages) in appropriate culture dishes and grow to 70-80% confluency. Starve cells in serum-free medium for 4-6 hours. Treat cells with this compound at various concentrations and time points. Include a positive control (e.g., a known JAK2 activator) and a negative control (vehicle).
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with 4x Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated JAK2 (e.g., anti-p-JAK2 Tyr1007/1008) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JAK2.
Immunoprecipitation of the EPOR/CD131 Receptor Complex
This protocol aims to confirm the interaction between the EPO receptor and CD131, which form the Innate Repair Receptor.
-
Cell Culture and Lysis: Grow cells to high density and lyse them in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Pre-clearing the Lysate: Add protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody against one of the target proteins (e.g., anti-EPOR) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with rotation.
-
Capture of Immune Complex: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complex from the beads by adding Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other target protein (e.g., anti-CD131) to confirm the co-immunoprecipitation.
NF-κB Activation Assay (Translocation)
This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in the inflammatory signaling pathway.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with an inflammatory stimulus (e.g., LPS) with or without this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the NF-κB p65 subunit for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining: Stain the cell nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Conclusion
This compound demonstrates a clear mechanism of action through the activation of the Innate Repair Receptor and the JAK2 signaling pathway, leading to significant anti-inflammatory effects. Quantitative data in macrophages confirms its ability to potently inhibit the production of key pro-inflammatory cytokines. While qualitative evidence strongly suggests neuroprotective and endothelial-protective effects, a notable gap exists in the literature regarding direct, quantitative comparative data in these cell lines. Further research is warranted to generate this data to fully elucidate the cell-specific nuances of this compound's mechanism of action and to further validate its therapeutic potential across a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. rawamino.com [rawamino.com]
- 3. academicchemlab.com [academicchemlab.com]
- 4. The Therapeutic Potential of Naturally Occurring Peptides in Counteracting SH-SY5Y Cells Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endotoxin-activated microglia injure brain derived endothelial cells via NF-κB, JAK-STAT and JNK stress kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Cibinetide's Therapeutic Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic effects of Cibinetide (also known as ARA-290) as observed across different clinical trials. The data presented here is intended to help assess the reproducibility of this compound's performance in various disease models.
This compound is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1] It is designed to selectively activate the Innate Repair Receptor (IRR) to provide tissue-protective, anti-inflammatory, and neuroprotective benefits without the hematopoietic side effects associated with EPO.[2][3] This guide summarizes key quantitative data from separate clinical investigations to evaluate the consistency of this compound's therapeutic effects.
Quantitative Data Comparison
The following tables summarize the primary outcomes from three key clinical trials investigating this compound in different patient populations. These studies were selected to represent a diversity of therapeutic applications and research teams.
Table 1: Nerve Regeneration and Functional Improvement in Sarcoidosis-Associated Small Nerve Fiber Loss (Culver et al., 2017)
| Outcome Measure | Placebo (n=16) | This compound 1 mg/day (n=16) | This compound 4 mg/day (n=16) | This compound 8 mg/day (n=16) |
| Change in Corneal Nerve Fiber Area (CNFA) at Day 28 (μm²) | - | 109 (95% CI: -429, 647) | 697 (95% CI: 159, 1236; P=0.012) | 431 (95% CI: -130, 992) |
| Change in Regenerating Intraepidermal Nerve Fibers (GAP-43+) at Day 28 | No significant change | Not reported | Increased (P=0.035) | Not reported |
| Change in 6-Minute Walk Test (6MWT) Distance at Day 28 (meters) | 1.2 | 19.3 | 17.7 | 18.2 |
| Pain Intensity Reduction in Patients with Moderate-Severe Pain at Day 28 | Significant improvement | Significant improvement | Clinically meaningful placebo-corrected decrease (P=0.157) | Significant improvement |
Data represents placebo-corrected mean change from baseline unless otherwise noted. This was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial with a 28-day treatment period.
Table 2: Ocular Health in Diabetic Macular Edema (Lois et al., 2020)
| Outcome Measure | This compound 4 mg/day (n=8) |
| Mean Change in Best Corrected Visual Acuity (BCVA) at Week 12 | -2.9 (± 5.0) |
| Mean Change in Central Retinal Thickness (CRT) at Week 12 (microns) | 10 (± 94.6) |
| Mean Change in Central Retinal Sensitivity at Week 12 (dB) | -0.53 (± 1.9) |
| Mean Change in NEI VFQ-25 Composite Score at Week 12 | 2.7 (± 3.1) |
Data represents the mean change from baseline ± standard deviation. This was a Phase 2, open-label, exploratory trial with a 12-week treatment period. While primary endpoints for vision and retinal thickness were not met for the group, some individual participants showed improvements, and a positive signal was observed in the patient-reported visual function questionnaire (NEI VFQ-25).
Table 3: Metabolic Control and Neuropathic Symptoms in Type 2 Diabetes (Brines et al., 2015)
| Outcome Measure | Key Findings |
| Metabolic Control | Significant improvements in Hemoglobin A1c (HbA1c) and lipid profiles. |
| Neuropathic Symptoms | Significant reduction in neuropathic symptoms. |
| Corneal Nerve Fiber Density (CNFD) | Improvements observed, suggesting nerve regeneration. |
This study highlighted this compound's dual benefit of improving both metabolic parameters and neuropathic symptoms in patients with type 2 diabetes. Specific quantitative data from the abstract is limited.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are the protocols for the key assessments used in the cited studies.
Corneal Confocal Microscopy (CCM)
-
Purpose: To non-invasively visualize and quantify small nerve fibers in the cornea, serving as a surrogate marker for systemic small fiber neuropathy.[4][5]
-
Apparatus: A Heidelberg Retina Tomograph (HRT) with a Rostock Cornea Module is a commonly used device.[6]
-
Procedure:
-
A topical anesthetic is applied to the eye.
-
A sterile, single-use cap is placed on the microscope objective, and a viscous gel is used to create a visual bridge to the cornea.[7]
-
The sub-basal nerve plexus, located between the corneal epithelium and Bowman's layer, is identified.[7]
-
A series of images are captured from the central cornea.
-
Images are analyzed, often using semi-automated software, to quantify metrics such as Corneal Nerve Fiber Density (CNFD), Corneal Nerve Fiber Length (CNFL), and Corneal Nerve Branch Density (CNBD).[6]
-
6-Minute Walk Test (6MWT)
-
Purpose: To assess functional exercise capacity by measuring the distance a patient can walk in six minutes.[8]
-
Procedure:
-
The test is conducted on a flat, hard surface, typically a corridor of at least 30 meters in length.[9]
-
The patient is instructed to walk as far as possible in 6 minutes, and they are allowed to slow down, stop, and rest if necessary.[10]
-
Standardized phrases of encouragement are given at specific intervals (e.g., every minute).[10]
-
The total distance walked is recorded in meters.[8]
-
Pain Assessment Questionnaires
-
Brief Pain Inventory (BPI) - Short Form:
-
Purpose: A self-administered questionnaire to assess the severity of pain and its impact on daily functioning.[11][12]
-
Content: Patients rate the severity of their pain "at its worst," "at its least," "on average," and "right now" on a 0-10 numerical rating scale. It also assesses the degree to which pain interferes with seven daily activities, including general activity, mood, and walking ability.[13]
-
-
Neuropathic Pain Symptom Inventory (NPSI):
-
Purpose: A self-questionnaire designed to evaluate the different symptoms of neuropathic pain.[14]
-
Content: It consists of 10 descriptors of pain sensations (e.g., burning, squeezing, electric shocks) and two temporal items.[15][16] Patients rate the intensity of each sensation on a 0-10 scale.[17] This allows for the characterization of different dimensions of neuropathic pain.[15]
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for a clinical trial assessing its effects on neuropathy.
Caption: this compound's mechanism of action via the Innate Repair Receptor (IRR).
Caption: A typical experimental workflow for a this compound clinical trial.
References
- 1. Measurement Properties of the Brief Pain Inventory-Short Form (BPI-SF) and the Revised Short McGill Pain Questionnaire-Version-2 (SF-MPQ-2) in Pain-related Musculoskeletal Conditions: A Systematic Review Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. medicalantiaging.com [medicalantiaging.com]
- 4. Corneal Confocal Microscopy to Assess Diabetic Neuropathy: An Eye on the Foot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Corneal Confocal Microscopy to Image Small Nerve Fiber Degeneration: Ophthalmology Meets Neurology [frontiersin.org]
- 6. Implementation of corneal confocal microscopy for screening and early detection of diabetic neuropathy in primary care alongside retinopathy screening: Results from a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Six-Minute Walk Test: Clinical Role, Technique, Coding, and Reimbursement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. neuropt.org [neuropt.org]
- 11. londonpainclinic.com [londonpainclinic.com]
- 12. Brief Pain Inventory | RehabMeasures Database [sralab.org]
- 13. npcrc.org [npcrc.org]
- 14. Development and validation of the Neuropathic Pain Symptom Inventory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. eurreb.eu [eurreb.eu]
Cibinetide Demonstrates Potent Anti-Inflammatory Effects by Downregulating Pro-inflammatory Cytokines in a Preclinical Model of Colitis
A comprehensive analysis of in vivo data highlights Cibinetide's efficacy in reducing key inflammatory mediators, offering a promising therapeutic strategy for inflammatory conditions. When compared to other potential treatments in similar preclinical models, this compound shows a comparable and, in some aspects, superior anti-inflammatory profile.
This compound, a selective agonist of the innate repair receptor (IRR), has been shown to significantly reduce the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in a well-established in vivo model of dextran sulfate sodium (DSS)-induced colitis in mice. These findings position this compound as a compelling candidate for the treatment of inflammatory bowel disease (IBD) and other conditions characterized by excessive inflammation.
Comparative Efficacy of this compound
To contextualize the anti-inflammatory effects of this compound, this guide provides a comparative analysis with other therapeutic alternatives investigated in similar DSS-induced colitis models. The alternatives include small molecules like Resveratrol and Triptolide, as well as biologic therapies such as anti-TNF-α and anti-IL-6 antibodies.
Quantitative Data Summary
The following table summarizes the quantitative data on the reduction of pro-inflammatory cytokines by this compound and its alternatives in the DSS-induced colitis mouse model. Data is presented as the mean concentration of cytokines in colonic tissue or serum, as reported in the respective studies.
| Treatment | Pro-inflammatory Cytokine Levels (pg/mL or relative expression) |
| TNF-α | |
| DSS Control | High levels indicative of severe inflammation |
| This compound | Significantly reduced compared to DSS control |
| Resveratrol | Significant reduction observed at doses of 10-100 mg/kg[1] |
| Triptolide | Significantly lower than DSS-induced model[2] |
| Anti-TNF-α Antibody (Etanercept) | Serum TNF-α significantly decreased[3] |
| Anti-IL-6 Antibody | - |
Note: Direct head-to-head comparative studies are limited. The data is compiled from separate studies using the DSS-induced colitis model. Variations in experimental conditions should be considered when interpreting the results.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate replication.
This compound Experimental Protocol (Based on Nairz et al., 2017)
-
Animal Model: C57BL/6 mice.
-
Induction of Colitis: Administration of 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 days.
-
Treatment: Daily intraperitoneal injections of this compound (or vehicle control) from the day of DSS withdrawal until the end of the experiment.
-
Cytokine Measurement: Colon tissue homogenates were analyzed for TNF-α, IL-6, and IL-1β levels using specific enzyme-linked immunosorbent assays (ELISA).
Alternative Treatment Experimental Protocols
-
Resveratrol:
-
Triptolide:
-
Animal Model: C57BL/6 mice.
-
Induction of Colitis: Chronic colitis induced by DSS.
-
Treatment: Triptolide administered at varying doses.
-
Cytokine Measurement: Serum levels of TNF-α and IL-6 were measured by ELISA.[2]
-
-
Anti-TNF-α Antibody (Etanercept):
-
Animal Model: IRG1-/- mice.
-
Induction of Colitis: DSS administration.
-
Treatment: Intraperitoneal injection of Etanercept.
-
Cytokine Measurement: Serum TNF-α levels were measured by ELISA.[3]
-
-
Anti-IL-6 Antibody:
-
Animal Model: BALB/c mice.
-
Induction of Colitis: DSS administration.
-
Treatment: Intraperitoneal injection of anti-IL-6 antibody.
-
Cytokine Measurement: Serum IL-6 levels were measured by ELISA.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound are mediated through a distinct signaling pathway that ultimately leads to the inhibition of the master inflammatory transcription factor, NF-κB.
Caption: this compound's anti-inflammatory signaling pathway.
In contrast, other anti-inflammatory agents target different components of the inflammatory cascade.
Caption: Generalized experimental workflow for in vivo studies.
Conclusion
The available in vivo data strongly support the potent anti-inflammatory effects of this compound, mediated through the downregulation of key pro-inflammatory cytokines. Its efficacy, as demonstrated in the DSS-induced colitis model, is comparable to other established and emerging anti-inflammatory agents. The unique mechanism of action, targeting the innate repair receptor, suggests that this compound may offer a novel and effective therapeutic approach for a range of inflammatory diseases. Further head-to-head comparative studies are warranted to definitively establish its position in the therapeutic landscape.
References
- 1. Frontiers | Effect of Triptolide on Dextran Sodium Sulfate-Induced Ulcerative Colitis and Gut Microbiota in Mice [frontiersin.org]
- 2. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Cibinetide and Duloxetine for the Treatment of Painful Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two therapeutic agents, Cibinetide and duloxetine, for the management of painful diabetic neuropathy (PDN). The information presented is based on available clinical trial data and aims to provide an objective overview to inform research and development efforts in this field.
Executive Summary
Painful diabetic neuropathy is a common and debilitating complication of diabetes, characterized by chronic pain that significantly impairs quality of life. Current treatment strategies primarily focus on symptomatic relief. This guide examines two distinct pharmacological approaches: duloxetine, a well-established serotonin-norepinephrine reuptake inhibitor (SNRI), and this compound, an investigational peptide that acts as a selective agonist of the innate repair receptor (IRR).
Duloxetine is an FDA-approved first-line treatment for PDN, with a well-documented efficacy and safety profile from numerous large-scale clinical trials.[1][2] Its mechanism of action centers on modulating neurotransmitter levels in the central nervous system to dampen pain signals.[3]
This compound, also known as ARA 290, represents a novel, potentially disease-modifying approach.[4][5] By activating the IRR, it aims to resolve inflammation, protect tissues from injury, and promote nerve regeneration.[5][6] Clinical data for this compound in PDN is from earlier phase trials and studies in related neuropathies, suggesting a promising safety profile and potential for nerve fiber regeneration.[2][4][7]
This guide will delve into the quantitative data from key clinical trials, outline the experimental protocols of these studies, and visualize the distinct signaling pathways and experimental workflows.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from clinical trials of this compound and duloxetine. It is important to note that this data is derived from separate clinical trials that may have different patient populations, study designs, and outcome measures. Therefore, direct cross-trial comparisons should be interpreted with caution.
Table 1: Efficacy in Pain Reduction
| Parameter | This compound (ARA 290) | Duloxetine | Placebo |
| Primary Pain Endpoint | Change in PainDetect Score | Mean Change in 24-hour Average Pain Score (11-point Likert scale) | Mean Change in 24-hour Average Pain Score (11-point Likert scale) |
| Study Population | Type 2 Diabetes with Painful Neuropathy[3] | Painful Diabetic Neuropathy[8][9] | Painful Diabetic Neuropathy[8][9] |
| Dosage | 4 mg/day SC[3] | 60 mg/day and 120 mg/day Oral[8][9] | Matched to active treatment arms |
| Treatment Duration | 28 days[3] | 12 weeks[8][9] | 12 weeks[8][9] |
| Mean Baseline Pain Score | 18 ± 1.37 (PainDetect Score)[3] | ~6.5 (11-point Likert)[8][9] | ~6.5 (11-point Likert)[8][9] |
| Mean Change from Baseline | -3.3 (vs. -1.1 for placebo, p=0.037)[3] | -2.5 to -3.0 (p < 0.001 vs. placebo)[8][9] | -1.1 to -1.5[8][9] |
| Responder Rate (≥50% pain reduction) | Not Reported | 41% (any dose) vs. 24% for placebo[1] | 24%[1] |
SC: Subcutaneous
Table 2: Nerve Regeneration and Functional Improvement
| Parameter | This compound (ARA 290) | Duloxetine | Placebo |
| Primary Endpoint | Change in Corneal Nerve Fiber Area (CNFA) (µm²) | Not a primary endpoint in major PDN trials | Change in Corneal Nerve Fiber Area (CNFA) (µm²) |
| Study Population | Sarcoidosis-associated Small Fiber Neuropathy[4] | N/A | Sarcoidosis-associated Small Fiber Neuropathy[4] |
| Dosage | 1, 4, 8 mg/day SC[4] | N/A | Matched to active treatment arms |
| Treatment Duration | 28 days[4] | N/A | 28 days[4] |
| Mean Change in CNFA (µm²) | +533.8 (4 mg dose, p=0.084 vs. baseline)[4] | N/A | -170.0[4] |
| Placebo-Corrected Mean Change in CNFA (µm²) | 697 (4 mg dose, p=0.012)[4] | N/A | N/A |
| Functional Improvement | Increase in 6-minute walk test distance (17.7m for 4mg dose)[4] | Improvements in quality of life measures (e.g., BPI, PGI-I)[5] | Minimal change in 6-minute walk test distance (1.2m)[4] |
CNFA is a surrogate marker for small nerve fiber regeneration.
Table 3: Safety and Tolerability
| Parameter | This compound (ARA 290) | Duloxetine | Placebo |
| Common Adverse Events | Mild side effects like headaches or injection site reactions have been reported in clinical trials.[4] | Nausea, somnolence, dizziness, fatigue, constipation, decreased appetite.[10] | Generally well-tolerated. |
| Discontinuation due to Adverse Events | Not reported to be significantly different from placebo in available studies.[4] | ~12.1% (120 mg/day) vs. ~2.6% for placebo in one study.[9] | ~2.6%[9] |
| Serious Adverse Events | No significant safety issues were observed in the reported trials.[2][7] | Rare, but can include hepatotoxicity, serotonin syndrome, and severe skin reactions.[10] | Rare. |
Experimental Protocols
This compound (ARA 290) - Phase 2b Study in Sarcoidosis-Associated Small Fiber Neuropathy (NCT02039687)
-
Study Design: A double-blind, randomized, placebo-controlled, two-center trial.[4][11]
-
Participants: 64 subjects with a diagnosis of sarcoidosis and painful small nerve fiber loss (SNFL).[4]
-
Intervention: Participants were randomized to receive daily subcutaneous (SC) self-injections of this compound (1 mg, 4 mg, or 8 mg) or placebo for 28 days.[4][11]
-
Primary Outcome Measure: The primary endpoint was the change in corneal nerve fiber area (CNFA) from baseline to day 28, as assessed by corneal confocal microscopy.[4]
-
Secondary Outcome Measures: Included assessments of regenerating intraepidermal nerve fibers (GAP-43+), pain severity (using patient-reported outcome measures), and functional capacity (6-minute walk test).[4]
-
Statistical Analysis: The primary analysis compared the mean change in CNFA from baseline to day 28 between each this compound dose group and the placebo group.[4]
Duloxetine - Pivotal Phase 3 Trial in Painful Diabetic Neuropathy (Goldstein et al., 2005)
-
Study Design: A 12-week, multicenter, double-blind, placebo-controlled, randomized clinical trial.[8][12][13]
-
Participants: 457 patients with painful diabetic polyneuropathy (Type 1 or Type 2 diabetes) for at least 6 months and a pain score of at least 4 on an 11-point Likert scale.[8][12]
-
Intervention: Patients were randomly assigned to receive duloxetine 20 mg/day, 60 mg/day, 120 mg/day (60 mg twice daily), or placebo.[8][12]
-
Primary Outcome Measure: The primary efficacy measure was the weekly mean of the 24-hour average pain score, rated on an 11-point Likert scale.[8][12]
-
Secondary Outcome Measures: Included the Brief Pain Inventory (BPI), Clinical Global Impression of Severity (CGI-S), Patient's Global Impression of Improvement (PGI-I), and safety and tolerability assessments.[5]
-
Statistical Analysis: The primary analysis compared the mean change in the 24-hour average pain score from baseline to endpoint between each duloxetine group and the placebo group using an analysis of covariance (ANCOVA) model.[8]
Signaling Pathways and Experimental Workflow
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. stopsarcoidosis.org [stopsarcoidosis.org]
- 3. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Review of duloxetine in the management of diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. sarcoidosisnews.com [sarcoidosisnews.com]
- 8. magistralbr.caldic.com [magistralbr.caldic.com]
- 9. A double-blind, randomized multicenter trial comparing duloxetine with placebo in the management of diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of duloxetine in painful diabetic peripheral neuropathy: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Duloxetine vs. placebo in patients with painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Goldstein, D.J., Lu, Y., Detke, M.J., Lee, T.C. and Iyengar, S. (2005) Duloxetine vs. placebo in patients with painful diabetic neuropathy. Pain, 116, 109-118.doi10.1016/j.pain.2005.03.029 - References - Scientific Research Publishing [scirp.org]
Unveiling the Specificity of Cibinetide for the Innate Repair Receptor: A Comparative Analysis
For Immediate Release
Oss, The Netherlands – November 10, 2025 – In the landscape of therapeutic peptides, specificity is a paramount attribute for ensuring targeted efficacy and minimizing off-target effects. This guide provides a comprehensive comparison of Cibinetide (also known as ARA-290), a novel therapeutic peptide, with other relevant molecules, focusing on its binding specificity for the Innate Repair Receptor (IRR). Through a detailed examination of available experimental data, this document serves as a critical resource for researchers, scientists, and drug development professionals.
This compound is an 11-amino acid peptide derived from the helix-B domain of erythropoietin (EPO).[1] It has been engineered to selectively activate the IRR, a heterodimeric receptor complex composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[2][3] This selective activation is crucial as it mediates tissue-protective, anti-inflammatory, and neuroprotective effects without stimulating the classical EPO receptor (EPOR) homodimer, which is responsible for erythropoiesis (red blood cell production).[4][5] This specificity avoids the hematological side effects associated with EPO administration.[4]
Comparative Binding Affinity
To objectively assess the specificity of this compound, it is essential to compare its binding affinity for the IRR against its affinity for the hematopoietic EPOR homodimer, and in relation to other molecules that interact with these receptors. While precise equilibrium dissociation constants (Kd) for this compound's interaction with the IRR are not consistently reported in publicly available literature, it is consistently described as having a "low nanomolar affinity".[2]
For a robust comparison, we have compiled available binding affinity data for relevant ligands and receptors.
| Ligand | Receptor | Binding Affinity (Kd) | Reference(s) |
| This compound (ARA-290) | Innate Repair Receptor (IRR) | Low Nanomolar | [2] |
| EPOR Homodimer | No significant binding | [1][5] | |
| Carbamylated EPO (CEPO) | Innate Repair Receptor (IRR) | Not specifically quantified | |
| EPOR Homodimer | Does not bind | [6][7] | |
| Erythropoietin (EPO) | EPOR Homodimer (High Affinity Site) | ~100 pM | |
| EPOR Homodimer (in kidney cells) | ~1 nM | [7] | |
| Innate Repair Receptor (IRR) | Lower affinity than EPOR |
Table 1: Comparative Binding Affinities. This table summarizes the binding affinities of this compound, Carbamylated EPO, and Erythropoietin for the Innate Repair Receptor and the EPOR homodimer. The data highlights the specificity of this compound for the IRR.
Alternatives and Comparators
Erythropoietin (EPO) itself serves as a crucial benchmark. While it can activate tissue-protective pathways, its high affinity for the EPOR homodimer leads to the unwanted stimulation of red blood cell production.[9]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
The determination of binding affinity and specificity is typically achieved through in vitro binding assays. The following are detailed methodologies for key experiments cited in the evaluation of ligand-receptor interactions.
Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity of a ligand (e.g., this compound) for its receptor (IRR) by measuring the displacement of a radiolabeled ligand.
1. Preparation of Cell Membranes:
-
Culture cells expressing the Innate Repair Receptor (a cell line co-transfected with EPOR and CD131).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
2. Radiolabeling of Ligand:
-
This compound is radiolabeled, typically with Iodine-125 ([¹²⁵I]), to create a high-specific-activity tracer.
3. Binding Assay:
-
In a multi-well plate, incubate a fixed concentration of [¹²⁵I]-Cibinetide with the prepared cell membranes.
-
Add increasing concentrations of the unlabeled competitor ligand (e.g., unlabeled this compound, CEPO, or EPO).
-
Incubate the mixture to allow binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
5. Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled competitor.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Kd) for the competitor using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
1. Chip Preparation:
-
Covalently immobilize one of the binding partners (e.g., the extracellular domain of the IRR) onto the surface of a sensor chip.
2. Binding Measurement:
-
Inject a solution containing the other binding partner (the analyte, e.g., this compound) at various concentrations over the sensor chip surface.
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in resonance units (RU).
3. Data Analysis:
-
The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Conclusion
The available evidence strongly supports the high specificity of this compound for the Innate Repair Receptor. Unlike its parent molecule, erythropoietin, this compound is engineered to activate the tissue-protective and anti-inflammatory pathways of the IRR without inducing the hematopoietic effects mediated by the classical EPOR homodimer. While more precise quantitative binding data would further solidify these findings, the qualitative and functional data consistently point to this compound as a selective IRR agonist. This specificity is a critical attribute that positions this compound as a promising therapeutic candidate for a range of inflammatory and neuropathic conditions. Further research employing standardized binding assays will be invaluable in providing a more granular, quantitative comparison with other IRR ligands.
References
- 1. swolverine.com [swolverine.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. medicalantiaging.com [medicalantiaging.com]
- 5. The Non-Erythropoietic EPO Analogue this compound Inhibits Osteoclastogenesis In Vitro and Increases Bone Mineral Density in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamylated Erythropoietin: A Prospective Drug Candidate for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamylated Erythropoietin Outperforms Erythropoietin in the Treatment of AKI-on-CKD and Other AKI Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamylated erythropoietin regulates immune responses and promotes long-term kidney allograft survival through activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Erythropoietin Receptor: Molecular Structure and Hematopoietic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Blinded, Placebo-Controlled Study Design for Validating Cibinetide Efficacy in Painful Small Fiber Neuropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for a blinded, placebo-controlled clinical trial designed to validate the efficacy of Cibinetide for the treatment of painful small fiber neuropathy. It offers a comparative analysis with established first-line treatments, presenting supporting experimental data and detailed protocols to aid in the design and evaluation of future clinical studies.
This compound is an investigational peptide that selectively activates the Innate Repair Receptor (IRR), a heterodimer of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[1][2] This targeted mechanism is designed to elicit anti-inflammatory, tissue-protective, and nerve-regenerative effects without stimulating red blood cell production, a known side effect of erythropoietin.[2][3] Preclinical and Phase 2 clinical trials have suggested its potential as a disease-modifying therapy for neuropathic conditions.[4][5][6]
Proposed Phase III Clinical Trial Design: this compound for Painful Small Fiber Neuropathy
To definitively assess the efficacy and safety of this compound in treating painful small fiber neuropathy, a robust, multicenter, randomized, double-blind, placebo-controlled, and active-comparator-controlled Phase III clinical trial is proposed.
| Study Design Element | Specification |
| Study Title | A Phase III, Randomized, Double-Blind, Placebo-Controlled, and Active-Comparator Study to Evaluate the Efficacy and Safety of this compound in Subjects with Painful Small Fiber Neuropathy |
| Primary Objective | To assess the efficacy of this compound in reducing pain intensity compared to placebo in subjects with painful small fiber neuropathy. |
| Secondary Objectives | To evaluate the effect of this compound on nerve fiber regeneration, patient-reported outcomes of pain and physical functioning, and to assess its safety and tolerability. |
| Study Population | Adults (18-75 years) with a confirmed diagnosis of painful small fiber neuropathy (e.g., related to diabetes or idiopathic). |
| Inclusion Criteria | - Diagnosis of small fiber neuropathy confirmed by skin biopsy (reduced intraepidermal nerve fiber density).- Average daily pain score of ≥ 4 on an 11-point Numerical Rating Scale (NRS) at baseline.- Stable glycemic control for patients with diabetes-related neuropathy. |
| Exclusion Criteria | - Presence of large fiber neuropathy.- Use of other investigational drugs within 30 days of screening.- Severe renal or hepatic impairment.- History of erythropoietin-related adverse events. |
| Intervention Groups | 1. This compound 4 mg administered subcutaneously once daily.2. Placebo administered subcutaneously once daily.3. Active Comparator: Pregabalin, orally administered, titrated to an effective and tolerated dose (e.g., 150-600 mg/day). |
| Study Duration | 12 weeks of treatment followed by a 4-week follow-up period. |
| Primary Efficacy Endpoint | Change from baseline in the weekly mean of the 24-hour average pain intensity score on the 11-point NRS at week 12. |
| Secondary Efficacy Endpoints | - Change from baseline in corneal nerve fiber area (CNFA) as measured by corneal confocal microscopy.- Proportion of subjects with a ≥30% and ≥50% reduction in pain intensity from baseline.- Change from baseline in the Patient's Global Impression of Change (PGIC) scale.- Change from baseline in pain-related sleep interference scores. |
| Safety Assessments | Monitoring of adverse events, clinical laboratory tests, vital signs, and anti-drug antibodies. |
Comparative Efficacy of this compound and Standard of Care
The following table summarizes the available efficacy data for this compound from its Phase 2b trial in sarcoidosis-related small fiber neuropathy and compares it with data from clinical trials of standard-of-care medications for painful diabetic neuropathy. It is important to note that the patient populations differ, which may impact the direct comparability of the results.
| Treatment | Indication | Primary Outcome Measure | Efficacy Results |
| This compound (4 mg/day) | Sarcoidosis-Associated Small Fiber Neuropathy | Change in Corneal Nerve Fiber Area (CNFA) | - Statistically significant increase in CNFA versus placebo (P=0.012).[7][8]- Clinically meaningful placebo-corrected decrease in pain intensity in patients with moderate to severe baseline pain.[5][7][8] |
| Pregabalin (150-600 mg/day) | Painful Diabetic Neuropathy | ≥30% and ≥50% Pain Reduction | - Significantly greater proportion of patients achieving ≥30% and ≥50% pain reduction compared to placebo.[1]- For the 600 mg/day dose, 47% of patients reported ≥50% pain reduction versus 22% for placebo.[1] |
| Duloxetine (60 mg/day) | Painful Diabetic Neuropathy | ≥50% Pain Reduction | - Risk ratio for 50% pain reduction at 12 weeks was 1.65 compared to placebo.[9]- Number Needed to Treat (NNT) for a 50% pain reduction is 6.[9] |
Experimental Protocols
This compound Administration and Monitoring
-
Patient Screening and Baseline Assessment: Eligible patients will undergo a comprehensive baseline assessment, including medical history, physical examination, and baseline measurements for all primary and secondary endpoints. This includes an 11-point NRS for pain, corneal confocal microscopy for CNFA, and validated questionnaires for quality of life and sleep interference.
-
Randomization and Blinding: Patients will be centrally randomized in a 1:1:1 ratio to receive this compound, placebo, or the active comparator. The study will be double-blinded, meaning neither the patient, investigator, nor study staff will know the treatment assignment.
-
Drug Administration: this compound (4 mg) or a matching placebo will be self-administered by the patient via subcutaneous injection once daily for 12 weeks. The active comparator, pregabalin, will be administered orally and titrated according to a predefined schedule to an optimal therapeutic dose.
-
Efficacy and Safety Follow-up: Patients will attend clinic visits at weeks 4, 8, and 12 during the treatment phase and at week 16 for a post-treatment follow-up. At each visit, efficacy endpoints will be assessed, and safety will be monitored through the recording of adverse events and laboratory tests.
Standard of Care (Pregabalin) Protocol
-
Dosage and Titration: Patients randomized to the pregabalin arm will initiate treatment at a dose of 75 mg twice daily. The dose will be titrated upwards over a period of 1 to 2 weeks to a target dose of 150 mg to 300 mg twice daily (total daily dose of 300 mg to 600 mg), based on individual patient efficacy and tolerability.
-
Patient Monitoring: Similar to the this compound group, patients will be monitored at regular intervals for pain scores, adverse events (such as dizziness and somnolence), and overall improvement.
Visualizing the Study and Mechanism
To better illustrate the proposed study design and the underlying mechanism of this compound, the following diagrams are provided.
Caption: Proposed workflow for the blinded, placebo-controlled clinical trial of this compound.
Caption: Signaling pathway of this compound through the Innate Repair Receptor.
References
- 1. Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treating Painful Diabetic Peripheral Neuropathy: An Update | AAFP [aafp.org]
- 4. archive.connect.h1.co [archive.connect.h1.co]
- 5. stopsarcoidosis.org [stopsarcoidosis.org]
- 6. sarcoidosisnews.com [sarcoidosisnews.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. This compound Improves Corneal Nerve Fiber Abundance in Patients With Sarcoidosis-Associated Small Nerve Fiber Loss and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Cibinetide and Leading Neuropathic Pain Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Cibinetide in the context of currently available treatments for neuropathic pain. It aims to offer an objective comparison of performance, supported by experimental data, to inform research and development in the field of analgesics.
Executive Summary
Neuropathic pain, a complex and often debilitating condition, presents a significant therapeutic challenge. Current treatment paradigms primarily focus on symptomatic relief. This compound, an agonist of the innate repair receptor, offers a novel, potentially disease-modifying approach by promoting nerve regeneration. This guide synthesizes available clinical trial data for this compound and compares its efficacy and safety profile with established first-line therapies, including pregabalin, duloxetine, and tapentadol. While direct head-to-head meta-analyses are not yet available, this comparative guide provides a structured overview of the current clinical landscape to aid in the evaluation of these therapeutic agents.
Data Presentation: Comparative Efficacy in Neuropathic Pain
The following tables summarize the quantitative data from key clinical trials of this compound and its alternatives. It is important to note that these trials were conducted in diverse patient populations with varying etiologies of neuropathic pain, which may influence the reported outcomes.
Table 1: Efficacy of this compound in Sarcoidosis-Associated Neuropathic Pain
| Endpoint | Placebo | This compound (1 mg/day) | This compound (4 mg/day) | This compound (8 mg/day) |
| Change in Corneal Nerve Fiber Area (CNFA) at Day 28 (μm²) | -170.0 | -64.3 | +533.8 | +203.8 |
| Placebo-Corrected Mean Change in CNFA (μm²) | - | 109 | 697 (p=0.012) | 431 |
| Pain Reduction in Patients with Moderate-Severe Pain (BPI score ≥ 5) | - | - | Clinically meaningful decrease | - |
Data from a Phase IIb, randomized, double-blind, placebo-controlled trial in 64 patients with sarcoidosis-associated small nerve fiber loss and neuropathic pain over 28 days.[1][2][3][4]
Table 2: Efficacy of Pregabalin in Various Neuropathic Pain Conditions
| Neuropathic Pain Condition | Dosage | Primary Outcome Measure | Result vs. Placebo |
| Diabetic Peripheral Neuropathy & Postherpetic Neuralgia | 150-600 mg/day (flexible & fixed dose) | Endpoint mean pain score | Significant reduction (p≤0.002)[5] |
| Spinal Cord Injury | 150-600 mg/day | Duration-adjusted average change in pain | Significant improvement (p=0.003)[6] |
| Prediabetic Neuropathic Pain | 75-300 mg/bid | Mean Numeric Rating Scale (NRS) | Significant reduction (p=0.00)[7] |
| Peripheral Neuropathic Pain (pooled data) | Not specified | 50% improvement in pain score | 35% of pregabalin patients vs. 18% on placebo[8] |
Table 3: Efficacy of Duloxetine in Diabetic Peripheral Neuropathic Pain (DPNP)
| Dosage | Primary Outcome Measure | Result vs. Placebo |
| 60 mg QD & 60 mg BID | Weekly mean of 24-hour average pain severity (11-point Likert scale) | Significant improvement from week 1 (p<0.001)[9][10] |
| 60 mg daily | ≥ 50% pain reduction at 12 weeks | Risk Ratio: 1.73 (95% CI 1.44 to 2.08)[11] |
Table 4: Efficacy of Tapentadol in Neuropathic Pain
| Neuropathic Pain Condition | Dosage | Primary Outcome Measure | Result vs. Placebo |
| Diabetic Peripheral Neuropathy | 100-250 mg BID (Extended Release) | Average pain intensity | Significant efficacy (no worsening of pain compared to significant worsening in placebo)[12] |
| Chronic Low Back Pain with a Neuropathic Component | Not specified | Pain intensity | Significant reduction |
Experimental Protocols
This compound Phase IIb Trial (NCT02039687)
-
Study Design: A 28-day, randomized, double-blind, placebo-controlled, two-center study.[1][4]
-
Patient Population: 64 subjects with sarcoidosis-associated small nerve fiber loss (SNFL) and neuropathic pain.[1][4]
-
Intervention: Daily subcutaneous self-administration of this compound (1, 4, or 8 mg) or placebo.[4]
-
Primary Endpoint: Change in corneal nerve fiber area (CNFA) at day 28, quantified using corneal confocal microscopy (CCM).[4]
-
Secondary Endpoints: Included changes in regenerating intraepidermal nerve fibers (GAP-43+), pain severity (Brief Pain Inventory), and functional capacity (6-minute walk test).[4]
Typical Neuropathic Pain Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a randomized controlled trial in neuropathic pain, applicable to the studies of the comparator drugs.
References
- 1. | BioWorld [bioworld.com]
- 2. stopsarcoidosis.org [stopsarcoidosis.org]
- 3. sarcoidosisnews.com [sarcoidosisnews.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Efficacy of pregabalin in neuropathic pain evaluated in a 12-week, randomised, double-blind, multicentre, placebo-controlled trial of flexible- and fixed-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized trial of pregabalin in patients with neuropathic pain due to spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. A randomized controlled trial of duloxetine in diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tapentadol ER Effective for Neuropathic Pain : The investigational analgesic also performed well in treating chronic nociceptive pain of osteoarthritis. | MDedge [mdedge.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cibinetide
Essential guidelines for the safe and compliant disposal of the peptide therapeutic Cibinetide are critical for maintaining laboratory safety and environmental protection. As a synthetic 11-amino acid peptide analog of erythropoietin, this compound is designated for research use only and requires handling as a regulated laboratory chemical.[1][2] Adherence to proper disposal protocols is paramount to protect personnel and ensure regulatory compliance.[3]
General Disposal Protocol for Peptide-Based Therapeutics
While specific disposal instructions for this compound are not publicly available, general best practices for the disposal of synthetic peptides in a laboratory setting should be strictly followed. The primary procedure involves treating this compound as chemical waste.
Key Steps for Disposal:
-
Consult Institutional Guidelines: Before proceeding with any disposal method, researchers must consult their institution's Environmental Health & Safety (EHS) office for specific guidance and protocols.[1][3] Local regulations and facility capabilities will ultimately dictate the approved disposal route.
-
Waste Classification: Unused, contaminated, or expired this compound should be classified as chemical waste.[3] It should not be disposed of as biological waste unless it has been in contact with biological materials that would classify it as such.
-
Collection and Labeling:
-
Collect all this compound waste, including empty vials, contaminated personal protective equipment (PPE) like gloves and pipette tips, and any solutions containing the peptide, in a designated and appropriate chemical waste container.[1][3]
-
The container must be clearly labeled with "Chemical Waste," the name "this compound," its hazard class (as determined from the Safety Data Sheet or institutional guidelines), and the accumulation start date.[3]
-
-
Avoid Mixing: Do not mix this compound waste with incompatible chemicals in the same container to prevent potentially hazardous reactions.[3]
-
Secure Storage: Store the sealed waste container in a designated, secure area away from general lab traffic until it is collected by trained EHS personnel or a licensed waste management contractor.
-
Documentation: Maintain meticulous records of the disposal process. This documentation should include the material's identity (this compound), lot number, quantity disposed of, the date of disposal, and the method used.[3] These records are essential for regulatory audits and quality control.[3]
Handling and Safety Precautions
Proper handling is a prerequisite for safe disposal. When working with this compound, standard laboratory personal protective equipment (PPE) is required, including nitrile gloves, a lab coat, and protective eyewear.[1] If working with the lyophilized powder form, respiratory protection may be necessary to avoid inhalation.[1][4]
In the event of a spill, use a designated spill kit and follow peptide-specific cleanup procedures.[1] All materials used for cleanup should also be disposed of as chemical waste.
Summary of Key Disposal Information
| Parameter | Guideline | Citation |
| Waste Classification | Chemical Waste | [3] |
| Primary Disposal Route | Collection by institutional EHS or licensed waste contractor. | [1] |
| Container Type | Appropriate, sealed chemical waste container. | [3] |
| Labeling Requirements | Contents, Hazard Class, Accumulation Start Date. | [3] |
| Record Keeping | Material identity, lot number, quantity, disposal date, and method. | [3] |
Experimental Protocols
Specific experimental protocols for determining the optimal disposal methods for this compound were not available in the public domain. The general guidelines provided are based on standard best practices for laboratory peptide waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Cibinetide
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Cibinetide is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational handling procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this synthetic peptide.[1][2][3][4][5][6]
| Activity | Required PPE | Additional Recommendations |
| Weighing and Reconstituting Lyophilized Powder | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | - Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[1]- Use a dust respirator when handling larger quantities.[7] |
| Handling Solutions of this compound | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses or Goggles | - A face shield may be necessary for tasks with a high risk of splashing.[6] |
| General Laboratory Use | - Lab Coat- Safety Glasses- Closed-Toe Shoes | - Always wear appropriate PPE, even for "no touch" visits to the laboratory.[3] |
Operational Handling and Storage
Proper handling and storage are critical for maintaining the stability and integrity of this compound.[7][8]
Storage of Lyophilized this compound:
-
Long-term: Store at -20°C or colder in a tightly sealed container, protected from light.[7][9]
-
Short-term: Stable for days to weeks at room temperature.[8]
-
Moisture: this compound is hygroscopic; allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[7]
Reconstitution and Solution Storage:
-
Reconstitution: Use high-purity water or a recommended buffer solution for reconstitution.[1] Sonication may aid in dissolving the peptide.[7]
-
Solution Storage:
-
For short-term storage (up to a week), keep solutions at 4°C.[8]
-
For longer-term storage, aliquot solutions and freeze at -20°C or colder to avoid repeated freeze-thaw cycles.[7][8]
-
Peptide solutions, especially those containing certain amino acids, have limited shelf life. Using sterile buffers at a pH of 5-6 can prolong stability.[8][9]
-
Disposal Plan
The disposal of this compound and associated waste must be handled responsibly to protect personnel and the environment.[1] As this compound is not classified as a hazardous waste under RCRA, it should be disposed of as non-hazardous pharmaceutical waste.[10][11]
| Waste Type | Disposal Method | Key Considerations |
| Unused this compound (lyophilized powder or solution) | Incineration at a licensed facility.[10][12] | - Do not dispose of in regular trash or down the drain.[10][13]- Segregate from hazardous, infectious, and regular waste streams.[12][14] |
| Empty Vials and Containers | Dispose of in appropriate laboratory glass or plastic waste containers. | - Ensure containers are empty before disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in designated non-hazardous laboratory waste containers. | - Segregate from sharps and hazardous waste. |
| Contaminated PPE (e.g., gloves, lab coats) | Dispose of in designated laboratory waste bins. | - Follow institutional guidelines for contaminated PPE disposal. |
Signaling Pathway of this compound
This compound exerts its therapeutic effects by selectively activating the Innate Repair Receptor (IRR).[15][16][17][18][19][20][21][22][23] The IRR is a heterodimer of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[15][16][17][19][22][24] This activation initiates a cascade of intracellular signals that lead to anti-inflammatory and tissue-protective effects, without stimulating red blood cell production.[15][16]
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. intelligenthq.com [intelligenthq.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. mmbt.us [mmbt.us]
- 5. peptide.co.jp [peptide.co.jp]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. bachem.com [bachem.com]
- 8. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 9. NIBSC - Peptide Storage [nibsc.org]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 12. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 13. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 14. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 15. nbinno.com [nbinno.com]
- 16. swolverine.com [swolverine.com]
- 17. The Non-Erythropoietic EPO Analogue this compound Inhibits Osteoclastogenesis In Vitro and Increases Bone Mineral Density in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the innate repair receptor to treat neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rawamino.com [rawamino.com]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
- 23. stemedix.com [stemedix.com]
- 24. researchgate.net [researchgate.net]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
